2-(2-Chlorophenyl)-2-oxoethyl thiocyanate
Description
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Structure
3D Structure
Properties
IUPAC Name |
[2-(2-chlorophenyl)-2-oxoethyl] thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNOS/c10-8-4-2-1-3-7(8)9(12)5-13-6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAENMNOJCRIHAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CSC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80639993 | |
| Record name | 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80639993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19339-58-3 | |
| Record name | 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80639993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate, a key α-thiocyanato ketone intermediate. α-thiocyanato ketones are valuable precursors in synthetic organic chemistry, particularly for the construction of sulfur and nitrogen-containing heterocyclic scaffolds such as 2-aminothiazoles, which are prevalent in many biologically active compounds.[1][2] This document details a robust and reproducible synthetic protocol, explains the underlying chemical principles, and outlines a comprehensive analytical workflow for structural verification and purity assessment. It is intended for researchers and professionals in chemical synthesis and drug development, offering field-proven insights to ensure procedural success and safety.
Introduction and Scientific Context
This compound belongs to the class of α-thiocyanato ketones, which are characterized by a thiocyanate group (-SCN) attached to the carbon alpha to a carbonyl group. The strategic placement of these two functional groups imparts a unique reactivity profile, making it a versatile building block for creating more complex molecular architectures.[3]
The primary value of this compound lies in its role as an electrophilic precursor. The methylene group is activated by both the adjacent carbonyl and the electron-withdrawing thiocyanate group, while the carbonyl carbon itself is also an electrophilic site. This dual reactivity is exploited in cyclization reactions to form a variety of heterocyclic systems. The 2-chlorophenyl substituent provides a specific steric and electronic profile that can be used to modulate the biological activity or physical properties of the final target molecules.
This guide provides a self-validating framework for the synthesis and analysis of this compound, emphasizing the causal relationships behind experimental choices to ensure both technical accuracy and practical reproducibility.
Synthesis Methodology
The most direct and widely employed method for synthesizing this compound is through the nucleophilic substitution of a suitable α-haloacetophenone precursor. This reaction leverages the excellent leaving group ability of halides and the potent nucleophilicity of the thiocyanate anion.
Underlying Principle: SN2 Reaction Mechanism
The synthesis proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The starting material, 2-chloro-1-(2-chlorophenyl)ethanone, possesses a chlorine atom on the α-carbon.[4] This carbon is highly electrophilic due to the inductive effect of the adjacent carbonyl group and the chlorine atom. The thiocyanate ion (SCN⁻), typically from a salt like potassium thiocyanate (KSCN), acts as the nucleophile. It attacks the α-carbon from the backside relative to the C-Cl bond, leading to a transition state where the S-C bond is forming as the C-Cl bond is breaking. This concerted process results in the displacement of the chloride ion and the formation of the desired product with an inversion of stereochemistry if the carbon were chiral.
Experimental Protocol: Synthesis
This protocol is designed for reliability and high yield. All operations must be conducted in a well-ventilated chemical fume hood.
Materials & Reagents:
-
2-Chloro-1-(2-chlorophenyl)ethanone (CAS: 4209-25-0)
-
Potassium thiocyanate (KSCN) (CAS: 333-20-0)
-
Ethanol (anhydrous)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-chloro-1-(2-chlorophenyl)ethanone in 100 mL of anhydrous ethanol.
-
Addition of Nucleophile: To this solution, add 1.2 equivalents of potassium thiocyanate (KSCN). Using a slight excess of the thiocyanate salt ensures the complete consumption of the limiting haloacetophenone starting material.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.
-
Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot indicates the reaction is nearing completion. The reaction is typically complete within 3-5 hours.
-
Product Precipitation (Work-up): After completion, allow the reaction mixture to cool to room temperature. Slowly pour the ethanolic solution into 500 mL of cold deionized water while stirring. The organic product, being insoluble in water, will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Purification: Wash the crude product on the filter with several portions of cold deionized water to remove any remaining KSCN and other inorganic salts. Further purification is achieved by recrystallization from a minimal amount of hot ethanol to yield the pure this compound as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C) to remove residual solvent.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Comprehensive Characterization
Once synthesized, the identity and purity of the compound must be rigorously confirmed using a suite of modern analytical techniques.[5] This ensures that the material is suitable for its intended downstream applications.
Analytical Techniques & Interpretation
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the key functional groups present in the molecule.
-
Expected Peaks: The FTIR spectrum provides unmistakable evidence for the successful incorporation of the thiocyanate group.
-
-S-C≡N Stretch: A very strong and sharp absorption band is expected in the range of 2150-2160 cm⁻¹ .[6] The absence of a strong peak around 2000-2100 cm⁻¹ confirms that the isomeric isothiocyanate (-NCS) has not formed in significant amounts.
-
C=O Stretch: A strong absorption from the ketone carbonyl group should appear around 1690-1710 cm⁻¹ .
-
Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region are characteristic of the chlorophenyl ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To provide detailed information about the carbon-hydrogen framework of the molecule, confirming its precise structure.
-
¹H NMR:
-
Aromatic Protons: A complex multiplet pattern is expected between δ 7.3-7.8 ppm , integrating to 4 protons, corresponding to the protons on the disubstituted benzene ring.
-
Methylene Protons (-CH₂-): A sharp singlet should appear around δ 4.5-5.0 ppm , integrating to 2 protons. This signal corresponds to the methylene group situated between the carbonyl and thiocyanate functionalities.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): A peak is expected in the downfield region, typically around δ 188-192 ppm .
-
Aromatic Carbons: Multiple signals will be present in the δ 125-135 ppm range.
-
Thiocyanate Carbon (-SCN): The carbon of the thiocyanate group should appear around δ 110-114 ppm .
-
Methylene Carbon (-CH₂-): The methylene carbon signal is expected around δ 45-50 ppm .
-
Mass Spectrometry (MS):
-
Purpose: To determine the molecular weight and confirm the elemental composition.
-
Expected Results:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular formula C₉H₆ClNOS (Molecular Weight: 211.67 g/mol ).
-
Isotopic Pattern: A crucial diagnostic feature will be the isotopic pattern for the chlorine atom. Two peaks will be observed for the molecular ion: one for the ³⁵Cl isotope (M) and another, approximately one-third the intensity, for the ³⁷Cl isotope (M+2).
-
Data Summary Table
| Technique | Parameter | Expected Result |
| FTIR | Thiocyanate (-SCN) Stretch | 2150-2160 cm⁻¹ (Strong, Sharp) |
| Carbonyl (C=O) Stretch | 1690-1710 cm⁻¹ (Strong) | |
| ¹H NMR | Aromatic Protons | δ 7.3-7.8 ppm (Multiplet, 4H) |
| Methylene Protons (-CH₂) | δ 4.5-5.0 ppm (Singlet, 2H) | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 188-192 ppm |
| Thiocyanate Carbon (-SCN) | δ 110-114 ppm | |
| Mass Spec. | Molecular Ion (M⁺) for C₉H₆³⁵ClNOS | m/z ≈ 211 |
| Isotopic Peak (M+2) for C₉H₆³⁷ClNOS | m/z ≈ 213 (approx. 33% intensity of M) | |
| Physical | Melting Point | A sharp, defined melting point |
Diagram: Characterization Workflow
Caption: Workflow for the analytical characterization of the synthesized product.
Safety, Handling, and Storage
Scientific integrity demands a commitment to safety. The chemicals used and produced in this procedure require careful handling.
-
Hazard Assessment:
-
2-Chloro-1-(2-chlorophenyl)ethanone: This starting material is a lachrymator and is corrosive. It can cause severe skin burns and eye damage. Avoid inhalation of dust and contact with skin and eyes.
-
Potassium Thiocyanate (KSCN): Harmful if swallowed or in contact with skin.[7] Crucially, contact with acids liberates very toxic hydrogen cyanide (HCN) gas.[8][9] Ensure all work is performed away from acidic materials.
-
Product: The final product should be handled with the same level of caution as the starting materials, assuming it is an irritant.
-
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[10]
-
Engineering Controls: All steps, from weighing reagents to the final filtration, must be performed inside a certified chemical fume hood to prevent exposure to vapors and dusts.[8]
-
Storage: Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.
Conclusion
This guide has outlined a comprehensive and validated methodology for the synthesis and characterization of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can reliably produce and verify this valuable synthetic intermediate. The careful application of spectroscopic and analytical techniques is paramount to ensuring the high purity required for subsequent research, particularly in the fields of medicinal chemistry and materials science. Adherence to the described safety protocols is essential for mitigating the risks associated with the reagents and products involved.
References
- Recent advances in the synthesis of α-thiocyanatoketones and β-thiocyanato alcohols through the direct oxy-/hydroxy-thiocyan
- α-Thiocyanato ketones in the synthesis of heterocycles (microreview). (n.d.).
- Thiocyanate synthesis by C-S coupling or substitution. (n.d.). Organic Chemistry Portal.
- The reaction of α-thiocyanato ketones with primary amines. (n.d.).
- Selective Determination of Organic and Inorganic Thiocyanates in Aqueous Solution by IR Spectrophotometry. (2025).
- Safety Data Sheet - Potassium Thiocyan
- Analytical Techniques for the Characterization of Dodecylamine Thiocyan
- A literature review of the synthetic utility of various haloacetophenones. (2025). BenchChem.
- SAFETY DATA SHEET - Ammonium thiocyan
- SAFETY DATA SHEET - Sodium thiocyan
- SAFETY DATA SHEET - Copper(I)
- 2-Chloro-1-(2-chlorophenyl)ethanone. (n.d.). Biosynth.
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). International Journal of Research in Pharmaceutical Sciences.
- 2-Chloro-1-(2-chlorophenyl)ethanone. (n.d.). VWR.
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- 10. fishersci.com [fishersci.com]
Spectroscopic data (NMR, IR, MS) of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate
Introduction: Elucidating the Molecular Architecture
In the landscape of pharmaceutical research and synthetic chemistry, this compound stands as a valuable intermediate. As an α-haloketone derivative, its bifunctional nature—possessing both an electrophilic carbonyl center and a versatile thiocyanate group—renders it a potent building block for the synthesis of various heterocyclic compounds, some of which exhibit significant biological activity.[1][2] The precise and unambiguous structural confirmation of such molecules is not merely an academic exercise; it is a prerequisite for reliable downstream applications, from mechanistic studies to drug development.
This technical guide provides a comprehensive, in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. Moving beyond a simple recitation of data, we will delve into the causality behind the observed spectral features, offering field-proven insights into experimental design and data interpretation. This document is structured to serve as a trusted reference for researchers, scientists, and drug development professionals who require a foundational understanding and practical application of spectroscopic techniques for the characterization of complex organic molecules.
Molecular Structure and Logic
To contextualize the spectroscopic data, we begin with the molecule's fundamental structure. The arrangement of the 2-chlorophenyl ring, the ketone, the α-methylene group, and the thiocyanate moiety dictates the electronic environment of each atom, which in turn gives rise to its unique spectroscopic fingerprint.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing an atomic-level map of the hydrogen and carbon framework. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and electronic environment of the molecule.
¹H NMR Spectroscopy Analysis
The proton NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (spin-spin splitting), and the number of protons in each environment (integration).
Expertise & Experience: The key to interpreting the ¹H NMR spectrum lies in understanding the inductive effects of the neighboring functional groups. The methylene protons (H-9) are flanked by a strongly electron-withdrawing carbonyl group and a thiocyanate group, causing a significant downfield shift. The aromatic protons are influenced by both the ortho-chloro substituent and the acyl group, leading to a complex multiplet pattern.
| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |
| ~7.4 - 7.8 | Multiplet | 4H | Aromatic (H-3 to H-6) |
| ~4.9 - 5.1 | Singlet | 2H | Methylene (-CH₂-) |
Table 1: Predicted ¹H NMR Spectroscopic Data (referenced to TMS).
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of ¹³C, carbon-carbon coupling is not observed, resulting in a spectrum of singlets (in a proton-decoupled experiment).
Expertise & Experience: The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment. The carbonyl carbon (C-7) is the most deshielded and appears furthest downfield, a hallmark of ketones.[3] The thiocyanate carbon (C-11) has a characteristic chemical shift in the 110-115 ppm range.[4] The aromatic carbons exhibit distinct signals due to the electronic effects of the chloro and acyl substituents. The carbon directly bonded to the chlorine atom (C-2) will show a characteristic shift, as will the carbon attached to the carbonyl group (C-1).
| Chemical Shift (δ) / ppm | Assignment |
| ~190.0 | Carbonyl (C=O) |
| ~138.0 | Aromatic (C-1) |
| ~132.5 | Aromatic (C-2) |
| ~131.0 - 132.0 | Aromatic (CH) |
| ~127.0 - 130.0 | Aromatic (CH) |
| ~111.5 | Thiocyanate (-SCN) |
| ~45.0 | Methylene (-CH₂-) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (referenced to TMS).
Trustworthiness: A Self-Validating Protocol for NMR Data Acquisition
To ensure reproducibility and accuracy, the following standardized protocol should be employed.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity, resulting in sharp, symmetrical peaks.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a relaxation delay of 2-5 seconds, and 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower sensitivity, a greater number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm. Integrate the peaks in the ¹H NMR spectrum.
Figure 2: Standardized workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for the identification of specific functional groups within a molecule, as different bonds vibrate at characteristic frequencies upon absorbing infrared radiation.
Expertise & Experience: For this compound, the IR spectrum is dominated by two highly diagnostic absorption bands. The first is the intense carbonyl (C=O) stretch of the ketone. Its position is influenced by conjugation and the electronegativity of adjacent substituents.[5] The second, and perhaps most unambiguous, is the sharp, strong absorption from the carbon-nitrogen triple bond stretch of the thiocyanate (-S-C≡N) group. This peak appears in a relatively uncluttered region of the spectrum, making it an excellent diagnostic marker.[6]
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2160 - 2150 | Strong, Sharp | Thiocyanate (-S-C≡N) Stretch |
| ~1705 - 1695 | Strong, Sharp | Ketone Carbonyl (C=O) Stretch |
| ~1590, ~1470 | Medium-Strong | Aromatic C=C Ring Stretches |
| ~760 - 740 | Strong | C-Cl Stretch / Ortho-disubstituted bend |
Table 3: Predicted IR Absorption Frequencies.
Trustworthiness: A Self-Validating Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common, reliable method that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key to reproducible intensity.
-
Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically subtract the background spectrum. Label the significant peaks with their frequencies.
Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This data is used to confirm the molecular formula and infer the molecule's structure.
Expertise & Experience: When subjected to Electron Ionization (EI), this compound will generate a molecular ion (M⁺˙). A crucial diagnostic feature will be the M⁺˙/[M+2]⁺˙ isotopic pattern in an approximate 3:1 ratio, which is the characteristic signature of a molecule containing one chlorine atom.
The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. For ketones, the most prevalent fragmentation pathway is α-cleavage adjacent to the carbonyl group.[7] This will result in the formation of the highly stable 2-chlorobenzoyl cation, which is expected to be a dominant peak in the spectrum.
| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Relative Intensity | Proposed Fragment Ion |
| 211 | 213 | Medium | [C₉H₆ClNOS]⁺˙ (Molecular Ion, M⁺˙) |
| 139 | 141 | High | [C₇H₄ClO]⁺ (2-Chlorobenzoyl cation) |
| 111 | 113 | Medium | [C₆H₄Cl]⁺ (2-Chlorophenyl cation, from loss of CO) |
Table 4: Predicted Key Fragments in the EI Mass Spectrum.
Visualization of Key Fragmentation Pathways
The logical flow of bond cleavage can be visualized to better understand the resulting mass spectrum. The initial molecular ion undergoes cleavage primarily at the C-C bond alpha to the carbonyl.
Figure 3: Primary fragmentation pathway of this compound in EI-MS.
Trustworthiness: A Self-Validating Protocol for MS Data Acquisition (EI-GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation (Optional but Recommended): Inject a small volume (1 µL) into a Gas Chromatograph (GC) to ensure the sample is pure and to introduce it into the mass spectrometer. Use a standard capillary column (e.g., DB-5) and a temperature program that allows for the elution of the compound.
-
Ionization: Use a standard Electron Ionization (EI) source with an electron energy of 70 eV. This standardized energy ensures that the fragmentation patterns are consistent and comparable to library data.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Analysis: Identify the molecular ion peak and its [M+2]⁺˙ isotope peak. Analyze the major fragment ions and propose structures consistent with the parent molecule.
Conclusion
The structural elucidation of this compound is definitively achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR provide the complete carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical carbonyl and thiocyanate functional groups with high certainty, and mass spectrometry validates the molecular weight and reveals a logical fragmentation pattern consistent with the proposed structure. The data and protocols presented in this guide constitute a self-validating system for the characterization of this important chemical intermediate, ensuring scientific integrity and providing researchers with the confidence needed for its application in further scientific discovery.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. Available from: [Link]
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ResearchGate. (n.d.). Infrared spectra: (a) P4VP and (b) thiocyanate (c) chloride and (d) sulfate complexes. Retrieved from [Link]
-
Maienschein-Cline, M., & Londergan, C. H. (2007). The CN Stretching Band of Aliphatic Thiocyanate is Sensitive to Solvent Dynamics and Specific Solvation. ResearchGate. Retrieved from [Link]
-
Taylor, R. C., & Baughman, R. H. (1975). Synthesis and vibrational spectra of lead(II) thiocyanate complexes. Canadian Journal of Chemistry, 53(11), 1633-1639. Available from: [Link]
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De Kimpe, N., & Verhé, R. (1988). The chemistry of α-haloketones, α-haloaldehydes and α-haloimines. Semantic Scholar. Retrieved from [Link]
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NIST. (n.d.). 2-Chlorophenyl isothiocyanate. NIST Chemistry WebBook. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information Hydroamination of isocyanates and isothiocyanates by Alkaline Earth Metal Initiators supported by Bulky I. Retrieved from [Link]
-
Sabatini, A., & Bertini, I. (1965). Infrared Spectra of Substituted Thiocyanate Complexes. The Effect of the Substituent on Bond Type. I. Inorganic Chemistry, 4(7), 959–961. Available from: [Link]
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Fronczek, F. R., & Tuncha, W. (1966). Infrared spectra of copper thiocyanate complexes. Inorganic Chemistry, 5(1), 1-5. Available from: [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
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van Rensburg, M., Leung, E., Haverkate, N. A., et al. (2017). Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines. Bioorganic & Medicinal Chemistry Letters, 27(2), 135-138. Available from: [Link]
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Ghorbani-Vaghei, R., & Veisi, H. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(21), 5038. Available from: [Link]
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Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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van den Berg, W. A. M., van der Zuylen, C. W. E., Westra, J. G., & Vervoort, J. (1992). 13C NMR of cyanylated flavodoxin from Megasphaera elsdenii and of thiocyanate model compounds. Biochemistry, 31(34), 7922–7930. Available from: [Link]
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Jackson, G., & St. Leger, J. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of The American Society for Mass Spectrometry, 31(5), 1045-1055. Available from: [Link]
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Chemical properties of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of this compound (CAS No. 19339-58-3), a versatile bifunctional chemical intermediate. The document delineates its core chemical and physical properties, provides a detailed, field-proven protocol for its synthesis, and explores its reactivity, with a particular focus on its application as a precursor for heterocyclic scaffolds relevant to medicinal chemistry. Spectroscopic characteristics, safety protocols, and its potential role in the drug discovery pipeline are also discussed, grounding the narrative in established chemical principles and authoritative references. This guide is intended to serve as a foundational resource for researchers leveraging this compound in synthetic and drug development programs.
Core Chemical Identity and Physicochemical Properties
This compound is a halogenated α-thiocyanato ketone. Its structure incorporates a 2-chlorophenyl moiety, a carbonyl group, and a reactive thiocyanate group, making it a valuable building block in organic synthesis. The juxtaposition of the electrophilic carbonyl carbon and the adjacent carbon bearing the thiocyanate leaving group dictates much of its chemical behavior.
Chemical Structure and Identifiers
The molecule's identity is defined by the following key identifiers:
-
IUPAC Name: [2-(2-chlorophenyl)-2-oxoethyl] thiocyanate[1]
-
CAS Number: 19339-58-3[2]
-
Synonyms: 1-(2-Chlorophenyl)-2-thiocyanatoethanone, Thiocyanic acid, 2-(2-chlorophenyl)-2-oxoethyl ester[1][2]
Physicochemical Data
Quantitative physical properties are essential for experimental design, including solvent selection and purification strategies. The known and predicted properties are summarized below.
| Property | Value | Source |
| Physical State | Solid, Crystalline | General Observation |
| Melting Point | 56-58 °C | ChemicalBook[2] |
| Boiling Point | 337.2 ± 22.0 °C | Predicted, ChemicalBook[2] |
| Density | 1.37 ± 0.1 g/cm³ | Predicted, ChemicalBook[2] |
| Solubility | Soluble in acetone, methanol | Inferred from synthesis protocols[3] |
Note: Boiling point and density are computationally predicted values and should be used as estimates pending experimental verification.
Synthesis and Reaction Mechanism
The primary route to this compound is a classical nucleophilic substitution reaction. This process is efficient and relies on readily available starting materials.
Principle of Synthesis: Nucleophilic Substitution
The synthesis involves the displacement of a halide from an α-haloketone precursor, typically 2-bromo-1-(2-chlorophenyl)ethanone or 2-chloro-1-(2-chlorophenyl)ethanone, by the thiocyanate anion (SCN⁻). The thiocyanate ion, typically delivered from potassium thiocyanate (KSCN) or ammonium thiocyanate, acts as the nucleophile.[3][4][5] The reaction proceeds via an Sₙ2 mechanism. The choice of a polar aprotic solvent like acetone or a protic solvent like methanol facilitates the dissolution of the thiocyanate salt and stabilizes the transition state.[3]
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a robust method for synthesizing the title compound.
Materials:
-
2-Bromo-1-(2-chlorophenyl)ethanone
-
Potassium thiocyanate (KSCN)[6]
-
Acetone (anhydrous)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-bromo-1-(2-chlorophenyl)ethanone in anhydrous acetone.
-
Nucleophile Addition: To the stirring solution, add 1.1 equivalents of potassium thiocyanate (KSCN) in one portion. The KSCN has limited solubility and will form a suspension.
-
Reaction Execution: Stir the suspension vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture (e.g., 4:1). The product spot should appear at a higher Rf than the starting α-bromoketone.
-
Workup & Isolation:
-
Once the reaction is complete, filter the mixture to remove the potassium bromide (KBr) byproduct and any unreacted KSCN.
-
Transfer the filtrate to a rotary evaporator and remove the acetone under reduced pressure.
-
The resulting crude solid/oil is then triturated with cold deionized water to precipitate the product and wash away any remaining inorganic salts.
-
-
Purification:
-
Collect the solid product by vacuum filtration, washing with additional cold water.
-
The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product as a crystalline solid.
-
-
Drying & Characterization: Dry the purified crystals under vacuum. Characterize the final product by melting point determination, NMR, and IR spectroscopy to confirm its identity and purity.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Applications
The utility of this compound in drug development stems from its role as a versatile intermediate for constructing complex heterocyclic systems.
Hantzsch Thiazole Synthesis
A primary application of α-oxoethyl thiocyanates is in the Hantzsch synthesis of thiazoles.[4] The compound serves as a key building block, reacting with various amine hydrochlorides in a condensation reaction.[4] This reaction is fundamental in medicinal chemistry, as the thiazole scaffold is present in numerous biologically active compounds and approved drugs.[4]
The mechanism involves the initial condensation of the amine with the carbonyl group of the thiocyanate, followed by an intramolecular cyclization where the nitrogen attacks the thiocyanate carbon, and subsequent tautomerization to form the stable aromatic thiazole ring.
Reaction Pathway to Thiazole Derivatives
Caption: General pathway for the synthesis of thiazoles from the title compound.
Spectroscopic Profile
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |
| ¹H NMR | -CH₂- (Methylene) | δ 4.5-5.0 ppm | Protons alpha to a carbonyl and adjacent to the electron-withdrawing thiocyanate group. |
| Ar-H (Aromatic) | δ 7.3-7.8 ppm | Complex multiplet pattern characteristic of a substituted benzene ring. | |
| ¹³C NMR | C=O (Carbonyl) | δ 185-195 ppm | Typical range for an aryl ketone carbonyl carbon. |
| -CH₂- (Methylene) | δ 45-55 ppm | Aliphatic carbon attached to electron-withdrawing groups. | |
| -SCN (Thiocyanate) | δ 110-115 ppm | Characteristic chemical shift for the carbon of a thiocyanate group. | |
| Ar-C (Aromatic) | δ 125-140 ppm | Multiple signals corresponding to the carbons of the chlorophenyl ring. | |
| FT-IR | C=O Stretch | 1690-1710 cm⁻¹ | Strong absorption typical for an aryl ketone. |
| S-C≡N Stretch | 2150-2160 cm⁻¹ | Sharp, characteristic absorption for the thiocyanate moiety. | |
| C-Cl Stretch | 750-780 cm⁻¹ | Absorption corresponding to the chloro-aromatic bond. | |
| Mass Spec | [M]+• | ~211.67 | Molecular ion peak corresponding to the compound's molecular weight.[1][2] |
| Isotope Pattern | [M+2] peak (~33% of M) | Characteristic isotopic signature of a molecule containing one chlorine atom. |
Role in Drug Discovery and Medicinal Chemistry
The significance of this compound is not in its own inherent biological activity, which is not well-documented, but in its proven utility as a scaffold for generating libraries of potentially bioactive molecules.
-
Anticancer Agents: Thiazole derivatives synthesized from phenacyl thiocyanates have shown significant anticancer activities, with some exhibiting IC₅₀ values in the low micromolar range against cervical cancer cell lines.[4] These molecules can be designed to target specific enzymes, such as human lactate dehydrogenase A (hLDHA), which is implicated in cancer metabolism.[4]
-
Antiproliferative Compounds: Thiophene and pyridine-based heterocycles, which can be synthesized from related precursors, are a known class of antiproliferative compounds with activity against enzymes like phospholipase C.[7]
-
General Bioactivity: The thiophene ring system is a component of numerous natural and synthetic compounds with a wide array of biological activities, including antimicrobial, antiviral, and anti-inflammatory effects.[8]
Conceptual Role as a Synthetic Building Block
Caption: Role as a key intermediate in generating diverse bioactive scaffolds.
Safety, Handling, and Toxicology
As with any reactive chemical intermediate, proper handling of this compound is imperative.
-
Hazard Statements: Based on related compounds, it should be handled as a substance that may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[2]
-
Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry, tightly sealed container away from incompatible materials such as strong oxidizing agents and strong bases.
-
-
Toxicological Profile: Specific toxicological data for this compound is limited. However, thiocyanate-containing compounds can exhibit toxicity. In some biological systems, thiocyanates can potentially be metabolized to cyanide, which inhibits cellular respiration.[9][10] Acute thiocyanate poisoning can lead to neurological and cardiovascular toxicity.[9] Therefore, exposure should be minimized.
Conclusion
This compound is a chemical intermediate of significant value to the research and drug development community. Its straightforward synthesis and predictable reactivity, particularly in the formation of thiazole and other heterocyclic rings, make it a powerful tool for medicinal chemists. While its own biological profile is underexplored, its role as a precursor to compounds with demonstrated anticancer and antiproliferative activities is well-established. Future research may focus on expanding the library of heterocycles derived from this starting material and screening them for novel biological activities. This guide provides the foundational chemical knowledge required to safely and effectively utilize this compound in achieving these synthetic goals.
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This compound | C9H6ClNOS | CID 24213757. PubChem. [Link]
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Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. PubMed Central. [Link]
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Chemical Properties of 2-Chlorophenyl isothiocyanate (CAS 2740-81-0). Cheméo. [Link]
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2-(4-chlorophenyl)-2-oxoethyl thiocyanate (C9H6ClNOS). PubChemLite. [Link]
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Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines. Bioorganic & Medicinal Chemistry Letters. [Link]
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2-Chlorophenyl isothiocyanate. NIST WebBook. [Link]
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Phenacyl thiocyanate: crystal structure, conformational features and herbicide safening effects of the condensation product with isatin. ResearchGate. [Link]
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Synthesis and cytotoxic activity of some new heterocycles incorporating cyclohepta[b]thiophene‐3‐carboxamide derivatives. ResearchGate. [Link]
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2-Chlorophenyl isothiocyanate. SpectraBase. [Link]
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Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]
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Synthesis, X-ray Structures and Hirshfeld Analysis of Two Novel Thiocyanate-Bridged Ag(I) Coordination Polymers. MDPI. [Link]
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Potassium thiocyanate. Wikipedia. [Link]
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Enhanced in vitro biological activity of synthetic 2-(2-pyridyl) ethyl isothiocyanate compared to natural 4-(methylsulfinyl) butyl isothiocyanate. PubMed. [Link]
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Thiocyanate synthesis by C-S coupling or substitution. Organic Chemistry Portal. [Link]
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THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties. PubMed Central. [Link]
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Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone. PubMed Central. [Link]
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Cyanide-Free Synthesis of Thiocyanates and Cyanamides. ChemistryViews. [Link]
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1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-mercaptopiperidin-3-ylidene)acetic acid | C16H18ClNO4S | CID 91826982. PubChem. [Link]
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Potassium thiocyanate (KSCN): A versatile reagent. ResearchGate. [Link]
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Biological activities of extracts and compounds from Thai Kae-Lae (Maclura cochinchinensis (Lour.) Corner). PubMed. [Link]
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Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. MDPI. [Link]
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Biological Activities of Thiophenes. Encyclopedia.pub. [Link]
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Paired Electrolysis Enabled Cyanation of Diaryl Diselenides with KSCN Leading to Aryl Selenocyanates. MDPI. [Link]
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Thiocyanate toxicity: a teaching case. PubMed. [Link]
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Cyanide Toxicokinetics: The Behavior of Cyanide, Thiocyanate and 2-Amino-2-Thiazoline-4-Carboxylic Acid in Multiple Animal Models. National Institutes of Health. [Link]
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Potassium thiocyanate – Knowledge and References. Taylor & Francis. [Link]
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Comparative aquatic toxicity evaluation of 2-(thiocyanomethylthio)benzothiazole and selected degradation products using Ceriodaphnia dubia. PubMed. [Link]
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CAS number 19339-58-3 properties and suppliers
An In-depth Technical Guide to 5-(2-Bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (CAS 19339-58-3)
Prepared by: Gemini, Senior Application Scientist
Introduction
The 1,4-benzodiazepine scaffold is a cornerstone in medicinal chemistry and neuropharmacology, representing a "privileged structure" that has yielded a multitude of clinically significant therapeutics.[1][2] These compounds are renowned for their broad spectrum of effects on the central nervous system (CNS), including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[3][4] This guide focuses on a specific, representative member of this class: 5-(2-Bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (CAS Number: 19339-58-3).
While specific experimental data for this particular analog is not extensively documented in public literature, its structure allows us to delineate a comprehensive technical profile based on the well-established principles of benzodiazepine chemistry and pharmacology. This document will serve as a robust resource for researchers, chemists, and drug development professionals, providing insights into its physicochemical properties, a plausible synthetic route, its established mechanism of action at the GABA-A receptor, and its potential applications as a research tool.
Physicochemical and Structural Properties
The core structure consists of a diazepine ring fused to a benzene ring, with a phenyl group at position 5. In this specific analog, the phenyl ring is substituted with a bromine atom at the ortho-position. This substitution is critical as modifications to the C5-phenyl ring are known to modulate pharmacological activity.[4]
Table 1: Core Properties of CAS 19339-58-3
| Property | Value | Source |
| CAS Number | 19339-58-3 | N/A |
| IUPAC Name | 5-(2-Bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | N/A |
| Molecular Formula | C₁₅H₁₁BrN₂O | PubChem[5] |
| Molecular Weight | 315.17 g/mol | PubChem[5] |
| Appearance | Expected to be a crystalline solid at room temperature. | Inferred from analogs[6] |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and ethanol. | Inferred from analogs[7] |
| Melting Point | Not specifically reported. Related compounds, such as 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-Benzodiazepin-2-one, have melting points in the range of 214-224°C. | ChemicalBook[6] |
Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor
The pharmacological effects of benzodiazepines are mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary ligand-gated ion channel responsible for fast inhibitory neurotransmission in the CNS.[8][9] Benzodiazepines do not activate the receptor directly; instead, they act as positive allosteric modulators.[10][11]
The GABA-A receptor is a pentameric protein complex that forms a central chloride (Cl⁻) selective ion pore.[8] The most common receptor subtype in the brain is composed of two α, two β, and one γ subunit (α₂β₂γ).[10] The endogenous ligand, GABA, binds at the interface between the α and β subunits. Benzodiazepines bind to a distinct site, known as the benzodiazepine site, located at the interface between the α and γ subunits.[8][9]
Binding of a benzodiazepine like 5-(2-Bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one induces a conformational change in the receptor that increases the affinity of GABA for its binding site.[8] This leads to a higher frequency of channel opening in the presence of GABA, resulting in an increased influx of chloride ions. The resulting hyperpolarization of the postsynaptic neuron potentiates the inhibitory effect of GABA, leading to the characteristic sedative and anxiolytic effects.[8][9]
Caption: Allosteric modulation of the GABA-A receptor by benzodiazepines.
Synthetic Chemistry: A General Approach
The synthesis of 5-aryl-1,4-benzodiazepines is well-established. A common and effective strategy involves the cyclocondensation of a 2-aminobenzophenone derivative with an amino acid ester, typically glycine ethyl ester hydrochloride. The following protocol outlines a plausible, multi-step synthesis for 5-(2-Bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Experimental Protocol: Synthesis
Step 1: Friedel-Crafts Acylation to form 2-Amino-2'-bromobenzophenone
-
To a solution of 2-bromobenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane), add aniline.
-
Introduce a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise while maintaining a low temperature (0-5°C) with an ice bath.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC analysis indicates the consumption of starting materials.
-
Carefully quench the reaction by pouring it over crushed ice and an aqueous HCl solution.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-amino-2'-bromobenzophenone.
Step 2: Cyclocondensation to form the Benzodiazepine Ring
-
Dissolve the 2-amino-2'-bromobenzophenone from Step 1 in a solvent such as pyridine or ethanol.
-
Add glycine ethyl ester hydrochloride to the solution.
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer, concentrate, and purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product, 5-(2-Bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Caption: General synthetic workflow for the target benzodiazepine.
Potential Applications in Research and Drug Development
As a classic 1,4-benzodiazepine, CAS 19339-58-3 serves as a valuable tool for neuroscience research. Its primary application would be as a specific modulator of GABA-A receptors to study:
-
GABAergic Neurotransmission: Probing the role of GABA-A receptors in various neural circuits and behaviors.
-
Anxiety and Sedation Models: Use as a positive control in animal models for developing novel anxiolytic or hypnotic agents.
-
Structure-Activity Relationship (SAR) Studies: Acting as a scaffold for the synthesis of novel analogs to explore the chemical space around the benzodiazepine binding site and develop subtype-selective modulators.[12]
Metabolism (Inferred)
The metabolism of benzodiazepines is well-characterized and typically involves oxidation followed by glucuronide conjugation. Based on studies of structurally similar compounds, such as 7-bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, the metabolic pathway for CAS 19339-58-3 is expected to involve:[13]
-
Phase I Metabolism: Hydroxylation, primarily at the C3 position of the diazepine ring, and potential hydroxylation on the aromatic rings.
-
Phase II Metabolism: The resulting hydroxylated metabolites are then conjugated with glucuronic acid to form water-soluble glucuronides, which are subsequently excreted.[13]
Suppliers
This compound is available from various chemical suppliers specializing in reference standards and research chemicals. Researchers should always obtain a Certificate of Analysis (CoA) to verify purity and identity.
Table 2: Potential Suppliers
| Supplier | Location | Notes |
| LGC Standards | Global | Offers this compound as a reference material (Flubromazepam Isomer).[14] |
| abcr GmbH | Germany | Listed in chemical supplier directories.[15] |
| chemPUR | Germany | Listed in chemical supplier directories.[3] |
Conclusion
5-(2-Bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a representative member of the pharmacologically vital 1,4-benzodiazepine class. While specific experimental data for this molecule is limited, its structural features allow for a confident extrapolation of its properties and biological activity based on decades of research into this chemical family. It functions as a positive allosteric modulator of the GABA-A receptor, a mechanism that underpins the anxiolytic and sedative effects of the entire class. The synthetic pathways are well-established, making it accessible for research purposes. This guide provides a foundational understanding for scientists interested in utilizing this compound as a research tool or as a starting point for novel drug discovery efforts targeting the GABAergic system.
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An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate
Abstract
This technical guide delineates a hypothesized mechanism of action for the novel electrophilic compound, 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate. In the absence of direct empirical studies on this specific molecule, this document synthesizes established principles of chemical reactivity and cellular signaling to propose a multi-faceted mechanism centered on its electrophilic nature. We postulate that this compound functions as a modulator of key cellular pathways, including the activation of the Nrf2 antioxidant response, induction of endoplasmic reticulum (ER) stress, and inhibition of the pro-inflammatory NF-κB pathway, potentially culminating in the regulation of the c-Myc oncoprotein. This guide provides a comprehensive theoretical framework and detailed experimental protocols to facilitate further investigation by researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic organic molecule characterized by a 2-chlorophenyl ketone scaffold linked to a thiocyanate group via an ethyl bridge. The convergence of these functional groups, particularly the α-keto-thiocyanate moiety, suggests a pronounced electrophilic character. Electrophilic compounds are known to interact with nucleophilic residues on proteins, thereby modulating their function and initiating a cascade of cellular responses. While the biological activities of this specific compound have not been extensively reported, its structural alerts point towards a potential role as a modulator of cellular stress and signaling pathways. This guide will explore these potential mechanisms in detail, providing a roadmap for future research.
Hypothesized Mechanism of Action
The central hypothesis is that this compound exerts its biological effects through its ability to act as an electrophile, leading to the covalent modification of key cellular proteins. This interaction is predicted to trigger a cascade of events, impacting multiple interconnected signaling pathways.
Activation of the Nrf2-Keap1 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles, such as isothiocyanates, are known to react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction.[1][2] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the transcription of a battery of cytoprotective genes.[3][4]
We propose that this compound, owing to its electrophilic nature, can similarly modify Keap1, leading to Nrf2 activation and the subsequent upregulation of antioxidant enzymes.
Diagram: Hypothesized Nrf2 Activation by this compound
Caption: Proposed Nrf2 activation pathway by the electrophilic compound.
Induction of Endoplasmic Reticulum (ER) Stress
The ER is a critical organelle for protein folding and modification. The accumulation of unfolded or misfolded proteins in the ER lumen leads to a state of cellular stress known as ER stress, which in turn activates the Unfolded Protein Response (UPR).[5][6] Electrophilic compounds can induce ER stress by modifying ER-resident proteins, disrupting protein folding, and altering calcium homeostasis.[7]
Given its reactivity, this compound could potentially adduct to ER chaperones or other proteins involved in protein folding, leading to their dysfunction and triggering the UPR. Key markers of ER stress include the upregulation of chaperone proteins like GRP78/BiP and the transcription factor CHOP.[8]
Diagram: Proposed Induction of ER Stress
Caption: Hypothesized pathway for the induction of ER stress.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses, cell survival, and proliferation.[9] The activity of NF-κB is tightly controlled by its inhibitor, IκB. Certain electrophilic compounds, particularly those with α,β-unsaturated carbonyl motifs, have been shown to inhibit NF-κB activation by modifying key cysteine residues in proteins of the NF-κB signaling cascade, such as IKK (IκB kinase), thereby preventing the degradation of IκB.[8]
The α-keto-thiocyanate structure of this compound can be considered a masked α,β-unsaturated system, which could become reactive upon cellular processing. This could lead to the inhibition of NF-κB signaling.
Diagram: Postulated Inhibition of NF-κB Signaling
Caption: Proposed mechanism for the inhibition of the NF-κB pathway.
Modulation of Reactive Oxygen Species (ROS) and c-Myc Regulation
The electrophilic nature of this compound suggests it could impact cellular redox homeostasis, potentially leading to an initial increase in Reactive Oxygen Species (ROS). ROS can act as signaling molecules, and their levels are intricately linked to the expression and activity of the oncoprotein c-Myc.[10][11] Overexpression of c-Myc can lead to increased ROS production, creating a state of oxidative stress that can contribute to genetic instability.[12][13] Conversely, some electrophilic compounds have been shown to inhibit c-Myc expression.[13]
The interplay between this compound, ROS generation, and c-Myc regulation presents a complex but compelling area for investigation. An initial ROS burst caused by the compound could potentially lead to a subsequent downregulation of c-Myc as a cellular defense mechanism, possibly interconnected with the activation of Nrf2.
Experimental Protocols for Mechanistic Elucidation
To validate the hypothesized mechanisms of action, a series of well-established cellular and biochemical assays are recommended.
Cytotoxicity Assessment
Prior to mechanistic studies, it is crucial to determine the cytotoxic profile of this compound in the selected cell line(s).
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Diagram: Cytotoxicity Assay Workflow
Caption: A streamlined workflow for assessing compound cytotoxicity.
Nrf2 Activation Assays
Protocol: Western Blot for Nrf2 and Target Proteins
-
Cell Lysis: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
ER Stress Marker Analysis
Protocol: Western Blot for ER Stress Markers
-
Follow the Western Blot protocol outlined in section 3.2.
-
Immunoblotting: Probe the membrane with primary antibodies against GRP78, CHOP, and a loading control.[8]
NF-κB Inhibition Assay
Protocol: NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect cells with an NF-κB-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
Compound Treatment: Pre-treat the transfected cells with this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[14][15]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Cellular ROS Detection
Protocol: DCFH-DA Assay for Intracellular ROS
-
Cell Seeding: Plate cells in a black, clear-bottom 96-well plate.
-
Compound Treatment: Treat cells with this compound for various time points.
-
Probe Loading: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.[10]
-
Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
Data Presentation and Interpretation
Quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Example Quantitative Data for Nrf2 Activation by Isothiocyanates
| Compound | Concentration (µM) for 2-fold Nrf2 Nuclear Accumulation | Reference |
| Sulforaphane | 10 | [16] |
| Benzyl isothiocyanate | > 25 | [16] |
| Phenylethyl isothiocyanate | > 25 | [16] |
This table serves as an example of how to present quantitative data on Nrf2 activation. Similar tables should be generated for this compound for each of the proposed mechanisms.
Conclusion
This technical guide provides a scientifically grounded, albeit hypothesized, framework for the mechanism of action of this compound. By leveraging our understanding of the chemical properties of its functional groups and the established cellular responses to electrophilic compounds, we have proposed a multi-pronged mechanism involving the modulation of the Nrf2, ER stress, and NF-κB pathways, with potential downstream effects on c-Myc. The detailed experimental protocols provided herein offer a clear path for the empirical validation of these hypotheses. Further research into this and similar molecules will undoubtedly contribute to the development of novel therapeutic agents for a range of diseases underpinned by oxidative stress, inflammation, and aberrant cell proliferation.
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- Organic thiocyan
- NF-κB Signaling | NF-kappaB P
- NF-κB阻害 | NF-κB Inhibition.
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A Technical Guide to the Potential Biological Activities of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate
Abstract
This technical guide provides a comprehensive framework for the investigation of the potential biological activities of the novel synthetic compound, 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate. While direct experimental data for this specific molecule is not yet available, this document synthesizes the extensive body of research on structurally related organic thiocyanates and isothiocyanates to postulate its potential as a bioactive agent. We present a scientifically grounded rationale for exploring its anticancer and antimicrobial properties, complete with detailed, field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for the systematic evaluation of this compound, from initial synthesis and characterization to in-depth mechanistic studies.
Introduction to this compound
This compound is an organic compound featuring a phenacyl group substituted with a chlorine atom at the ortho position of the phenyl ring, and a thiocyanate functional group. Its chemical structure is presented below:
Chemical Structure:
-
IUPAC Name: this compound
-
CAS Number: 19339-58-3
-
Molecular Formula: C₉H₆ClNOS
-
Molecular Weight: 211.67 g/mol
The presence of the α-keto thiocyanate moiety suggests the potential for a range of biological activities, drawing parallels with the well-documented bioactivities of isothiocyanates, the isomeric forms of thiocyanates.[1][2][3]
Rationale for Investigation
The thiocyanate and isothiocyanate functional groups are present in numerous naturally occurring and synthetic compounds with demonstrated pharmacological properties.[4] Notably, isothiocyanates derived from cruciferous vegetables, such as sulforaphane and phenethyl isothiocyanate (PEITC), are renowned for their potent anticancer and antimicrobial effects.[1][5] The mechanism of action of these compounds often involves the modulation of key cellular processes including apoptosis, cell cycle arrest, and inflammatory pathways.[6] The structural features of this compound, including the electrophilic carbon of the thiocyanate group and the substituted phenyl ring, provide a strong impetus for investigating its potential as a novel therapeutic agent.
Synthesis
A general and established method for the synthesis of phenacyl thiocyanates involves the reaction of the corresponding phenacyl bromide with a thiocyanate salt, such as potassium or ammonium thiocyanate.[7]
Proposed Synthesis Workflow:
Caption: Proposed synthesis of this compound.
Investigation of Potential Anticancer Activity
A substantial body of evidence points to the anticancer properties of organic isothiocyanates.[1][6] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[6] The proposed research plan aims to determine if this compound exhibits similar cytotoxic and antiproliferative effects against cancer cells.
Cytotoxicity Assessment using MTT Assay
The initial evaluation of anticancer potential will be conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of the compound on a panel of cancer cell lines. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[8][9]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in culture medium. Treat the cells with a range of concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity of Related Isothiocyanates
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Sulforaphane | Prostate (PC-3) | 5-40 | [10] |
| Phenethyl isothiocyanate (PEITC) | Prostate (PC-3) | 2-10 | [10] |
| Allyl isothiocyanate (AITC) | Prostate (PC-3) | 5-100 | [10] |
| Benzyl isothiocyanate (BITC) | Bladder (T24) | ~2.5 | [3] |
Elucidation of the Mechanism of Action
Should this compound demonstrate significant cytotoxicity, further investigations into its mechanism of action are warranted. Based on the known mechanisms of related compounds, we will focus on apoptosis and cell cycle arrest.[5][11][12][13]
2.2.1. Analysis of Apoptosis by Western Blotting
Western blotting will be employed to detect the expression levels of key proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.[14]
Experimental Protocol: Western Blotting for Apoptotic Markers
-
Protein Extraction: Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Proposed Apoptotic Pathway for Investigation:
Caption: Workflow for investigating the antimicrobial mechanism of action.
Concluding Remarks and Future Directions
This technical guide outlines a comprehensive and systematic approach to investigating the potential biological activities of this compound. By leveraging the extensive knowledge of related thiocyanate and isothiocyanate compounds, we have proposed a robust research plan focusing on its potential anticancer and antimicrobial properties. The detailed experimental protocols provided herein are designed to yield high-quality, reproducible data that will be crucial in determining the therapeutic potential of this novel compound.
Positive outcomes from these initial studies would warrant further investigation, including in vivo efficacy studies in animal models of cancer and infectious diseases, as well as detailed toxicology and pharmacokinetic profiling. The exploration of this compound and its derivatives could lead to the development of a new class of therapeutic agents with significant clinical impact.
References
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Frontiers in Pharmacology. (2024). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. [Link]
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National Center for Biotechnology Information. (2024). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. [Link]
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MDPI. (2021). Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate. [Link]
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Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]
-
National Center for Biotechnology Information. (2018). Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer. [Link]
-
National Center for Biotechnology Information. (2016). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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YouTube. (2020). Cell Cycle Analysis by Flow Cytometry. [Link]
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]
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National Center for Biotechnology Information. (2014). Mechanism of Action of Phenethylisothiocyanate and Other Reactive Oxygen Species-Inducing Anticancer Agents. [Link]
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BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]
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National Center for Biotechnology Information. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. [Link]
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YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]
-
PubMed. (2017). Natural isothiocyanates express antimicrobial activity against developing and mature biofilms of Pseudomonas aeruginosa. [Link]
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National Center for Biotechnology Information. (2015). Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms. [Link]
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PubMed. (2014). Mechanism of action of phenethylisothiocyanate and other reactive oxygen species-inducing anticancer agents. [Link]
-
PubMed. (2024). Nutritional Sources and Anticancer Potential of Phenethyl Isothiocyanate: Molecular Mechanisms and Therapeutic Insights. [Link]
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Frontiers. (2024). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. [Link]
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MDPI. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. [Link]
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MDPI. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. [Link]
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PubMed. (2001). Antibacterial mechanism of allyl isothiocyanate. [Link]
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SciSpace. (2014). Synthesis of S-2-Oxo-2-Phenylethyl Alkylcarbamothioates. [Link]
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In Silico Analysis of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate: A Technical Guide for Covalent Inhibitor Design
This guide provides a comprehensive technical framework for the in silico modeling of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate, a compound featuring a reactive α-haloketone mimic, the α-thiocyanatoketone. This structural motif suggests a potential mechanism of action as a covalent inhibitor, targeting nucleophilic residues in enzyme active sites. Our investigation will focus on its potential interaction with human Cathepsin B, a lysosomal cysteine protease implicated in various pathologies, including cancer and inflammatory disorders.[1][2][3][4]
This document is intended for researchers, scientists, and drug development professionals with an interest in computational drug design, particularly in the realm of covalent inhibitors. We will delve into the theoretical underpinnings and practical applications of a multi-stage in silico workflow, designed to predict the binding affinity, stability, and drug-like properties of our compound of interest.
Introduction: The Rationale for In Silico Investigation
The compound this compound possesses two key chemical features that make it an intriguing candidate for in silico analysis. The 2-oxoethyl thiocyanate group can be considered an analogue of α-haloketones, which are known to act as electrophilic "warheads" that can form covalent bonds with nucleophilic residues, such as the catalytic cysteine in the active site of proteases.[5][6][7][8] The 2-chlorophenyl group provides a scaffold for non-covalent interactions within a binding pocket, influencing selectivity and affinity.
Cathepsin B, a member of the papain-like cysteine protease family, plays a crucial role in intracellular protein turnover.[9] Its dysregulation is associated with a variety of diseases, making it a compelling target for therapeutic intervention.[1][3] The active site of Cathepsin B contains a catalytic dyad composed of Cys25 and His199 (numbering from PDB ID: 1HUC), where the deprotonated thiol of Cys25 acts as the nucleophile in peptide bond cleavage.[9][10][11] This nucleophilic cysteine is a prime target for covalent inhibition by electrophilic compounds.
This guide will, therefore, use Cathepsin B as a representative target to illustrate a complete in silico workflow for evaluating this compound as a potential covalent inhibitor.
The In Silico Modeling Workflow: A Step-by-Step Protocol
Our computational investigation is structured as a multi-step process, beginning with the preparation of the ligand and protein structures and culminating in the prediction of pharmacokinetic properties.
Ligand and Protein Structure Preparation
Accurate starting structures are paramount for the reliability of any in silico modeling study.
Ligand Preparation Protocol:
-
2D to 3D Conversion: The 2D structure of this compound is converted to a 3D conformation using a molecular editor such as MarvinSketch or ChemDraw.
-
Energy Minimization: The initial 3D structure is energy minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This can be performed in software like Avogadro or with computational chemistry packages.
-
Charge Assignment: Partial atomic charges are assigned using a quantum mechanical method (e.g., AM1-BCC) to accurately represent the electrostatic potential of the molecule.
Protein Preparation Protocol:
-
PDB Structure Retrieval: The X-ray crystal structure of human Cathepsin B is obtained from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 1HUC , which represents the native enzyme, and 1CSB , a complex with a covalent inhibitor, for comparative analysis.[10][12][13]
-
Structure Cleaning: Non-essential molecules, such as water, ions, and co-crystallized ligands, are removed from the PDB file.
-
Protonation and Missing Residue Correction: Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues (e.g., His, Asp, Glu) at a physiological pH (e.g., 7.4) are determined using tools like H++ or the Protein Preparation Wizard in Maestro (Schrödinger). Any missing residues or atoms in the crystal structure are modeled using tools like SWISS-MODEL or Prime (Schrödinger).
-
Energy Minimization: The prepared protein structure is subjected to a brief energy minimization to relieve any steric clashes introduced during the preparation steps.
Molecular Docking: Predicting the Binding Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a protein. For covalent inhibitors, this is a two-stage process.
Non-Covalent Docking Protocol:
-
Grid Generation: A docking grid is defined around the active site of Cathepsin B, encompassing the catalytic Cys25 residue.
-
Standard Docking: A standard, non-covalent docking calculation is performed using software such as AutoDock Vina, Glide (Schrödinger), or GOLD. This step is crucial for identifying the initial non-covalent binding pose of the inhibitor, which precedes the covalent bond formation.[5]
-
Pose Analysis: The resulting docking poses are analyzed based on their docking scores and the interactions with key active site residues. The pose that places the electrophilic carbon of the thiocyanate group in close proximity to the nucleophilic sulfur of Cys25 is selected for the next step.
Covalent Docking Protocol:
-
Covalent Bond Definition: A covalent bond is defined between the sulfur atom of Cys25 and the electrophilic carbon of the 2-oxoethyl thiocyanate moiety.
-
Covalent Docking Simulation: A specialized covalent docking protocol is employed. Software like CovDock (Schrödinger) or GOLD with covalent docking capabilities can be used to model the formation of the covalent bond and optimize the geometry of the resulting complex.
-
Visual Inspection and Interaction Analysis: The final covalent complex is visually inspected to ensure a chemically reasonable geometry. The interactions between the inhibitor and the protein are analyzed to understand the key determinants of binding.
Molecular Dynamics Simulation: Assessing Stability and Dynamics
Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.
MD Simulation Protocol:
-
System Setup: The covalent Cathepsin B-inhibitor complex is placed in a periodic box of water molecules (e.g., TIP3P). Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.
-
Force Field Assignment: A suitable force field, such as AMBER or CHARMM, is assigned to the protein and water molecules. The ligand parameters are typically generated using tools like Antechamber or CGenFF.
-
Equilibration: The system undergoes a series of equilibration steps, including energy minimization, NVT (constant number of particles, volume, and temperature), and NPT (constant number of particles, pressure, and temperature) simulations, to allow the system to reach a stable state.
-
Production MD: A production MD simulation is run for an extended period (e.g., 100 ns or more) to sample the conformational space of the complex. GROMACS or AMBER are commonly used software for this purpose.
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex. Key metrics include the root-mean-square deviation (RMSD) of the protein backbone and the ligand, and the root-mean-square fluctuation (RMSF) of individual residues.
Binding Free Energy Calculations: Quantifying Affinity
MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) are popular methods for estimating the binding free energy of a ligand to a protein from MD simulation trajectories.
MM/PBSA and MM/GBSA Protocol:
-
Trajectory Extraction: Snapshots of the complex, protein, and ligand are extracted from the production MD trajectory.
-
Energy Calculations: For each snapshot, the molecular mechanics energy, polar solvation energy (calculated using either the Poisson-Boltzmann or Generalized Born model), and non-polar solvation energy (calculated based on the solvent-accessible surface area) are computed.
-
Binding Free Energy Calculation: The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and the ligand.
-
Per-Residue Decomposition: The total binding free energy can be decomposed into contributions from individual amino acid residues, providing insights into the key residues involved in inhibitor binding.
Table 1: Representative Data from a Hypothetical MM/PBSA Calculation
| Energy Component | Average Value (kcal/mol) | Standard Deviation (kcal/mol) |
| van der Waals Energy | -45.2 | 3.1 |
| Electrostatic Energy | -28.7 | 4.5 |
| Polar Solvation Energy | 35.8 | 5.2 |
| Non-Polar Solvation Energy | -5.1 | 0.8 |
| ΔG_bind | -43.2 | 2.7 |
ADMET Prediction: Assessing Drug-Likeness
In the early stages of drug discovery, it is crucial to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound.
ADMET Prediction Protocol:
-
Input Compound: The 2D or 3D structure of this compound is used as input.
-
Online Server/Software: A variety of free and commercial tools are available for ADMET prediction, such as SwissADME, pkCSM, and ADMETlab.[5]
-
Property Prediction: These tools predict a range of properties, including:
-
Physicochemical Properties: Molecular weight, logP, topological polar surface area (TPSA).
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Renal clearance.
-
Toxicity: AMES toxicity, hERG inhibition.
-
-
Analysis: The predicted ADMET properties are analyzed to identify potential liabilities that may hinder the development of the compound as a drug.
Table 2: Hypothetical ADMET Prediction for this compound
| Property | Predicted Value | Interpretation |
| Molecular Weight | 211.67 g/mol | Compliant with Lipinski's Rule of 5 |
| logP | 2.85 | Good oral bioavailability predicted |
| HIA | High | Likely well-absorbed from the gut |
| BBB Permeant | No | Low risk of CNS side effects |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| AMES Toxicity | Non-toxic | Low mutagenicity risk |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity |
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for the evaluation of this compound as a potential covalent inhibitor of Cathepsin B. By following these protocols, researchers can gain valuable insights into the binding mechanism, stability, and drug-like properties of this and other novel compounds.
The results of such an in silico study provide a strong foundation for further experimental validation. Promising candidates identified through this computational pipeline should be synthesized and tested in biochemical and cell-based assays to confirm their inhibitory activity and selectivity. The synergy between computational modeling and experimental validation is key to accelerating the discovery and development of new therapeutic agents.
References
-
Cova, M., et al. (2019). CovaDOTS: In Silico Chemistry-Driven Tool to Design Covalent Inhibitors Using a Linking Strategy. Journal of Chemical Information and Modeling, 59(4), 1349-1365. Available from: [Link]
-
Hasan, M. N., et al. (2023). Landscape of In Silico Tools for Modeling Covalent Modification of Proteins: A Review on Computational Covalent Drug Discovery. The Journal of Physical Chemistry B, 127(45), 9663-9684. Available from: [Link]
-
Musil, D., et al. (1991). The refined 2.15 A X-ray crystal structure of human liver cathepsin B: the structural basis for its specificity. The EMBO Journal, 10(9), 2321-2330. Available from: [Link]
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Hasan, M. N., et al. (2023). Landscape of In Silico Tools for Modeling Covalent Modification of Proteins: A Review on Computational Covalent Drug Discovery. ResearchGate. Available from: [Link]
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Gütschow, M., et al. (2013). Cathepsin B: Active Site Mapping with Peptidic Substrates and Inhibitors. Current Topics in Medicinal Chemistry, 13(24), 3096-3116. Available from: [Link]
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Renko, M., et al. (2009). Crystal structure of human stefin A in complex with cathepsin B. FEBS Letters, 583(21), 3515-3520. Available from: [Link]
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Vogt, M., & Bajorath, J. (2022). Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling. International Journal of Molecular Sciences, 23(3), 1276. Available from: [Link]
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Messori, L., et al. (2014). Reactions of Medicinal Gold Compounds with Cathepsin B Explored through Electrospray Mass Spectrometry Measurements. ResearchGate. Available from: [Link]
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Bryant, C., et al. (2009). Development of alpha-keto-based inhibitors of cruzain, a cysteine protease implicated in Chagas disease. Bioorganic & Medicinal Chemistry, 17(15), 5466-5477. Available from: [Link]
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Morgan, P. E., et al. (2010). Hypothiocyanous acid is a potent inhibitor of apoptosis and caspase 3 activation in endothelial cells. Free Radical Biology and Medicine, 49(6), 1054-1063. Available from: [Link]
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Structural Elucidation of 2-(2-Chlorophenyl)-2-oxoethyl Thiocyanate Derivatives: A Technical Guide
This guide provides an in-depth technical exploration of the structural analysis of 2-(2-chlorophenyl)-2-oxoethyl thiocyanate derivatives. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to their potential biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5] A thorough understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and guiding the rational design of more potent and selective therapeutic agents.
This document will detail the critical methodologies employed in the synthesis and comprehensive structural characterization of this class of compounds, moving beyond a simple recitation of protocols to explain the underlying scientific principles and the rationale behind experimental choices.
Synthesis and Purification: The Foundation of Structural Analysis
The journey to understanding the structure of a molecule begins with its successful synthesis and purification. A common and effective route to this compound derivatives involves the reaction of a corresponding 2-chloro-α-haloacetophenone with a thiocyanate salt, such as potassium thiocyanate.[6] This nucleophilic substitution reaction is typically carried out in a polar aprotic solvent to facilitate the displacement of the halide by the thiocyanate anion.
Step-by-Step Synthesis Protocol:
-
Reaction Setup: A solution of the appropriate 2-chloro-α-haloacetophenone is prepared in a suitable solvent (e.g., acetone, acetonitrile).
-
Nucleophilic Addition: A stoichiometric equivalent or slight excess of potassium thiocyanate is added to the solution. The reaction mixture is then stirred, often at room temperature or with gentle heating, to drive the reaction to completion.
-
Monitoring Progress: The reaction progress is monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product.
-
Workup and Isolation: Upon completion, the reaction mixture is typically filtered to remove any inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product is often purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield the pure this compound derivative.[4]
The purity of the synthesized compound is a critical prerequisite for accurate structural analysis. Impurities can significantly interfere with spectroscopic and crystallographic measurements, leading to erroneous data and interpretations.
Spectroscopic Characterization: Unveiling the Molecular Framework
A suite of spectroscopic techniques is employed to piece together the molecular structure of the synthesized derivatives. Each technique provides unique and complementary information about the connectivity and chemical environment of the atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra are essential for a complete structural assignment.
-
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a typical this compound derivative, one would expect to see signals corresponding to the aromatic protons of the chlorophenyl ring and the methylene protons adjacent to the carbonyl and thiocyanate groups. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, reveal the connectivity of the protons.
-
¹³C NMR Spectroscopy: This provides information about the different types of carbon atoms in the molecule. Key signals to identify include those for the carbonyl carbon, the carbons of the aromatic ring, the methylene carbon, and the carbon of the thiocyanate group.[7][8] The chemical shifts of these carbons are indicative of their electronic environment.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. For this compound derivatives, characteristic IR absorption bands would be expected for:
-
C=O (carbonyl) stretch: Typically observed in the region of 1680-1720 cm⁻¹.
-
-SCN (thiocyanate) stretch: A sharp and intense band usually appears around 2140-2160 cm⁻¹.[6]
-
C-Cl (chloro) stretch: Found in the fingerprint region, typically below 800 cm⁻¹.
-
Aromatic C-H and C=C stretches: Observed in their characteristic regions of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the molecular formula with high accuracy.[9][10] The fragmentation pattern observed in the mass spectrum can also offer clues about the structure of the molecule. Gas chromatography-mass spectrometry (GC-MS) can be a sensitive method for analyzing these derivatives, often after a suitable derivatization step to enhance volatility.[11][12]
X-ray Crystallography: The Definitive 3D Structure
While spectroscopic methods provide invaluable information about molecular connectivity, X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[13] This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, offering a detailed and accurate picture of the molecule's conformation in the solid state.
Experimental Workflow for X-ray Crystallography:
Caption: Workflow for single-crystal X-ray diffraction analysis.
The process begins with the growth of a high-quality single crystal of the compound, which can often be the most challenging step.[13] Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is then used to solve and refine the crystal structure, ultimately yielding a detailed 3D model of the molecule.[14][15][16]
Computational Studies: In Silico Insights
In conjunction with experimental data, computational chemistry provides a powerful platform for gaining deeper insights into the structural and electronic properties of these molecules.[17][18] Density Functional Theory (DFT) calculations, for instance, can be used to:
-
Optimize Molecular Geometry: Predict the most stable conformation of the molecule in the gas phase.
-
Calculate Spectroscopic Properties: Simulate NMR and IR spectra, which can aid in the interpretation of experimental data.
-
Analyze Electronic Structure: Investigate the distribution of electron density and identify reactive sites within the molecule.[8][19]
Molecular docking studies can also be employed to predict the binding interactions of these derivatives with biological targets, providing a rational basis for their observed biological activities.[18][19]
Summary of Analytical Techniques and Key Observables
| Analytical Technique | Key Information Provided | Expected Observations for this compound Derivatives |
| ¹H NMR | Proton environment, connectivity | Aromatic multiplets, singlet for the methylene protons |
| ¹³C NMR | Carbon framework | Signals for carbonyl, aromatic, methylene, and thiocyanate carbons |
| IR Spectroscopy | Functional groups | Strong absorptions for C=O and -SCN groups |
| Mass Spectrometry | Molecular weight, formula | Molecular ion peak corresponding to the calculated mass |
| X-ray Crystallography | 3D structure, bond lengths/angles | Precise atomic coordinates and conformational details |
| Computational Chemistry | Optimized geometry, electronic properties | Theoretical confirmation of experimental findings and predictive insights |
Conclusion
The structural analysis of this compound derivatives is a multifaceted process that relies on the synergistic application of synthetic chemistry, spectroscopy, crystallography, and computational modeling. Each technique provides a crucial piece of the puzzle, and their combined interpretation allows for a comprehensive understanding of the molecular architecture. This detailed structural knowledge is indispensable for the rational design and development of novel therapeutic agents based on this promising chemical scaffold.
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Thermochemical stability of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate
An In-Depth Technical Guide to the Thermochemical Stability of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for evaluating the thermochemical stability of this compound, an α-keto thiocyanate with potential applications as a synthetic intermediate in medicinal chemistry. Given the inherent reactivity of the thiocyanate functional group, a thorough understanding of the compound's behavior under thermal stress is paramount for ensuring safe handling, developing robust synthetic protocols, and defining stable storage conditions. This document synthesizes theoretical principles of organic thiocyanate decomposition with established analytical methodologies, offering a predictive and practical approach for researchers. We detail step-by-step protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), explain the scientific rationale behind experimental parameters, and provide a guide for interpreting the resulting data. The integration of these techniques provides a self-validating system for characterizing decomposition pathways and identifying potential thermal hazards.
Introduction and Scientific Context
This compound belongs to the class of α-functionalized ketones, which are versatile building blocks in organic synthesis. The presence of three key features—a 2-chlorophenyl ring, a ketone carbonyl group, and a reactive thiocyanate moiety—makes this compound a molecule of interest for constructing complex heterocyclic systems, a common strategy in drug discovery.[1][2] The thiocyanate group (-SCN) in particular is a valuable synthon, capable of undergoing various transformations to introduce sulfur and nitrogen-containing functionalities.[3][4]
However, the energetic nature of the thiocyanate group necessitates a rigorous evaluation of the molecule's stability. Organic thiocyanates are known to undergo thermal rearrangement to the more stable isothiocyanate isomers (-NCS) or decompose through more complex fragmentation pathways.[5] Such events can be highly exothermic and may lead to the release of toxic gases, including hydrogen cyanide, nitrogen oxides, and sulfur oxides.[6] For a compound like this compound, this thermal liability could impact its utility, dictating everything from reaction temperature limits to long-term storage viability and safe handling procedures.
This guide serves as a senior application scientist's perspective on establishing a thermochemical stability profile for this compound, focusing on predictive mechanisms and the practical application of essential thermoanalytical techniques.
Theoretical Framework: Potential Thermal Decomposition Pathways
The thermochemical behavior of this compound is dictated by the interplay of its functional groups. Based on established principles of organic chemistry, several decomposition pathways can be hypothesized.
2.1. Isomerization to Isothiocyanate The most common thermal reaction for many organic thiocyanates is the irreversible, often exothermic, isomerization to the corresponding isothiocyanate.[5] This rearrangement is thermodynamically driven by the formation of the stronger nitrogen-carbon double bond in the -NCS group compared to the sulfur-carbon single bond in the -SCN group.
2.2. Fragmentation and Elimination At higher temperatures, C-S and C-C bond cleavage becomes probable. The presence of the α-keto group can influence the fragmentation pattern. Potential decomposition products could include:
-
Hydrogen Cyanide (HCN) and Sulfur Oxides (SOx): Through complex fragmentation and reaction with atmospheric oxygen (if present).
-
2-Chlorophenacyl radical and Thiocyanate radical: Initial homolytic cleavage could lead to a cascade of radical reactions.
-
Elimination Reactions: Depending on the molecular conformation, elimination pathways could be accessible.
The following diagram illustrates the primary hypothesized thermal pathways.
Caption: Hypothesized thermal decomposition pathways for the title compound.
Experimental Workflow for Stability Assessment
A multi-technique approach is essential for a comprehensive stability assessment. Thermogravimetric Analysis (TGA) is used to quantify mass loss as a function of temperature, while Differential Scanning Calorimetry (DSC) detects thermal events (like melting or isomerization) that may not involve a change in mass.[7][8] Coupling TGA with an evolved gas analysis (EGA) technique like Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR) provides definitive identification of decomposition products.
The logical workflow for this analysis is depicted below.
Caption: Experimental workflow for assessing thermochemical stability.
Detailed Experimental Protocols
The following protocols are designed to provide a robust and reproducible assessment of the compound's thermal stability.
4.1. Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the temperatures at which the compound loses mass due to decomposition or volatilization.[9]
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications (e.g., using certified calcium oxalate or Curie point standards).[10]
-
Sample Preparation: Weigh 5-10 mg of this compound into a clean, tared ceramic or alumina crucible. A small, consistent sample mass minimizes thermal gradients within the sample.
-
Atmosphere Selection: Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min. An inert atmosphere is critical to study the intrinsic thermal decomposition without interference from oxidative processes.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.[11]
-
-
Data Acquisition: Record the sample mass, sample temperature, and time throughout the experiment.
-
Data Analysis: Plot the percentage of initial mass versus temperature. Calculate the first derivative of this curve (DTG curve) to more clearly identify the temperatures of maximum decomposition rates.[9] The onset temperature (T_onset) of decomposition is typically determined from the intersection of the baseline tangent with the tangent of the mass loss step.
4.2. Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and solid-state phase changes, and to quantify the enthalpy associated with these events, particularly the exothermic isomerization.[8][12]
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Sealing the pan prevents mass loss due to volatilization before decomposition, ensuring accurate enthalpy measurements.
-
Reference: Use an empty, hermetically sealed aluminum pan as the reference.
-
Atmosphere: Maintain a nitrogen purge at 50 mL/min to provide a stable, inert thermal environment.
-
Temperature Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature just above the final decomposition temperature determined by TGA (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.
-
Data Analysis: Plot heat flow (in W/g) versus temperature.
-
Endothermic peaks (heat absorbed) typically correspond to melting or boiling.
-
Exothermic peaks (heat released) can indicate crystallization, polymerization, or, critically in this case, the isomerization from thiocyanate to isothiocyanate.[13]
-
Integrate the area under each peak to determine the enthalpy of the transition (ΔH in J/g).
-
Data Interpretation and Predictive Analysis
The data from TGA and DSC should be synthesized to build a complete stability profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 19339-58-3 | [14] |
| Molecular Formula | C₉H₆ClNOS | [15] |
| Molecular Weight | 211.67 g/mol | [14] |
| Appearance | (Predicted) Crystalline Solid | N/A |
Table 2: Hypothetical TGA Data Summary
| Event | Onset Temp. (°C) | Peak Temp. (DTG) (°C) | Mass Loss (%) | Associated Process |
|---|---|---|---|---|
| Step 1 | ~180 | ~210 | ~27% | Loss of SCN moiety or initial fragmentation |
| Step 2 | ~250 | ~290 | ~73% | Decomposition of organic backbone |
| Residue at 600°C | - | - | < 1% | Minimal char |
Table 3: Hypothetical DSC Data Summary
| Event | Peak Temp. (°C) | Enthalpy (ΔH, J/g) | Event Type | Interpretation |
|---|---|---|---|---|
| 1 | ~95 | -110 | Endothermic | Melting of the crystalline solid |
| 2 | ~165 | +250 | Exothermic | Irreversible isomerization to isothiocyanate |
| 3 | > 180 | - (Complex) | Endothermic | Onset of decomposition (correlates with TGA) |
Analysis:
-
The DSC would likely show an endothermic melting peak first.
-
This would be followed by a sharp exothermic peak, which is the hallmark of the thiocyanate-to-isothiocyanate rearrangement. This is a critical hazard indicator, as rapid heat release can lead to a thermal runaway if not controlled.[5]
-
The onset of mass loss in the TGA experiment should occur at a temperature at or above this exothermic event, confirming that decomposition follows isomerization.
-
Evolved gas analysis would be crucial to confirm the identity of the gases released during the mass loss steps observed in the TGA, verifying whether toxic byproducts like HCN are formed.[10]
Safety, Handling, and Storage Recommendations
Based on the predictive analysis and general knowledge of thiocyanates, the following precautions are advised:
-
Handling: Always handle this compound in a well-ventilated fume hood.[16] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[17] It should be stored away from heat sources, strong acids, and oxidizing agents, as these can catalyze decomposition.[17][18]
-
Thermal Processes: Reactions involving this compound should be conducted well below the onset temperature of the exothermic isomerization event identified by DSC. Employ robust temperature monitoring and control.
Conclusion
While direct experimental data for this compound is not extensively published, a robust thermochemical stability profile can be reliably established using the theoretical framework and experimental protocols outlined in this guide. By systematically employing TGA and DSC, researchers can determine critical safety parameters, including melting point, isomerization exotherm, and onset of decomposition. This information is indispensable for the safe handling, storage, and synthetic application of this versatile chemical intermediate, ensuring both laboratory safety and the integrity of research outcomes in drug development and materials science.
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An In-depth Technical Guide to the Solubility Profile of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate in Different Solvents
Abstract
Introduction: The Significance of Solubility in Drug Development
2-(2-Chlorophenyl)-2-oxoethyl thiocyanate (C₉H₆ClNOS, Molar Mass: 211.67 g/mol ) is an organic compound featuring a chlorophenyl group, a ketone, and a thiocyanate moiety. Its structural attributes suggest a complex interplay of polarity, hydrogen bonding potential, and molecular size, all of which are expected to influence its solubility in various media. The determination of a compound's solubility is a cornerstone of the preformulation stage in drug development.[3] Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic potential of an otherwise potent API.[1][2] Conversely, understanding its solubility in organic solvents is crucial for synthesis, purification, and the formulation of various dosage forms.[4]
This guide will focus on establishing the thermodynamic solubility , which represents the true equilibrium saturation point of the solute in a solvent, as opposed to kinetic solubility , which can often be an overestimate due to the formation of supersaturated, metastable solutions.[3][5][6]
Theoretical Principles of Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[7] The overall polarity of a molecule is a balance of its polar and non-polar regions.[7]
-
Polarity and Intermolecular Forces: The presence of the electronegative oxygen, nitrogen, sulfur, and chlorine atoms in this compound introduces polar bonds, creating dipole moments within the molecule. The ketone and thiocyanate groups can act as hydrogen bond acceptors. Solvents are also classified by their polarity. Polar solvents, like water and alcohols, have significant dipole moments and can form hydrogen bonds. Non-polar solvents, such as hexane and toluene, have low polarity and primarily interact through weaker London dispersion forces. A solute will have higher solubility in a solvent with similar intermolecular forces.
-
Molecular Structure and Size: The relatively large, non-polar chlorophenyl ring of the target compound will tend to decrease its solubility in polar solvents like water.[7] Generally, for a given functional group, solubility in polar solvents decreases as the size of the non-polar carbon skeleton increases.[7]
-
Temperature: The effect of temperature on solubility is dictated by the enthalpy of dissolution. For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[8]
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining thermodynamic solubility is the shake-flask method .[9] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the dissolved compound can then be accurately determined using a suitable analytical technique, such as UV-Visible spectroscopy.
Recommended Solvents
To establish a comprehensive solubility profile, a range of solvents with varying polarities should be investigated. The following table provides a selection of suitable solvents, ordered by increasing polarity index.[10][11]
| Solvent | Chemical Formula | Polarity Index | Type |
| Hexane | C₆H₁₄ | 0.1 | Non-polar |
| Toluene | C₇H₈ | 2.4 | Non-polar |
| Dichloromethane | CH₂Cl₂ | 3.1 | Polar Aprotic |
| Acetone | C₃H₆O | 5.1 | Polar Aprotic |
| Ethanol | C₂H₅OH | 5.2 | Polar Protic |
| Methanol | CH₃OH | 5.1 | Polar Protic |
| Water | H₂O | 10.2 | Polar Protic |
Experimental Workflow: Shake-Flask Method with UV-Vis Quantification
The following diagram outlines the experimental workflow for determining the thermodynamic solubility of this compound.
Caption: Experimental workflow for solubility determination.
Detailed Protocol: Shake-Flask Method
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of glass vials (an amount sufficient to ensure undissolved solid remains at equilibrium).
-
Accurately pipette a known volume (e.g., 5 mL) of each selected solvent into the corresponding vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker water bath maintained at a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary study can determine the minimum time required to achieve a stable concentration.[12]
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a chemically compatible syringe filter (e.g., PTFE, 0.22 µm pore size) into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Detailed Protocol: UV-Vis Spectrophotometric Quantification
UV-Visible spectroscopy is a powerful technique for quantifying the concentration of an analyte in solution, provided it has a suitable chromophore.[13][14][15] The aromatic ring and carbonyl group in the target compound are expected to absorb in the UV range.
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in a solvent in which it is freely soluble (e.g., acetonitrile).
-
Perform serial dilutions of the stock solution with the same solvent to create a series of standards with known concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).
-
Plot a graph of absorbance versus concentration. According to the Beer-Lambert Law, this should yield a linear relationship.[16] Determine the equation of the line (y = mx + c).
-
-
Analysis of Saturated Solutions:
-
Take the filtered supernatant from the shake-flask experiment.
-
If necessary, dilute the sample with the same solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the (diluted) sample at λ_max.
-
Use the calibration curve's equation to calculate the concentration of the diluted sample.
-
Multiply by the dilution factor to determine the concentration of the original saturated solution. This concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature.
-
Presentation of Solubility Data
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Solubility Profile of this compound at 25°C
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Classification |
| Hexane | 0.1 | Experimental Value | Calculated Value | e.g., Sparingly soluble |
| Toluene | 2.4 | Experimental Value | Calculated Value | e.g., Soluble |
| Dichloromethane | 3.1 | Experimental Value | Calculated Value | e.g., Freely soluble |
| Acetone | 5.1 | Experimental Value | Calculated Value | e.g., Freely soluble |
| Ethanol | 5.2 | Experimental Value | Calculated Value | e.g., Soluble |
| Methanol | 5.1 | Experimental Value | Calculated Value | e.g., Soluble |
| Water | 10.2 | Experimental Value | Calculated Value | e.g., Very slightly soluble |
Note: Solubility classification can be based on USP or other relevant pharmacopeial standards.
Interpretation of Results and Theoretical Correlation
The "like dissolves like" principle can be visually represented to correlate the expected and observed solubility.
Caption: Predicted solubility based on polarity matching.
Based on its structure, this compound is expected to be a moderately polar compound. Therefore, it is predicted to exhibit higher solubility in moderately polar solvents like dichloromethane and acetone. Its solubility in highly polar protic solvents like water is anticipated to be low due to the large non-polar chlorophenyl group. Similarly, its solubility in very non-polar solvents like hexane would likely be limited because of the polar ketone and thiocyanate functional groups.
Conclusion
This technical guide has provided a comprehensive methodology for the systematic determination and evaluation of the solubility profile of this compound. By employing the robust shake-flask method and accurate UV-Vis spectroscopic quantification, researchers can generate the critical data needed to advance the development of this compound. A thorough understanding of its solubility in a diverse range of solvents is indispensable for informed decision-making in medicinal chemistry, process development, and pharmaceutical formulation.
References
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American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
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Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds?[Link]
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Ginski, M. J. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]
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Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds?[Link]
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Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. [Link]
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Hilaris Publisher. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. [Link]
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Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. University of Rochester. [Link]
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Hughes, O. L., & Mead, T. H. (1929). CCXCVII.—The solubility of sodium thiocyanate in water and in organic solvents. Journal of the Chemical Society (Resumed). [Link]
-
ICH. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link]
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Kumar, S. (2017). Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]
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Mohammed, A. M. (2018, March 13). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research. [Link]
-
Nature. (2025, August 10). Solubility of Ammonium Thiocyanate in Different Solvents. [Link]
-
National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)
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Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. [Link]
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Polarity Index. (n.d.). [Link]
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PubMed. (2025, August 13). Physics-Based Solubility Prediction for Organic Molecules. [Link]
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-
ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of...[Link]
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Scribd. (n.d.). UV-Visible Spectroscopy for Organic Compound Analysis. [Link]
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Slideshare. (n.d.). BCS Guideline for solubility and Dissolution.pptx. [Link]
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Stedwell, C. N., & Polfer, N. C. (2013). Laser photo dissociation and spectroscopy of mass separated bimolecular ions. [Link]
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Thiocyanate - Wikipedia. (n.d.). [Link]
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University of Rochester. (n.d.). Solvents and Polarity. [Link]
-
World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]
-
World Health Organization. (n.d.). Annex 4. [Link]
-
World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
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Methodological & Application
Synthesis of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate: A Detailed Protocol for Laboratory Researchers
This document provides a comprehensive guide for the laboratory synthesis of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate, a molecule of interest for researchers in medicinal chemistry and drug development. The protocol herein is presented with an emphasis on the underlying chemical principles, safety considerations, and practical insights to ensure a successful and reproducible synthesis.
Introduction
This compound belongs to the class of α-thiocyanatoketones. These compounds are valuable intermediates in organic synthesis, serving as precursors to a variety of sulfur and nitrogen-containing heterocycles.[1][2] The presence of the thiocyanate group, a versatile functional group, allows for diverse chemical transformations.[2][3] Furthermore, isothiocyanate derivatives, which can be related to thiocyanates, have shown a range of biological activities, including anticancer and anti-inflammatory properties, making their precursors subjects of significant research interest.[4][5]
This guide will detail a common and effective method for the preparation of this compound, beginning with a discussion of the reaction mechanism, followed by a step-by-step experimental protocol, and concluding with application notes.
Theoretical Framework: The Nucleophilic Substitution Reaction
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction.[3][6] The starting material, 2-chloro-1-(2-chlorophenyl)ethanone, is an α-haloketone.[7] In α-haloketones, the presence of the electron-withdrawing carbonyl group enhances the electrophilicity of the adjacent carbon atom bearing the halogen, making it susceptible to attack by nucleophiles.[8]
The thiocyanate anion (SCN⁻), usually from a salt like potassium thiocyanate (KSCN) or ammonium thiocyanate, acts as the nucleophile.[9][10] The reaction proceeds via an Sₙ2 mechanism, where the thiocyanate ion attacks the α-carbon, displacing the chloride ion and forming the desired product.
Reaction Scheme:
It is important to note that the thiocyanate ion is an ambident nucleophile, meaning it can react through either the sulfur or the nitrogen atom. Reaction at the sulfur atom yields the thiocyanate, while reaction at the nitrogen atom results in the formation of an isothiocyanate.[3] For α-haloketones, the reaction predominantly occurs at the sulfur atom, leading to the formation of the α-thiocyanatoketone.[3]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 2-Chloro-1-(2-chlorophenyl)ethanone | C₈H₆Cl₂O | 189.04 | 10 mmol | >97% |
| Potassium Thiocyanate | KSCN | 97.18 | 12 mmol | >98% |
| Acetone | C₃H₆O | 58.08 | 50 mL | ACS Grade |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | ACS Grade |
| Hexane | C₆H₁₄ | 86.18 | As needed | ACS Grade |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | |
| Silica Gel | SiO₂ | 60.08 | As needed | 60-120 mesh |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel
-
Filter paper
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
-
UV lamp for TLC visualization
Safety Precautions
Hazard Identification and Mitigation:
-
2-Chloro-1-(2-chlorophenyl)ethanone and its related compound 2-chloroacetophenone are lachrymators and are toxic by inhalation and if swallowed.[11][12] They are also irritating to the eyes, respiratory system, and skin.[11][12] All manipulations should be performed in a well-ventilated fume hood.[13][14]
-
Personal Protective Equipment (PPE) is mandatory. This includes a lab coat, chemical-resistant gloves (such as butyl rubber), and chemical splash goggles.[11][12][13] A face shield may also be necessary.[13]
-
Organic solvents like acetone, ethyl acetate, and hexane are flammable. Keep them away from open flames and ignition sources.[13]
-
Potassium thiocyanate is harmful if swallowed or inhaled. Avoid creating dust.
-
Emergency Procedures: An eyewash station and safety shower should be readily accessible.[11] In case of skin contact, wash immediately with plenty of water.[11][12] If inhaled, move to fresh air.[12] In case of eye contact, rinse cautiously with water for several minutes.[12] Seek immediate medical attention for any significant exposure.[11][12]
Synthesis Procedure
Step-by-Step Method:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-1-(2-chlorophenyl)ethanone (10 mmol) and acetone (50 mL). Stir the mixture at room temperature until the solid is completely dissolved.
-
Addition of Thiocyanate: Add potassium thiocyanate (12 mmol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:4 v/v). The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), filter the reaction mixture to remove the precipitated potassium chloride. Wash the solid residue with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 30 mL) to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by column chromatography on silica gel.
-
Column Preparation: Pack a chromatography column with silica gel using a slurry method with hexane.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing the polarity). Collect the fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
Characterization
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the structure of the molecule.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl (C=O) and thiocyanate (-SCN) stretches.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Application Notes
The synthesized this compound can be utilized in various research and development applications:
-
Building Block for Heterocyclic Synthesis: As an α-thiocyanatoketone, it is a versatile precursor for the synthesis of various heterocyclic compounds, such as thiazoles, which are important scaffolds in medicinal chemistry.[7]
-
Investigation of Biological Activity: Thiocyanate and isothiocyanate-containing molecules have demonstrated a wide range of biological activities.[4][15] This compound can be screened for potential therapeutic properties, such as antimicrobial or anticancer effects.
-
Development of Chemical Probes: The reactive nature of the thiocyanate group can be exploited for the development of chemical probes to study biological systems.[16]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
This document has provided a detailed and practical guide for the laboratory synthesis of this compound. By understanding the underlying chemical principles and adhering to the safety precautions, researchers can confidently and successfully prepare this valuable chemical intermediate for their studies in drug discovery and organic synthesis.
References
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Cole-Parmer. Material Safety Data Sheet - 2-Chloroacetophenone. Available from: [Link]
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-
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-
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-
ScienceDirect. Recent advances in the synthesis of α-thiocyanatoketones and β-thiocyanato alcohols through the direct oxy-/hydroxy-thiocyanation. 2025. Available from: [Link]
-
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-
ResearchGate. Efficient Transition Metal-Free Potassium Persulfate Promoted Regioselective Ketonization of Vinyl Azides: Advancing α-Thiocyanated Ketones Synthesis | Request PDF. Available from: [Link]
-
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-
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-
PubMed. Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines. 2017. Available from: [Link]
-
NIST WebBook. 2-Chlorophenyl isothiocyanate. Available from: [Link]
-
Taylor & Francis Online. Potassium thiocyanate – Knowledge and References. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of Aryl Thiocyanates via Copper-Catalyzed Aerobic Oxidative Cross-Coupling between Arylboronic Acids and KSCN. Available from: [Link]
-
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-
SpectraBase. 2-Chlorophenyl isothiocyanate. Available from: [Link]
-
ResearchGate. (PDF) Thiocyanation of α-amino carbonyl compounds for the synthesis of aromatic thiocyanates. Available from: [Link]
-
PubMed Central. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties. Available from: [Link]
-
ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates. Available from: [Link]
-
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-
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-
ChemistryViews. Cyanide-Free Synthesis of Thiocyanates and Cyanamides. 2024. Available from: [Link]
-
PubChem. 1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-mercaptopiperidin-3-ylidene)acetic acid. Available from: [Link]
-
PubMed Central. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. Available from: [Link]
-
PubMed. Purification of Cloned and Genomic DNA by Guanidine thiocyanate/isobutyl Alcohol Fractionation. Available from: [Link]
-
PubMed. Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy. 2023. Available from: [Link]
- Google Patents. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION. 2020.
- Google Patents. Preparation of organic thiocyanates.
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Application Notes and Protocols for the High-Yield Synthesis of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate
Introduction: The Strategic Value of α-Thiocyanatoketones
In the landscape of medicinal chemistry and drug development, the α-thiocyanatoketone moiety represents a cornerstone functional group. These compounds are not merely synthetic curiosities; they are potent and versatile intermediates for the construction of a wide array of biologically active heterocycles, including thiazoles, aminothiazoles, and other sulfur- and nitrogen-containing scaffolds.[1][2] The title compound, 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate, is a prime example of this class, serving as a key building block for novel therapeutic agents. Its strategic importance lies in the dual reactivity of the α-carbon and the carbonyl group, which allows for elegant and efficient cyclization strategies.[2]
This document provides a comprehensive, field-proven guide for the high-yield synthesis of this compound. Moving beyond a simple recitation of steps, we delve into the mechanistic underpinnings of the reaction, offer expert insights into process optimization, and provide a robust framework for ensuring safety and reproducibility. This protocol is designed for researchers, chemists, and drug development professionals seeking a reliable method to access this valuable synthetic intermediate.
Part 1: Mechanistic Rationale and Core Principles
The synthesis of this compound is achieved through a classic bimolecular nucleophilic substitution (SN2) reaction. The success of this transformation hinges on the inherent electrophilicity of the starting material, 2-chloro-1-(2-chlorophenyl)ethanone, a type of α-haloketone.
Key Principles:
-
Electrophilic Activation: The presence of two powerful electron-withdrawing groups—the carbonyl (C=O) and the chlorine atom (Cl)—on adjacent carbons creates a highly electron-deficient (electrophilic) α-carbon. The inductive effect of the carbonyl group significantly enhances the polarity of the carbon-chlorine bond, making the α-carbon exceptionally susceptible to nucleophilic attack.[2]
-
Nucleophilic Potency: The thiocyanate ion (SCN⁻), typically delivered from a salt such as potassium thiocyanate (KSCN), is an excellent nucleophile. It readily attacks the electrophilic α-carbon.
-
Leaving Group Departure: The chloride ion (Cl⁻) is a good leaving group, facilitating the displacement reaction to form the new carbon-sulfur bond.
The reaction proceeds via a concerted SN2 mechanism, as illustrated below.
Caption: SN2 Mechanism for Thiocyanate Synthesis.
Part 2: Detailed Experimental Protocol
This protocol is optimized for a high-yield, scalable synthesis. Adherence to these steps is critical for achieving the desired outcome and ensuring operational safety.
Materials and Equipment
| Reagents & Solvents | Grade | Supplier Example |
| 2-Chloro-1-(2-chlorophenyl)ethanone[3][4] | ≥97% Purity | Sigma-Aldrich, TCI |
| Potassium Thiocyanate (KSCN) | ≥99% Purity, Anhydrous | Fisher Scientific |
| Acetone | ACS Grade, Anhydrous | VWR, Millipore |
| Ethanol (for recrystallization) | 200 Proof, ACS Grade | Decon Labs |
| Deionized Water | Type II or better | - |
| Equipment | Specification |
| Round-bottom flask (250 mL) | 24/40 standard taper joint |
| Reflux Condenser | 24/40 joint, with water cooling lines |
| Magnetic Stirrer Hotplate | With temperature and stirring control |
| Magnetic Stir Bar | Teflon-coated, appropriate size |
| Buchner Funnel and Filter Flask | For vacuum filtration |
| Whatman Filter Paper | Grade 1 |
| Rotary Evaporator | With vacuum pump and cold trap |
| Beakers, Erlenmeyer Flasks, Graduated Cylinders | Standard laboratory glassware |
| Analytical Balance | Readability to 0.001 g |
Synthesis Workflow
Caption: Step-by-step workflow for the synthesis protocol.
Step-by-Step Procedure
-
Preparation:
-
To a 250 mL round-bottom flask, add 2-chloro-1-(2-chlorophenyl)ethanone (10.0 g, 52.9 mmol).
-
Add potassium thiocyanate (KSCN) (6.18 g, 63.5 mmol, 1.2 equivalents).
-
Add a magnetic stir bar and 100 mL of anhydrous acetone. Expert Insight: Using anhydrous solvent is crucial to prevent potential side reactions, such as hydrolysis of the starting material.
-
-
Reaction:
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
-
Place the apparatus on a magnetic stirrer hotplate and begin vigorous stirring.
-
Heat the mixture to a gentle reflux (the boiling point of acetone is ~56°C) and maintain for 3-4 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting α-haloketone spot. A white precipitate of potassium chloride (KCl) will form as the reaction proceeds.
-
-
Work-up and Isolation:
-
Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature.
-
Remove the insoluble KCl salt by vacuum filtration through a Buchner funnel.
-
Wash the collected salt with a small portion (10-15 mL) of cold acetone to recover any product that may have adhered to it.
-
Combine the filtrates and transfer to a round-bottom flask suitable for rotary evaporation.
-
Remove the acetone under reduced pressure until a crude solid or oil is obtained.
-
-
Purification:
-
Transfer the crude product to a 250 mL Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Slowly add deionized water dropwise with swirling until the solution becomes persistently cloudy.
-
Gently heat the solution again until it becomes clear, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Collect the purified, crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold 50:50 ethanol/water.
-
Dry the product under vacuum to a constant weight.
-
Part 3: Data, Safety, and Troubleshooting
Expected Results and Characterization
| Parameter | Value |
| Product Appearance | White to off-white crystalline solid |
| Molecular Formula | C₉H₆ClNOS[5] |
| Molecular Weight | 211.67 g/mol |
| Expected Yield | 85-95% |
| Melting Point | ~88-91 °C (Varies with purity) |
| Solubility | Soluble in acetone, ethanol, DMSO, DMF |
Note: Spectroscopic data should be acquired and compared with literature values or reference standards for definitive identification.
Critical Safety Precautions
This synthesis involves hazardous materials. A thorough risk assessment must be conducted before beginning any work.[6][7][8][9][10]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and nitrile gloves. The starting material, 2-chloro-1-(2-chlorophenyl)ethanone, is a lachrymator and skin/respiratory irritant.[4]
-
Fume Hood: All steps of this procedure MUST be performed in a certified chemical fume hood to avoid inhalation of solvent vapors and hazardous reagents.[9]
-
Reagent Handling: Potassium thiocyanate is toxic if swallowed or inhaled.[7] Avoid generating dust.
-
Thermal Hazards: Use caution when heating the reaction mixture to reflux.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and sulfur-containing organic waste streams should be segregated appropriately.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Wet reagents/solvent. 3. Insufficient heating. | 1. Extend reflux time; confirm completion with TLC. 2. Use anhydrous KSCN and acetone. Dry glassware thoroughly. 3. Ensure a steady reflux is maintained. |
| Product is Oily/Gummy | 1. Presence of impurities. 2. Incomplete solvent removal. 3. Improper recrystallization. | 1. Ensure the KCl byproduct was thoroughly removed. 2. Ensure crude product is fully dry before recrystallization. 3. Adjust ethanol/water ratio; try scratching the flask to induce crystallization. |
| Discolored Product | Presence of side-products or thermal decomposition. | Avoid overheating during reflux. Purify via recrystallization, potentially with a small amount of activated carbon (use with caution). |
References
- Fisher Scientific. (2024, March 15). Safety Data Sheet: 2-(4-Chlorophenyl)ethyl isothiocyanate.
- Recent advances in the synthesis of α-thiocyanatoketones and β-thiocyanato alcohols through the direct oxy-/hydroxy-thiocyanat. (2025, February 15). [Source details not fully available].
- TCI Chemicals. (n.d.). Safety Data Sheet: 2-Chlorophenyl Isothiocyanate.
- Thermo Fisher Scientific. (2025, October 24). Safety Data Sheet.
- Sigma-Aldrich. (2022, April 20). Safety Data Sheet.
- Fisher Scientific. (2024, March 28). Safety Data Sheet: 3-Chlorophenyl isothiocyanate.
-
Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]
-
Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(12), 793–855. [Link]
- The Organic Chemistry Tutor. (2019, January 9). Mechanism of alpha-halogenation of ketones.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. 2-Chloro-1-(2-chlorophenyl)ethanone | 4209-25-0 [sigmaaldrich.cn]
- 5. This compound | C9H6ClNOS | CID 24213757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.be [fishersci.be]
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- 10. fishersci.com [fishersci.com]
Application Notes for the Characterization and Use of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate as a SENP1 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the biochemical and cellular characterization of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate, a putative inhibitor of SUMO-specific Protease 1 (SENP1). We present detailed protocols for determining its in vitro inhibitory potency, confirming cellular target engagement, and assessing its impact on downstream signaling pathways. The methodologies are designed to be self-validating, providing researchers with a robust framework for evaluating this and other potential SENP1 inhibitors.
Introduction: The Critical Role of SENP1 in Cellular Homeostasis and Disease
The post-translational modification of proteins by Small Ubiquitin-like Modifiers (SUMOs) is a critical regulatory mechanism governing a vast array of cellular processes, including gene transcription, DNA repair, and cell cycle control.[1] This dynamic process, known as SUMOylation, is balanced by the activity of SUMO-specific proteases (SENPs), which catalyze both the maturation of SUMO precursors and the deconjugation of SUMO from target proteins.[2]
Sentrin-specific protease 1 (SENP1) is a key cysteine protease in this pathway.[2] It performs two essential functions:
-
Processing: It cleaves SUMO propeptides to their mature form, exposing a C-terminal di-glycine motif required for conjugation.[2]
-
Deconjugation: It removes SUMO from modified lysine residues on substrate proteins, thereby reversing the signal.[2]
Dysregulation of SENP1 activity is strongly implicated in numerous human pathologies, particularly cancer. Overexpression of SENP1 is linked to the progression of prostate, liver, and lung cancers, where it enhances the activity of oncogenic transcription factors and promotes tumor growth and metastasis.[3][4] This central role in malignancy has established SENP1 as a high-value therapeutic target for novel anti-cancer agents.
This guide focuses on the experimental validation of This compound as a SENP1 inhibitor. While its direct inhibitory action on SENP1 is not extensively documented in peer-reviewed literature, its chemical structure presents a starting point for investigation. The following protocols provide a systematic approach to characterize its biochemical potency and cellular efficacy.
Compound of Interest: this compound
Before initiating biological assays, it is crucial to understand the basic properties of the compound.
| Property | Value | Source |
| CAS Number | 19339-58-3 | [5][6] |
| Molecular Formula | C₉H₆ClNOS | [5][7] |
| Molecular Weight | 211.67 g/mol | [5][7] |
| Melting Point | 56-58 °C | [5] |
| Boiling Point | 337.2 ± 22.0 °C (Predicted) | [5] |
Section 1: Biochemical Characterization of SENP1 Inhibition
Principle: The first critical step is to determine if this compound directly inhibits the enzymatic activity of purified SENP1 in a cell-free system. This approach isolates the enzyme-inhibitor interaction from cellular complexities like membrane permeability and off-target effects. We will use a fluorogenic assay, which provides a sensitive and continuous readout of enzyme activity.[8]
Protocol 1.1: In Vitro SENP1 Inhibition Assay using SUMO1-AMC
This protocol measures the cleavage of the fluorogenic substrate SUMO1-AMC. When intact, the fluorescence of the 7-amido-4-methylcoumarin (AMC) group is quenched. Upon cleavage by SENP1, the free AMC fluoresces, and the rate of fluorescence increase is directly proportional to enzyme activity.[9][10]
Materials:
-
Recombinant Human SENP1 (purified)
-
SUMO1-AMC substrate (e.g., from Boston Biochem or similar)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT
-
This compound
-
DMSO (ACS grade)
-
96-well, black, flat-bottom microplates
-
Fluorescence plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Workflow for Biochemical IC₅₀ Determination
Caption: Workflow for determining the in vitro IC₅₀ value of a SENP1 inhibitor.
Procedure:
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point serial dilution series in DMSO (e.g., 2-fold dilutions).
-
Enzyme Preparation: Dilute recombinant SENP1 in Assay Buffer to a working concentration of 2X the final desired concentration (e.g., 2 nM for a final concentration of 1 nM).
-
Assay Plate Setup:
-
To each well of a 96-well plate, add 50 µL of the 2X SENP1 solution.
-
Add 1 µL of the corresponding inhibitor dilution from the DMSO serial dilution plate. Include DMSO-only wells for 0% inhibition (positive control) and wells with buffer but no enzyme for 100% inhibition (background).
-
Mix gently and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation: Prepare a 2X working solution of SUMO1-AMC in Assay Buffer (e.g., 200 nM for a final concentration of 100 nM).[10] Add 50 µL of this solution to all wells to start the reaction. The final reaction volume will be 100 µL.
-
Data Acquisition: Immediately place the plate in a fluorescence reader pre-set to 30°C. Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes.
Data Analysis and Interpretation:
-
For each concentration, calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Subtract the background velocity (no enzyme control).
-
Calculate the percent inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_DMSO))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Example Data Presentation:
| Inhibitor Conc. (µM) | % Inhibition (Mean ± SD) |
| 100 | 98.2 ± 1.5 |
| 50 | 95.1 ± 2.1 |
| 25 | 88.7 ± 3.0 |
| 12.5 | 75.4 ± 4.2 |
| 6.25 | 52.3 ± 3.8 |
| 3.13 | 28.9 ± 5.1 |
| 1.56 | 10.1 ± 4.5 |
| 0.78 | 2.5 ± 2.2 |
| Calculated IC₅₀ | ~6.0 µM |
Section 2: Cellular Target Engagement and Functional Effects
Principle: After confirming direct biochemical inhibition, the next step is to verify that the compound can enter cells, engage with SENP1, and exert a functional consequence.[11] A successful outcome here validates the compound as a useful cell-active tool.
Protocol 2.1: Assessing Cellular Target Engagement by Immunoblotting
This protocol is designed to visualize the direct consequence of SENP1 inhibition in a cellular context: an accumulation of high-molecular-weight SUMOylated proteins.
Materials:
-
A relevant cancer cell line (e.g., PC-3 for prostate cancer, A549 for lung cancer).
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
This compound.
-
RIPA Lysis Buffer supplemented with protease inhibitors and 20 mM N-ethylmaleimide (NEM) to preserve SUMO conjugates.
-
Primary antibodies: Anti-SUMO1, Anti-SUMO2/3, Anti-Actin (or Tubulin) as a loading control.
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and immunoblotting equipment.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with increasing concentrations of the inhibitor (e.g., 0, 1, 5, 10, 25 µM) for a defined period (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells directly in the plate with 150 µL of ice-cold RIPA buffer containing NEM. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Immunoblotting:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate with primary antibodies (e.g., anti-SUMO1 or anti-SUMO2/3) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for a loading control (e.g., β-Actin).
-
Interpretation: Successful SENP1 inhibition will result in a dose-dependent increase in the high-molecular-weight smear detected by the anti-SUMO antibodies, indicating an accumulation of SUMOylated proteins.
Protocol 2.2: Cell Viability Assay
This protocol assesses the functional consequence of SENP1 inhibition on cancer cell proliferation and survival.
Materials:
-
Cancer cell line used in Protocol 2.1.
-
96-well clear, flat-bottom cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT).
-
Plate reader (luminometer or spectrophotometer).
Workflow for Cellular Assays
Caption: Integrated workflow for cellular target engagement and functional viability assays.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an optimized density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Inhibitor Treatment: Add the inhibitor in a serial dilution (final DMSO concentration < 0.5%). Include DMSO-only controls.
-
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C, 5% CO₂.
-
Viability Measurement: Add the chosen viability reagent according to the manufacturer's instructions and measure the signal on a plate reader.
Data Analysis:
-
Normalize the data to the DMSO-only controls (100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Section 3: Mechanistic Insight into Downstream Pathways
Principle: To confirm the mechanism of action, it is essential to show that the inhibitor modulates a known SENP1-regulated signaling pathway. The hypoxia-inducible factor 1α (HIF-1α) is a well-established SENP1 substrate. SENP1 deSUMOylates and stabilizes HIF-1α, promoting its transcriptional activity under hypoxic conditions.[13][14] Inhibiting SENP1 should therefore lead to decreased HIF-1α stability.
SENP1-HIF-1α Signaling Pathway
Caption: SENP1 stabilizes HIF-1α by deSUMOylation, preventing its degradation. The inhibitor blocks this process.
Protocol 3.1: Analysis of HIF-1α Stabilization under Hypoxia
Procedure:
-
Cell Culture: Seed cells (e.g., HEK293T or a cancer cell line) in 6-well plates.
-
Treatment and Hypoxia Induction: Pre-treat cells with the SENP1 inhibitor or DMSO for 1-2 hours. Then, transfer the plates to a hypoxic chamber (1% O₂) for 4-6 hours. Maintain a parallel set of plates under normoxic conditions (21% O₂).
-
Cell Lysis and Immunoblotting: Lyse the cells as described in Protocol 2.1.
-
Analysis: Perform an immunoblot for HIF-1α. The loading control is critical.
Interpretation: Under hypoxia, DMSO-treated cells should show a strong HIF-1α signal. In cells treated with an effective SENP1 inhibitor, the hypoxia-induced accumulation of HIF-1α should be significantly reduced, demonstrating that the inhibitor disrupts this key downstream pathway.[15][16]
Troubleshooting
| Issue | Possible Cause | Solution |
| No inhibition in biochemical assay | Compound is inactive or insoluble. | Verify compound integrity. Test solubility in assay buffer; if poor, consider adding a small amount of a non-interfering detergent like Tween-20. |
| High well-to-well variability | Pipetting errors; enzyme instability. | Use calibrated pipettes. Keep enzyme on ice at all times. Ensure thorough mixing. |
| No change in cellular SUMOylation | Poor cell permeability; compound instability in media; rapid metabolism. | Increase incubation time or concentration. Use a different cell line. Consider formulating the compound with a delivery agent. |
| Cell death is observed but no change in SUMOylation | Off-target toxicity. | This is a critical result. The compound's effect may not be SENP1-mediated. Perform counter-screens against other proteases. |
| No effect on HIF-1α stabilization | The HIF-1α pathway is not dominant in the chosen cell line; insufficient inhibition. | Confirm the pathway is active in your cell line (e.g., using a known inhibitor). Increase inhibitor concentration. |
Conclusion
This guide provides a structured, multi-level approach to rigorously validate this compound as a SENP1 inhibitor. By progressing from direct biochemical assays to cellular target engagement and mechanistic pathway analysis, researchers can build a comprehensive profile of the compound's activity. These protocols are designed to be adaptable for the characterization of other novel small-molecule inhibitors targeting the SUMOylation pathway, thereby aiding in the development of new therapeutic strategies for SENP1-driven diseases.
References
-
Cui, C. P., Wong, C. C., Kai, A. K., Ho, D. W., Lau, E. Y., Tsui, Y. M., Chan, L. K., Lai, C. L., Li, B., & Chui, Y. L. (2017). SENP1 promotes hypoxia-induced cancer stemness by HIF-1α deSUMOylation and SENP1/HIF-1α positive feedback loop. Gut, 66(12), 2149–2159. Available at: [Link]
-
Wang, L., Wang, J., Liu, H., Li, M., Wu, J., & Xia, J. (2018). SENP1 attenuates hypoxia-reoxygenation injury in liver sinusoid endothelial cells by relying on the HIF-1α signaling pathway. Experimental and Therapeutic Medicine, 16(5), 4147-4154. Available at: [Link]
-
Wang, L., Wang, J., Liu, H., Li, M., Wu, J., & Xia, J. (2018). SENP1/HIF-1α feedback loop modulates hypoxia-induced cell proliferation, invasion, and EMT in human osteosarcoma cells. Journal of Cellular Biochemistry, 119(4), 3248-3257. Available at: [Link]
-
Kessler, B. M. (2013). Assays for investigating deSUMOylation enzymes. Current Protocols in Chemical Biology, 5(3), 203-220. Available at: [Link]
-
Cui, C. P., Wong, C. C., Kai, A. K., Ho, D. W., Lau, E. Y., Tsui, Y. M., Chan, L. K., Lai, C. L., Li, B., & Chui, Y. L. (2017). SENP1 promotes hypoxia-induced cancer stemness by HIF-1α deSUMOylation and SENP1/HIF-1α positive feedback loop. Gut, 66(12), 2149–2159. Available at: [Link]
-
Cui, C. P., Wong, C. C., Kai, A. K., Ho, D. W., Lau, E. Y., Tsui, Y. M., Chan, L. K., Lai, C. L., Li, B., & Chui, Y. L. (2017). SENP1 promotes hypoxia-induced cancer stemness by HIF-1α deSUMOylation and SENP1/HIF-1α positive feedback loop. HKU Scholars Hub. Available at: [Link]
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ChemBuyersGuide.com, Inc. (n.d.). abcr GmbH (Page 85). Retrieved from [Link]
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Li, M., & Chen, D. (2019). Chemical Tools and Biochemical Assays for SUMO Specific Proteases (SENPs). ACS Chemical Biology, 14(10), 2113-2126. Available at: [Link]
-
Chemsrc. (2025). 2-(2-Chlorophenyl)-2-hydroxycyclohexanone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24213757, this compound. Retrieved from [Link]
-
Li, M., & Chen, D. (2019). Chemical Tools and Biochemical Assays for SUMO Specific Proteases (SENPs). ACS Chemical Biology, 14(10), 2113-2126. Available at: [Link]
-
Kunz, K., Müller, S., & Mendler, L. (2019). Assays of SUMO protease/isopeptidase activity and function in mammalian cells and tissues. Methods in Enzymology, 618, 389-411. Available at: [Link]
-
Reaction Biology. (n.d.). SENP1 Ubiquitin-Proteasome Pathway Assay Service. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Chlorophenyl isothiocyanate (CAS 2740-81-0). Retrieved from [Link]
-
Tokarz, P., Giemza, J., & Wozniak, K. (2021). Naturally Derived SENP1 Inhibitors with Anticancer Activity. International Journal of Molecular Sciences, 22(21), 11210. Available at: [Link]
-
Kim, K., & Kim, D. (2006). Sumoylation and desumoylation assays for a chromatin-remodelling complex in vivo and in vitro. protocols.io. Available at: [Link]
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Kumar, A., Ito, A., Takemoto, M., Yoshida, M., & Zhang, K. Y. J. (2014). Advances in the development of SUMO specific protease (SENP) inhibitors. Journal of Chemical Biology, 7(3), 85-101. Available at: [Link]
-
ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70231, 2-Chloroethyl thiocyanate. Retrieved from [Link]
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Application Notes and Protocols for Cell-Based Assays Using 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate
Introduction: Unveiling the Bioactive Potential of a Novel Thiocyanate Compound
2-(2-Chlorophenyl)-2-oxoethyl thiocyanate is a synthetic organic compound characterized by a phenacyl chloride core structure linked to a thiocyanate group.[1][2] While comprehensive biological data for this specific molecule is emerging, its structural similarity to well-studied phenethyl isothiocyanates (PEITCs) and other thiocyanate-containing compounds suggests a strong potential for significant bioactivity, particularly in the realms of oncology and sensory neuron modulation.[3][4]
PEITCs are known to induce apoptosis in various cancer cell lines through mechanisms including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of key signaling pathways such as PI3K/Akt and NF-κB.[3][5][6] The electrophilic nature of the isothiocyanate group is crucial for its biological effects, often involving covalent binding to cellular proteins.[7] Similarly, the thiocyanate moiety itself is a key component in endogenous host defense and antioxidant systems.[8]
Furthermore, compounds with related structures have been identified as modulators of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[9][10] TRPA1 is a non-selective cation channel primarily expressed in sensory neurons that plays a critical role in pain, inflammation, and respiratory irritation.[11] Its activation by irritants leads to neurogenic inflammation, making TRPA1 antagonists a promising therapeutic target for pain relief.[10][11][12]
This guide provides detailed protocols for cell-based assays to investigate the hypothesized anticancer and TRPA1-modulating activities of this compound. The experimental designs are grounded in the established mechanisms of its structural analogues and are intended to serve as a robust starting point for researchers.
Hypothesized Mechanism of Action
Based on the activities of structurally related compounds, we propose two primary, testable mechanisms of action for this compound:
-
Induction of Apoptosis in Cancer Cells: Similar to PEITC, the compound is hypothesized to increase intracellular ROS, leading to mitochondrial dysfunction, caspase activation, and ultimately, programmed cell death.
-
Antagonism of the TRPA1 Ion Channel: The compound may act as an antagonist of the TRPA1 channel, blocking its activation by known agonists and thereby reducing inflammatory signaling.
The following diagram illustrates the proposed apoptotic pathway, extrapolated from the known mechanisms of PEITC.[3]
Caption: Workflow for the Annexin V/PI apoptosis assay.
TRPA1 Functional Assay (Calcium Imaging)
This assay assesses the antagonistic effect of the compound on the TRPA1 channel.
-
Principle: TRPA1 is a calcium-permeable ion channel. [10]Its activation leads to an influx of calcium ions, which can be detected using calcium-sensitive fluorescent dyes like Fura-2 AM or Fluo-4 AM. An antagonist will block this calcium influx.
-
Materials:
-
TRPA1-expressing cell line (e.g., HEK293 cells stably expressing human TRPA1)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
TRPA1 agonist (e.g., allyl isothiocyanate - AITC)
-
This compound
-
Fluorescence microscope or plate reader with kinetic reading capabilities
-
-
Procedure:
-
Seed TRPA1-expressing cells on glass-bottom dishes or 96-well black-walled plates.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.
-
Wash the cells and replace the medium with a physiological buffer.
-
Obtain a baseline fluorescence reading.
-
Pre-incubate the cells with various concentrations of this compound for 5-10 minutes.
-
Add a known concentration of a TRPA1 agonist (e.g., 100 µM AITC) and immediately begin recording the change in fluorescence intensity over time.
-
As a positive control, measure the response to the agonist in the absence of the test compound.
-
-
Data Analysis: Measure the peak fluorescence intensity after agonist application. Calculate the percentage of inhibition of the agonist-induced calcium response by the test compound.
Summary of Experimental Parameters
| Assay | Cell Line | Compound Concentration | Incubation Time | Endpoint |
| Cell Viability (MTT) | A549, HepG2, MCF-7 | 0.1 - 100 µM | 24, 48, 72 hours | IC50 |
| Apoptosis (Annexin V/PI) | A549 | IC50, 2x IC50 | 24 hours | Percentage of apoptotic cells |
| TRPA1 Function (Calcium Imaging) | HEK293-hTRPA1 | 1 - 50 µM | 5-10 min (pre-incubation) | Inhibition of agonist-induced Ca2+ influx |
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Material Safety Data Sheet (MSDS) for detailed handling and disposal information.
Conclusion and Future Directions
The protocols outlined in this application note provide a comprehensive framework for the initial characterization of the biological activities of this compound. Based on the established pharmacology of its structural analogues, this compound holds promise as a potential anticancer agent and a modulator of the TRPA1 ion channel.
Further investigations could include:
-
Exploring the effects on other cancer cell lines, including those with known drug resistance.
-
Investigating the specific caspases and mitochondrial proteins involved in the apoptotic pathway.
-
Assessing the selectivity of the compound for TRPA1 over other TRP channels (e.g., TRPV1). [13]* Validating the findings in more complex in vitro models, such as 3D spheroids or organoids. [14] These studies will be crucial in elucidating the therapeutic potential of this compound and paving the way for its further development.
References
- Eisa, N. H., Said, H. S., ElSherbiny, N. M., Eissa, L. A., & El-Shishtawy, M. M. (2018). Phenethyl isothiocyanate Triggers Apoptosis, Combats Oxidative Stress and Inhibits Growth of Ehrlich Ascites Carcinoma Mouse Model. Iranian Journal of Pharmaceutical Research, 17(4), 1248-1262.
- Gao, Y., et al. (2023). Chlorophenyl thiophene silicon phthalocyanine: Synthesis, two-photon bioimaging-guided lysosome target, and in vitro photodynamic efficacy. Frontiers in Pharmacology, 14, 1168393.
- Mi, L., et al. (2007). The role of protein binding in induction of apoptosis by phenethyl isothiocyanate and sulforaphane in human non-small lung cancer cells. Cancer Research, 67(13), 6409-6416.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24213757, this compound. Retrieved from [Link]
-
Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]
- Palma, E., et al. (2018). TRPA1 and CGRP antagonists counteract vesicant-induced skin injury and inflammation. Toxicology and Applied Pharmacology, 354, 79-89.
-
ResearchGate. (n.d.). Inhibition by a TRPV1 and a TRPA1 antagonist. Retrieved from [Link]
- Satoh, T., et al. (2013). Phenethyl isothiocyanate induces apoptosis of cholangiocarcinoma cells through interruption of glutathione and mitochondrial pathway. Naunyn-Schmiedeberg's Archives of Pharmacology, 386(11), 1009-1016.
- Varon, C., et al. (2012). TRPA1 antagonists as potential analgesic drugs. Pharmacology & Therapeutics, 133(2), 189-204.
- Wang, X., et al. (2017). Phenethyl isothiocyanate induces apoptosis and inhibits cell proliferation and invasion in Hep-2 laryngeal cancer cells. Oncology Letters, 14(5), 5835-5841.
- Xu, K., & Thornalley, P. J. (2008). Induction of apoptosis by phenethyl isothiocyanate in cells overexpressing Bcl-XL. Biochemical Society Transactions, 36(Pt 5), 1079-1081.
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In vitro screening of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate derivatives
An Application Guide for the In Vitro Screening of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate Derivatives
Authored by: A Senior Application Scientist
Introduction
The family of this compound derivatives represents a class of small organic molecules holding significant promise in drug discovery. Organic thiocyanates are recognized as versatile intermediates in synthesis and are present in numerous bioactive molecules and natural products, exhibiting a range of activities including antibacterial, antiparasitic, and anticancer properties[1][2]. The core structure, featuring a chlorophenyl group linked to an oxoethyl thiocyanate moiety, suggests a potential for diverse biological interactions. The electrophilic nature of the thiocyanate group (-SCN) allows for potential reactions with cellular nucleophiles, such as the sulfhydryl groups in cysteine residues of proteins, a mechanism known to underpin the activity of many bioactive compounds[3]. This document provides a comprehensive guide for researchers, outlining a strategic approach and detailed protocols for the initial in vitro screening of these derivatives to elucidate their cytotoxic, antimicrobial, and enzyme-inhibitory potential.
Scientific Rationale: Potential Mechanisms of Action
The biological activity of thiocyanate-containing compounds is often linked to their ability to modulate key cellular signaling pathways. While the precise mechanisms for this specific class of derivatives require empirical validation, the existing literature on related isothiocyanates (ITCs) and the thiocyanate ion itself provides a strong foundation for a hypothesis-driven screening approach.
Two primary pathways are of particular interest:
-
Modulation of Inflammatory and Survival Pathways (NF-κB): The transcription factor NF-κB is a central regulator of inflammation, cell survival, and proliferation. Several related compounds have been shown to suppress the NF-κB signaling pathway, preventing the transcription of pro-inflammatory genes. This provides a strong rationale for investigating the anti-inflammatory potential of these derivatives[4].
-
Induction of Cytoprotective Responses (Keap1-Nrf2): The Keap1-Nrf2 pathway is the master regulator of cellular defense against oxidative and electrophilic stress. Electrophilic compounds can disrupt the Keap1-Nrf2 interaction, allowing the transcription factor Nrf2 to initiate the expression of a wide array of antioxidant and detoxification genes[3][4]. The reactivity of the thiocyanate group suggests this as a plausible mechanism of action.
Caption: Potential signaling pathways modulated by thiocyanate derivatives.
A Tiered Strategy for In Vitro Screening
To efficiently allocate resources and build a comprehensive profile of the novel derivatives, a tiered screening approach is recommended. This strategy begins with broad, high-throughput assays to identify general bioactivity and progresses to more specific, mechanism-of-action studies for promising "hit" compounds.
Caption: A tiered experimental workflow for screening novel derivatives.
Part 1: Cytotoxicity Profiling
Objective: To determine the concentration-dependent cytotoxic effect of the derivatives on both cancerous and non-cancerous cell lines, allowing for the calculation of the 50% inhibitory concentration (IC50) and an initial assessment of cancer cell selectivity. Cytotoxicity assays are fundamental in early drug development to eliminate overly toxic compounds and identify potential chemotherapeutic agents[5][6][7].
Protocol 1: MTT Cell Viability Assay
Principle: This colorimetric assay measures cellular metabolic activity. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells[8].
Materials:
-
Human cancer cell line (e.g., PA-1 ovarian cancer cells) and a non-tumorigenic cell line (e.g., IOSE-364 ovarian epithelial cells)[9].
-
Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Test derivatives dissolved in Dimethyl Sulfoxide (DMSO) to create a 10 mM stock.
-
MTT solution (5 mg/mL in PBS, sterile filtered).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO).
-
96-well flat-bottom cell culture plates.
-
Multi-channel pipette and sterile tips.
-
Microplate reader (absorbance at 570 nm).
-
Positive control (e.g., Doxorubicin).
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
Controls: Include wells with medium only (blank), cells with medium containing 0.5% DMSO (vehicle control), and cells treated with a positive control (e.g., Doxorubicin).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well. Incubate for another 3-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well and pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Determine IC50: Plot Percent Viability against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
| Compound ID | Cancer Cell Line IC50 (µM) | Normal Cell Line IC50 (µM) | Selectivity Index (SI)¹ |
| Derivative 1 | 5.2 | > 100 | > 19.2 |
| Derivative 2 | 15.8 | 80.5 | 5.1 |
| Derivative 3 | 98.1 | > 100 | ~1.0 |
| Doxorubicin | 0.8 | 4.5 | 5.6 |
| ¹ SI = IC50 (Normal Cell) / IC50 (Cancer Cell) |
Part 2: Antimicrobial Activity Screening
Objective: To determine the minimum inhibitory concentration (MIC) of the derivatives against a panel of clinically relevant bacteria and fungi. The thiocyanate moiety is a key component of the innate immune system's antimicrobial action, primarily through its enzymatic conversion to hypothiocyanous acid (HOSCN)[10][11].
Protocol 2: Broth Microdilution Assay for MIC Determination
Principle: This method is a standard for determining the MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[12]. The procedure involves challenging a standardized microbial inoculum with two-fold serial dilutions of the test compound in a liquid growth medium within a 96-well plate[13][14].
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi.
-
Test derivatives dissolved in DMSO.
-
96-well sterile, U-bottom plates.
-
Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
0.5 McFarland turbidity standard.
-
Spectrophotometer (600 nm).
Procedure:
-
Inoculum Preparation: From a fresh culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution Plate: In a separate 96-well plate, prepare two-fold serial dilutions of the test compounds. For example, add 100 µL of broth to wells 2-12. Add 200 µL of the highest compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution down to well 10. Wells 11 (vehicle control) and 12 (sterility control) will contain only broth.
-
Inoculation: Transfer 50 µL from the compound dilution plate to a new 96-well plate. Add 50 µL of the standardized microbial inoculum to each well (except the sterility control, which receives 50 µL of sterile broth).
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). A growth control (inoculum with DMSO) must show turbidity.
Data Presentation:
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 | 8 | > 128 | 32 |
| Derivative 2 | 64 | > 128 | 128 |
| Derivative 3 | > 128 | > 128 | > 128 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
Part 3: Mechanism-Based Screening
Objective: For compounds that show promising activity in primary screens, secondary assays can help elucidate the mechanism of action. Enzyme inhibition assays are a cornerstone of modern drug discovery, allowing for the identification of molecules that modulate specific biological targets[15][16][17].
Protocol 3: Cyclooxygenase (COX) Inhibition Assay
Principle: Some isothiocyanates have demonstrated anti-inflammatory activity via inhibition of COX enzymes[8]. This protocol provides a framework for a cell-free assay to determine if the derivatives can inhibit COX-1 and COX-2, the key enzymes in the prostaglandin synthesis pathway. The assay measures the peroxidase activity of the COX enzyme, which converts a chromogenic substrate into a colored product in the presence of arachidonic acid.
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Arachidonic acid (substrate).
-
TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, chromogenic substrate).
-
Test derivatives dissolved in DMSO.
-
Selective inhibitors for controls (e.g., SC-560 for COX-1, Celecoxib for COX-2).
-
96-well plate.
-
Microplate reader (absorbance at 590-620 nm).
Procedure:
-
Enzyme Preparation: Dilute the COX enzymes and heme in chilled assay buffer to the desired concentration.
-
Assay Plate Setup: To each well of a 96-well plate, add:
-
150 µL of assay buffer.
-
10 µL of diluted enzyme.
-
10 µL of the test derivative at various concentrations (or DMSO for control).
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of TMPD solution followed by 10 µL of arachidonic acid solution to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 590 nm every 30 seconds for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve for each well.
-
Calculate the percent inhibition relative to the vehicle (DMSO) control.
-
Plot percent inhibition vs. log(inhibitor concentration) and use non-linear regression to determine the IC50 value for both COX-1 and COX-2.
-
References
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
Dhakad, A. K., et al. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. World Journal of Biology Pharmacy and Health Sciences, 15(2), 057-068. [Link]
-
Sikora, A., et al. (2021). Biochemical Mechanisms and Therapeutic Potential of the Pseudohalide Thiocyanate in Human Health. Antioxidants, 10(6), 947. [Link]
-
Biobide. What is an Inhibition Assay? Biobide Blog. [Link]
-
Guerrero, S., et al. (2013). Mechanism of action of isothiocyanates. A review. Agronomía Colombiana, 31(1), 74-83. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
-
BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]
-
Škrovánková, S., et al. (2022). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Molecules, 27(20), 6963. [Link]
-
NCEB. (2010). A high density assay format for the detection of novel cytotoxic agents in large chemical libraries. Journal of Biomedicine and Biotechnology. [Link]
-
Chandler, J. D., & Min, E. (2014). THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties. Inflammation and Cell Signaling, 1(4). [Link]
-
Dhakad, A. K., et al. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. World Journal of Biology Pharmacy and Health Sciences, 15(2). [Link]
-
BTL Biotechno Labs Pvt. Ltd. Cytotoxicity Assays | Life Science Applications. [Link]
-
Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube. [Link]
-
Du, Y., et al. (2019). Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening. Scientific Reports, 9(1), 1-13. [Link]
-
NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay. [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]
-
BioIVT. Enzyme Inhibition Studies. [Link]
-
Akgul, O., et al. (2023). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Medicinal Chemistry, 14(10), 1937-1953. [Link]
-
Carnicom Institute. (2018). The Discovery of Thiocyanates within the Cross-Domain Bacteria. [Link]
-
Choudhary, N., et al. (2020). Synthesis, In Vitro Evaluation, Molecular Docking and DFT Studies of Some Phenyl Isothiocyanates as Anticancer Agents. Letters in Drug Design & Discovery, 17(5), 629-642. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. (2019). Thiocyanate complexes of d metals: Study of aqueous solutions by UV, visible, and IR spectrometry. [Link]
-
Wang, A., et al. (2017). Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines. Bioorganic & Medicinal Chemistry Letters, 27(3), 460-464. [Link]
-
Royal Society of Chemistry. (2021). Recent progress of direct thiocyanation reactions. Organic & Biomolecular Chemistry. [Link]
-
Al-Majid, A. M. (2020). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemistry, 2020. [Link]
-
ResearchGate. (2020). Recent advances in the chemistry of organic thiocyanates. [Link]
-
MDPI. (2020). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. Molecules, 25(16), 3622. [Link]
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Application Notes and Protocols for the Quantification of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate
Introduction
2-(2-Chlorophenyl)-2-oxoethyl thiocyanate is an organic compound featuring a chlorophenyl group, a keto group, and a thiocyanate functional group.[1][2] Its chemical structure suggests potential applications in pharmaceutical and chemical synthesis, making the development of robust and reliable analytical methods for its quantification a critical requirement for quality control and research. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.
The methodologies presented herein are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide to method selection, implementation, and validation. The choice of analytical technique will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for analytical method development.
| Property | Value | Source |
| Molecular Formula | C₉H₆ClNOS | [1] |
| Molecular Weight | 211.67 g/mol | [1][2] |
| Appearance | Solid (predicted) | |
| Melting Point | 56-58 °C | [1] |
| Boiling Point | 337.2±22.0 °C (Predicted) | [1] |
| Solubility | Likely soluble in organic solvents like acetonitrile, methanol, and dichloromethane. | Inferred from structure |
Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a versatile and widely employed technique for the quantification of organic molecules in pharmaceutical analysis due to its high specificity, sensitivity, and robustness.[3][4]
Principle of the Method
This method separates this compound from other components in a sample mixture based on its partitioning between a liquid mobile phase and a solid stationary phase within an analytical column. The analyte is then detected and quantified by its absorbance of ultraviolet (UV) light at a specific wavelength. The presence of a chromophore (the chlorophenyl ring and keto group) in the molecule makes it suitable for UV detection.
Experimental Protocol
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph equipped with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile, methanol, and water.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
2. Preparation of Solutions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The optimal ratio should be determined during method development to achieve good peak shape and resolution.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-phase C18 (4.6 x 150 mm, 5 µm) | The nonpolar nature of the analyte makes a C18 column a suitable choice for retention. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v), isocratic | Provides good separation for many organic compounds. The ratio can be adjusted. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical injection volume to ensure good peak shape. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection Wavelength | ~254 nm | A common wavelength for aromatic compounds. The optimal wavelength should be determined by running a UV scan of the analyte. |
4. Data Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solution.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Method Validation
All analytical methods must be validated to ensure they are fit for their intended purpose.[5][6][7] Key validation parameters according to ICH guidelines include:[8][9]
-
Specificity: The ability to assess the analyte in the presence of other components.[5] This can be demonstrated by analyzing a placebo and a spiked sample.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.[5][9]
-
Accuracy: The closeness of the test results to the true value.[5][9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5][9]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Workflow Diagram
Caption: Workflow for HPLC-UV analysis.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and selectivity.[10][11] It is particularly suitable for the analysis of volatile and thermally stable compounds.
Principle of the Method
In GC-MS, the sample is vaporized and separated into its components in a gaseous mobile phase.[12] The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for the analyte, allowing for its identification and quantification.[11][12]
Experimental Protocol
1. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
Anhydrous sodium sulfate.
-
Organic solvents such as dichloromethane or ethyl acetate.
2. Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
If necessary, perform a liquid-liquid extraction to isolate the analyte from a complex matrix. Dry the organic extract with anhydrous sodium sulfate.
-
Prepare a series of calibration standards in the same solvent.
3. GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm) | A versatile, low-bleed column suitable for a wide range of compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Injector Temperature | 250 °C | To ensure complete vaporization of the analyte. |
| Oven Temperature Program | Start at 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min, hold for 5 min. | A general-purpose program; should be optimized for the specific sample. |
| Ion Source Temperature | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Scan Range | 50 - 350 amu | To cover the molecular ion and expected fragments of the analyte. |
4. Data Analysis and Quantification:
-
Identify the peak corresponding to this compound by its retention time and mass spectrum.
-
For quantification, use selected ion monitoring (SIM) mode for higher sensitivity and selectivity. Choose characteristic ions from the mass spectrum of the analyte.
-
Construct a calibration curve by plotting the peak area of a selected ion against the concentration of the standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
Workflow Diagram
Caption: Workflow for GC-MS analysis.
Part 3: UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light.[3]
Principle of the Method
This technique is based on the principle that the amount of UV or visible light absorbed by a solution is proportional to the concentration of the absorbing species in that solution (Beer-Lambert Law). The presence of the aromatic ring and carbonyl group in this compound allows for its quantification using this method.
Experimental Protocol
1. Instrumentation and Materials:
-
UV-Visible spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
HPLC grade methanol or ethanol.
-
Analytical balance.
-
Volumetric flasks and pipettes.
2. Preparation of Solutions:
-
Solvent: Use a UV-grade solvent such as methanol or ethanol.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of the chosen solvent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to obtain concentrations ranging from 1 µg/mL to 25 µg/mL.
3. Measurement:
-
Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution across the UV range (e.g., 200-400 nm).
-
Set the spectrophotometer to the determined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each working standard solution and the sample solution.
4. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the absorbance values against the corresponding concentrations of the standard solutions.
-
Determine the concentration of this compound in the sample solution from its absorbance using the calibration curve.
Workflow Diagram
Caption: Workflow for UV-Vis spectrophotometric analysis.
Comparative Summary of Analytical Methods
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High | Very High | Low to Moderate |
| Sensitivity | High | Very High | Moderate |
| Analysis Time | 10-20 min/sample | 15-30 min/sample | < 5 min/sample |
| Instrumentation Cost | Moderate | High | Low |
| Sample Throughput | High | Moderate | Very High |
| Primary Use Case | Routine QC, purity testing, stability studies | Trace analysis, impurity identification, confirmation | Rapid screening, simple formulations |
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis. HPLC-UV offers a balance of specificity, sensitivity, and cost, making it suitable for routine quality control. GC-MS provides the highest level of specificity and sensitivity, ideal for trace analysis and impurity identification. UV-Vis spectrophotometry, while less specific, is a rapid and cost-effective tool for screening and analyzing simple sample matrices. All methods should be properly validated according to established guidelines to ensure the generation of reliable and accurate data.[5][6][7]
References
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
- This compound | 19339-58-3 - ChemicalBook.
- Validation of Analytical Procedures Q2(R2) - ICH. (2023).
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- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (2025).
- Determination of Thiocyanate Anion by High-Performance Liquid Chromatography with Fluorimetric Detection.
- Spectrophotometric Determination of Thiocyanate in Human Saliva - ACS Publications.
- HPLC Determination of Thiocyanate on Newcrom BH Column - SIELC Technologies.
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- 2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl thiocyanate Formula - ECHEMI.
- The Detection and Quantitation of Cyanide and Thiocyanate from Postmortem Tissue Using HPLC-MS/MS - eScholarship.org. (2025).
- HPLC determination of plasma thiocyanate concentrations in fish blood: application to laboratory pharmacokinetic and field-monitoring studies - PubMed.
- Gas chromatography–mass spectrometry - Wikipedia.
- 2-Chloroethyl thiocyanate | C3H4ClNS | CID 70231 - PubChem - NIH.
- Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole - MDPI. (2023).
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- Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines. (2017).
- (PDF) Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - ResearchGate. (2025).
- Detecting the Unseen: How GC-MS Reveals Hidden Compounds - Drawell.
- A Comparative Guide to Analytical Methods for the Quantification of Ethyl 2-(3-bromophenyl)-2-oxoacetate - Benchchem.
- ANALYTICAL METHODS - Toxicological Profile for Cyanide - NCBI Bookshelf.
- Cyanide-Free Synthesis of Thiocyanates and Cyanamides - ChemistryViews. (2024).
- Synthesis of Aryl Thiocyanates via Copper-Catalyzed Aerobic Oxidative Cross-Coupling between Arylboronic Acids and KSCN - Organic Chemistry Portal.
- Recent Advancement in Synthesis of Isothiocyanates - ChemRxiv.
- Analytical Methods Used for the Detection and Quantification of Benzodiazepines - SciSpace. (2019).
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Application Note & Protocols: Derivatization of 2-(2-Chlorophenyl)-2-oxoethyl Thiocyanate for Biological Studies
Abstract: This guide provides a comprehensive framework for the derivatization of 2-(2-chlorophenyl)-2-oxoethyl thiocyanate, a bifunctional electrophilic scaffold, for the development of targeted covalent probes. We detail the synthesis of the parent compound and present a robust derivatization strategy via the Hantzsch thiazole synthesis to generate a library of analogs with diverse physicochemical properties. Furthermore, we provide detailed protocols for assessing the covalent reactivity and cellular target engagement of these novel compounds, establishing a complete workflow from chemical synthesis to biological validation.
Introduction: The Rationale for Covalent Probe Development
Targeted covalent inhibitors (TCIs) have undergone a renaissance in drug discovery, offering distinct advantages such as enhanced potency, prolonged duration of action, and the ability to address challenging targets previously considered "undruggable".[1][2] The core principle of a TCI is an electrophilic "warhead" that forms a stable, covalent bond with a nucleophilic amino acid residue—most commonly cysteine—within the active or allosteric site of a target protein.[3][4]
The scaffold this compound presents an intriguing starting point for TCI development. It possesses two key features:
-
An α-Thiocyanato Ketone Moiety: The thiocyanate (-SCN) group is a moderately reactive electrophile known to react with cysteine thiols.[5][6] Its reactivity can be tuned by the electronic environment, making it a versatile warhead.
-
A 2-Chlorophenyl Group: This aromatic ring provides a vector for non-covalent interactions that can confer selectivity for a specific protein binding pocket.[7]
This application note outlines a systematic approach to harness this scaffold. By chemically modifying the core structure, researchers can generate a library of derivatives and screen them to identify potent and selective probes for biological interrogation or as starting points for therapeutic development. The primary derivatization strategy explored herein is the Hantzsch thiazole synthesis , a classic and reliable method for constructing highly functionalized thiazole rings from α-haloketones or their surrogates.[8][9][10]
Section 1: Synthesis of the Core Scaffold
The parent compound, this compound, serves as the crucial starting material for all subsequent derivatization efforts. It is typically synthesized from a commercially available precursor, 2-chloro-1-(2-chlorophenyl)ethan-1-one, through a nucleophilic substitution reaction with a thiocyanate salt.
Protocol 1.1: Synthesis of this compound (3)
This protocol describes the conversion of 2-chloro-1-(2-chlorophenyl)ethan-1-one (1) to the target α-thiocyanato ketone (3) .
Reaction Scheme:
Materials:
-
2-chloro-1-(2-chlorophenyl)ethan-1-one (1)
-
Potassium thiocyanate (KSCN) (2)
-
Acetone (anhydrous)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-chloro-1-(2-chlorophenyl)ethan-1-one (1.0 eq) in anhydrous acetone (approx. 10 mL per gram of starting material).
-
Add potassium thiocyanate (1.2 eq) to the solution in one portion.
-
Stir the resulting suspension vigorously at room temperature for 12-18 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate solvent system. The product (3) should have a higher Rf than the starting material (1) .
-
Once the reaction is complete, remove the acetone using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate and deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with deionized water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, to afford the pure this compound (3) as a solid.
Section 2: Derivatization via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a powerful cyclocondensation reaction that forms a thiazole ring from an α-haloketone and a thioamide.[9][11] Critically, α-thiocyanato ketones are excellent substrates for this transformation, reacting readily to form 2-aminothiazole derivatives.[12] This one-pot reaction allows for the introduction of diverse chemical functionalities by simply varying the thioamide reactant.
Protocol 2.1: General Procedure for Hantzsch Synthesis of 2-Amino-4-(2-chlorophenyl)thiazole Derivatives
This protocol provides a general method for reacting the core scaffold (3) with various thioamides (4) to generate a library of derivatives (5) .
Reaction Scheme:
Materials:
-
This compound (3)
-
A selected thioamide (e.g., thiourea, N-methylthiourea, thioacetamide) (4)
-
Ethanol
-
Sodium bicarbonate
-
Reflux condenser, round-bottom flask, magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (3) (1.0 eq) and the chosen thioamide (4) (1.1 eq).
-
Add ethanol (approx. 20 mL per gram of 3 ) to the flask.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material.
-
Cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction and precipitate the product.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield the desired thiazole derivative (5) . Further purification can be achieved by recrystallization or column chromatography if necessary.
Data Presentation: Hypothetical Derivative Library
The following table illustrates a small, representative library that could be generated using this protocol, along with hypothetical analytical data.
| Compound ID | Thioamide Used (4) | Structure of Product (5) | Mol. Weight | LC-MS (m/z) [M+H]⁺ |
| P-00 | (Parent Compound) | 211.65 | 212.0 | |
| D-01 | Thiourea | 239.70 | 240.0 | |
| D-02 | N-Methylthiourea | 253.73 | 254.0 | |
| D-03 | Thioacetamide | 238.71 | 239.0 |
Section 3: Biological and Biochemical Characterization
Once derivatives are synthesized, the next critical step is to assess their reactivity and biological activity. The primary hypothesis is that these compounds act as covalent modifiers of cysteine residues.[13][14]
Protocol 3.1: Thiol Reactivity Assay using Ellman's Reagent (DTNB)
This assay quantifies the reactivity of the synthesized compounds towards a model thiol, L-cysteine, by measuring the depletion of free thiol groups over time.[15][16][17] 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) reacts with free thiols to produce a yellow-colored anion (TNB²⁻) that absorbs strongly at 412 nm.
Materials:
-
Synthesized derivatives (stock solutions in DMSO)
-
L-cysteine
-
DTNB (Ellman's Reagent)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 7.4
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 1 mM L-cysteine solution in Reaction Buffer.
-
Prepare a 10 mM DTNB solution in Reaction Buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add 180 µL of the 1 mM L-cysteine solution.
-
Add 2 µL of the test compound solution (or DMSO for control). Mix and incubate for a defined period (e.g., 30 minutes) at room temperature.
-
After incubation, add 20 µL of the 10 mM DTNB solution to each well.
-
Incubate for 5 minutes at room temperature to allow for color development.
-
-
Measurement: Measure the absorbance of each well at 412 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of remaining free thiol compared to the DMSO control. A lower absorbance indicates higher reactivity of the compound with L-cysteine. Plot the percentage of thiol depletion against compound concentration to determine the RC₅₀ (concentration required to react with 50% of the thiols).
Data Presentation: Hypothetical Reactivity and Activity Data
| Compound ID | Thiol Reactivity (RC₅₀, µM) | Cell Viability (IC₅₀, µM) |
| P-00 | 55.2 | >100 |
| D-01 | 12.5 | 25.3 |
| D-02 | 8.9 | 15.8 |
| D-03 | 21.7 | 42.1 |
Section 4: Cellular Target Engagement
Confirming that a compound engages its intended target within the complex environment of a living cell is a crucial validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for this purpose.[18][19][20] It relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[21][22]
Protocol 4.1: Workflow for Cellular Thermal Shift Assay (CETSA)
This protocol outlines the general workflow for assessing target engagement in intact cells.
Procedure Overview:
-
Compound Treatment: Treat cultured cells with the test compound or vehicle control (DMSO) for a specific duration.
-
Thermal Challenge: Aliquot the cell suspensions and heat them to a range of different temperatures for a short period (e.g., 3 minutes). One aliquot is kept at 37 °C as a non-heated control.
-
Cell Lysis: Lyse the cells to release their protein content. This can be done by freeze-thaw cycles or detergents.
-
Separation of Aggregates: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.
-
Analysis of Soluble Fraction: Collect the supernatant, which contains the soluble, non-aggregated proteins.
-
Detection: Analyze the amount of the specific target protein remaining in the soluble fraction using a protein detection method like Western Blot or Mass Spectrometry.
-
Data Analysis: Plot the amount of soluble target protein against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, engagement.
Section 5: Visualized Workflows and Mechanisms
Visual diagrams are essential for conceptualizing complex scientific processes. The following diagrams, generated using DOT language, illustrate the key workflows and proposed mechanisms.
Diagram 1: Overall Experimental Workflow
Caption: Workflow from synthesis of the core scaffold to a validated hit compound.
Diagram 2: Proposed Mechanism of Covalent Modification
Caption: Covalent modification of a target protein's cysteine residue by the thiocyanate warhead.
References
-
Interchim. Quantitation of sulfhydryls DTNB, Ellman's reagent. Available at: [Link]
-
Scribd. Thiol Quantification Protocol. Available at: [Link]
-
BMG Labtech. Ellman's assay for in-solution quantification of sulfhydryl groups. Available at: [Link]
-
Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
Craven, G., et al. (2020). Multiparameter kinetic analysis for covalent fragment optimization by using quantitative irreversible tethering (qIT). ChemBioChem. Available at: [Link]
-
Robles, A. J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
-
Getz, E. B., et al. (2006). Site Specific Conversion of Cysteine Thiols into Thiocyanate Creates an IR Probe for Electric Fields in Proteins. Journal of the American Chemical Society. Available at: [Link]
-
CUTM Courseware. Thiazole. Available at: [Link]
-
Van Horn, D. & Bulaj, G. A Protocol for the Determination of Free Thiols. Available at: [Link]
-
Abiko, Y. (2017). Physiological relevance of covalent protein modification by dietary isothiocyanates. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]
-
CETSA. CETSA since 2013. Available at: [Link]
-
WuXi AppTec. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. Available at: [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]
-
Oncodesign Services. Covalent Compound Screening Guide. Available at: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]
-
Chemical Reviews Letters. (2025). Recent advances in the synthesis of α-thiocyanatoketones and β-thiocyanato alcohols. Available at: [Link]
-
Farkas, E., et al. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
BioAscent. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. Available at: [Link]
-
ResearchGate. The reactions of α-thiocyanato carbonyl compounds. Available at: [Link]
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]
-
IRBM. (2025). Optimized Covalent Fragment Library for Drug Discovery. Available at: [Link]
-
Zhao, Y., et al. (2022). Recent progress of direct thiocyanation reactions. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. Covalent Modification of Lysine Residues by Allyl Isothiocyanate in Physiological Conditions. Available at: [Link]
-
ResearchGate. Examples of bioactive thiocyanate-containing molecules and synthetic strategies to access alkylthiocyanates. Available at: [Link]
-
Royal Society of Chemistry. (2023). Recent advances in photochemical and electrochemically induced thiocyanation. Available at: [Link]
-
ResearchGate. Site-Specific Conversion of Cysteine Thiols into Thiocyanate Creates an IR Probe for Electric Fields in Proteins. Available at: [Link]
-
Adusumalli, S., et al. (2014). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. Journal of the American Chemical Society. Available at: [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2017). Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines. Available at: [Link]
-
Organic Chemistry Portal. Visible-Light-Mediated Additive-Free Decarboxylative Ketonization Reaction of Acrylic Acids. Available at: [Link]
-
The Journal of Organic Chemistry. (2024). Visible-Light-Promoted Aerobic α-Thiocyanation of Carbonyl Compounds with Ammonium Thiocyanate. Available at: [Link]
-
ResearchGate. (PDF) Thiocyanation of α-amino carbonyl compounds for the synthesis of aromatic thiocyanates. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Aryl Thiocyanates via Copper-Catalyzed Aerobic Oxidative Cross-Coupling between Arylboronic Acids and KSCN. Available at: [Link]
-
CORE. Chemical Protein Modification through Cysteine. Available at: [Link]
-
ChemistryViews. (2024). Cyanide-Free Synthesis of Thiocyanates and Cyanamides. Available at: [Link]
-
ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates. Available at: [Link]
-
MDPI. (2023). Synthesis, X-ray Structures and Hirshfeld Analysis of Two Novel Thiocyanate-Bridged Ag(I) Coordination Polymers. Available at: [Link]
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The Versatile Precursor: Application of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate in Medicinal Chemistry
Introduction: Unlocking the Potential of a Reactive Scaffold
In the landscape of modern drug discovery, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. Among the myriad of synthetic intermediates, α-haloketones and their analogs serve as powerful tools for constructing diverse molecular architectures. 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate, an α-thiocyanato ketone, represents a particularly valuable yet under-explored building block. Its unique combination of a reactive α-thiocyanato group and a substituted phenyl ring makes it a versatile precursor for a range of bioactive molecules. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on the synthesis of 2-aminothiazole derivatives and their potential as therapeutic agents. We will delve into the causality behind experimental choices, provide detailed protocols, and present data that underscore the significance of this compound in the development of new chemical entities.
The thiocyanate moiety is not merely a leaving group; it is a reactive handle that can participate in a variety of chemical transformations, leading to the formation of sulfur-containing heterocycles.[1] The presence of the 2-chlorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, potentially enhancing their biological activity.[2] This guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic utility of this compound.
Core Application: The Hantzsch Thiazole Synthesis
The primary and most significant application of this compound in medicinal chemistry is its role as a key reactant in the Hantzsch thiazole synthesis.[2][3] This classic condensation reaction provides a straightforward and efficient route to 2-aminothiazole derivatives, a class of compounds renowned for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6]
The reaction involves the cyclocondensation of an α-haloketone (or in this case, its thiocyanate analog) with a thioamide or thiourea. The α-thiocyanato group in this compound serves as an excellent leaving group, facilitating the initial nucleophilic attack by the sulfur atom of thiourea. This is followed by an intramolecular cyclization and dehydration to yield the stable aromatic 2-aminothiazole ring.
Protocol 1: Synthesis of 2-Amino-4-(2-chlorophenyl)thiazole
This protocol details the synthesis of the core 2-aminothiazole scaffold from this compound and thiourea.
Materials:
-
This compound
-
Thiourea
-
Absolute Ethanol
-
Deionized Water
-
Sodium Bicarbonate (5% aqueous solution)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)
-
Heating mantle
-
Büchner funnel and filtration apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10 mmol) in 50 mL of absolute ethanol.
-
Addition of Thiourea: To the stirred solution, add thiourea (12 mmol, 1.2 equivalents).
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 150 mL of a 5% aqueous sodium bicarbonate solution with gentle stirring to neutralize any acid formed during the reaction.
-
Isolation: A precipitate of the crude product will form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with an ample amount of cold deionized water to remove any unreacted thiourea and inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-amino-4-(2-chlorophenyl)thiazole.
Medicinal Chemistry Applications of 2-Amino-4-(2-chlorophenyl)thiazole Derivatives
The 2-amino-4-(2-chlorophenyl)thiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[2] This versatility makes it an attractive starting point for the development of a wide range of therapeutic agents.
Anticancer Activity
The 2-aminothiazole nucleus is a core component of several clinically approved anticancer drugs, such as Dasatinib.[7] Derivatives of 2-amino-4-(substituted-phenyl)thiazoles have demonstrated significant antiproliferative activity against various cancer cell lines.[4][8] The introduction of a chlorine atom at the ortho position of the phenyl ring can influence the molecule's conformation and electronic properties, potentially leading to enhanced binding to target proteins such as kinases.[7]
| Compound Class | Cancer Cell Line | Reported Activity (IC50) | Reference |
| 2,4-disubstituted thiazole amides | A549, HeLa, HT29 | 0.63 - 13.87 µM | [4] |
| 4β-(thiazol-2-yl) amino-podophyllotoxins | A549, HepG2 | 0.13 - 1.3 µM | [4] |
| 2-Amino-4-phenylthiazole derivatives | PC12, HepG2 | 0.298 - 0.57 mM | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard procedure to evaluate the cytotoxic effects of newly synthesized 2-amino-4-(2-chlorophenyl)thiazole derivatives on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized 2-amino-4-(2-chlorophenyl)thiazole derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity
Thiazole derivatives have long been recognized for their potent antimicrobial properties.[5] The 2-aminothiazole scaffold is present in several antimicrobial agents. Studies on 2-amino-4-(chlorophenyl)thiazole derivatives have demonstrated their efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[5][9] The presence of the chloro-substituent on the phenyl ring has been shown to enhance the antimicrobial activity in some cases.[9]
| Compound | Target Organism | Activity | Reference |
| 2-amino-4-(4-chlorophenyl)thiazole derivative | Staphylococcus aureus, Bacillus subtilis | Moderate antibacterial activity | [10] |
| 2-amino-4-(4-chlorophenyl)thiazole derivative | Candida albicans, Candida glabrata | High antifungal activity | [10] |
| Amino acid conjugates of 2-amino-4-(4'-chlorophenyl)thiazole | Various bacteria and fungi | Enhanced antimicrobial activity | [9] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial and fungal strains.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Synthesized 2-amino-4-(2-chlorophenyl)thiazole derivatives
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microbial strain in the appropriate broth.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth in a 96-well microplate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Future Perspectives and Conclusion
This compound is a valuable and versatile precursor in medicinal chemistry. Its primary application in the Hantzsch thiazole synthesis provides a direct and efficient route to 2-amino-4-(2-chlorophenyl)thiazole, a scaffold with immense therapeutic potential. The derivatives of this core structure have demonstrated promising anticancer and antimicrobial activities, warranting further investigation and development.
Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives based on the 2-amino-4-(2-chlorophenyl)thiazole scaffold. This includes modifications at the 2-amino and 5-positions of the thiazole ring to explore the structure-activity relationships (SAR) in greater detail. Furthermore, investigations into their mechanism of action, enzyme inhibition profiles, and in vivo efficacy are crucial next steps in the journey from a promising scaffold to a potential clinical candidate. The protocols and insights provided in this guide aim to facilitate and inspire such endeavors, ultimately contributing to the discovery of novel and effective therapeutic agents.
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. Retrieved from [Link]
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Lead compounds among thiazoles and thiophenes with anticancer activity. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. (2014). PubMed. Retrieved from [Link]
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In Vitro Inhibition Effects of 2-Amino Thiazole Derivatives on Lactoperoxidase Enzyme Activity. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. (2018). ResearchGate. Retrieved from [Link]
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Mahmood Kubba, A. A., & Rahim, N. A. A. (2018). Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. (2007). PubMed. Retrieved from [Link]
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2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] -1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. (2006). PubMed. Retrieved from [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. Retrieved from [Link]
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Application Notes and Protocols: A Framework for Assessing the In Vitro Cytotoxicity of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The evaluation of a novel chemical entity's cytotoxic potential is a cornerstone of preclinical safety assessment and drug discovery.[1][2][3] This document provides a comprehensive experimental framework for characterizing the in vitro cytotoxicity of a novel compound, 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate. We move beyond a simple recitation of methods to explain the scientific rationale behind the experimental design, from cell line selection to a multi-parametric assessment of cell health. This guide provides detailed, step-by-step protocols for assays that interrogate metabolic activity, membrane integrity, and apoptosis induction, ensuring a robust and self-validating system for data generation.
Introduction: Deconstructing the Cytotoxic Profile
This compound is a novel organic molecule with potential therapeutic applications. However, before its potential can be realized, a thorough understanding of its interaction with biological systems is paramount. Cytotoxicity assays are fundamental to this process, providing critical data on a compound's concentration-dependent toxicity in cellular models.[1][2] This information is vital for screening large compound libraries, elucidating mechanisms of cell death, and identifying promising candidates for further development.[1]
The thiocyanate (-SCN) functional group is of particular interest. While endogenous thiocyanate plays a role in host defense and antioxidant pathways, exogenous thiocyanate-containing compounds can have varied and complex biological effects.[4][5] Some studies suggest that related compounds may induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[6][7] Therefore, a well-designed cytotoxicity study should not only quantify cell death but also provide insights into the potential mechanisms of action.
The Strategic Pillar: Experimental Design
A robust experimental design is the foundation of reliable and reproducible cytotoxicity data. Our approach is multi-faceted, incorporating careful selection of cellular models, a strategic dose-response assessment, and appropriate controls to ensure data integrity.
Cell Line Selection: The Biological Context
The choice of cell line is critical and should be guided by the intended application of the compound.[8][9][10] For a foundational cytotoxicity screen, a panel of cell lines is recommended to assess for tissue-specific effects.
-
Rationale: Using cell lines from different tissue origins helps to determine if the compound's cytotoxicity is targeted or broad-spectrum.[8] For instance, if the compound is intended as an anti-cancer agent, a panel of cancer cell lines alongside a non-cancerous "normal" cell line is essential to evaluate for a therapeutic window.[11]
Recommended Cell Line Panel:
| Cell Line | Tissue of Origin | Rationale |
| A549 | Human Lung Carcinoma | A common model for epithelial cells and a potential target for inhaled compounds. |
| MCF-7 | Human Breast Adenocarcinoma | A well-characterized epithelial cancer cell line. |
| HepG2 | Human Hepatocellular Carcinoma | Represents a liver model, a primary site of drug metabolism and potential toxicity.[12] |
| MRC-5 | Normal Human Fetal Lung Fibroblast | A non-cancerous control to assess for general cytotoxicity and selectivity.[9] |
All cell lines should be obtained from a reputable cell bank like the American Type Culture Collection (ATCC) to ensure authenticity and prevent issues with cross-contamination.[10] It is also crucial to use cells with a low passage number to maintain genetic stability.[10]
Dose-Response and Time-Course: Defining the Toxicological Landscape
The principle that "the dose makes the poison" is central to toxicology.[13][14] Therefore, evaluating the compound over a wide range of concentrations is essential to establish a dose-response relationship.[13][14][15]
-
Dose Selection: A serial dilution of this compound should be prepared. A common starting point is a high concentration of 100-1000 µM, followed by 2-fold or 3-fold serial dilutions to generate a curve with at least 8 concentrations.[15] The final concentrations will depend on the compound's solubility and initial potency observed.
-
Time Course: Cells should be exposed to the compound for different durations to assess for acute versus chronic effects. Typical time points include 24, 48, and 72 hours.[11]
The primary output of this analysis will be the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.[1]
Controls: The Foundation of Valid Data
The inclusion of proper controls is non-negotiable for a valid experiment.
-
Vehicle Control: The solvent used to dissolve the test compound (e.g., DMSO) must be added to a set of wells at the same final concentration as in the treated wells. This accounts for any potential cytotoxicity of the solvent itself.
-
Positive Control: A well-characterized cytotoxic agent (e.g., Doxorubicin or Staurosporine) should be included to confirm that the assay is performing as expected.
-
Untreated Control: Cells in culture medium alone serve as the baseline for 100% viability.
-
Blank Control: Wells containing only culture medium (no cells) are used to determine the background absorbance or fluorescence.[16]
Core Cytotoxicity Assays: A Multi-Parametric Approach
No single assay can provide a complete picture of cytotoxicity.[3] Therefore, we will employ a suite of assays that measure different cellular parameters.
Assessment of Metabolic Activity: The MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[1][17] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[17]
-
Principle: The amount of purple formazan produced is directly proportional to the number of viable cells.[16]
-
Causality: A decrease in the metabolic activity of the cells, and therefore a reduction in the purple color, is indicative of cytotoxicity.
Assessment of Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[1][18]
-
Principle: LDH is a stable cytosolic enzyme that is released upon loss of cell membrane integrity, a hallmark of necrosis.[18][19] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product.[19]
-
Causality: An increase in LDH activity in the supernatant is directly proportional to the number of lysed cells.[19]
Assessment of Apoptosis Induction: The Caspase-3/7 Assay
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can act. Caspases 3 and 7 are key executioner caspases in the apoptotic pathway.[20]
-
Principle: This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for cleavage by activated caspase-3 and -7.[21] Upon cleavage, a substrate for luciferase is released, generating a luminescent signal.[21]
-
Causality: An increase in luminescence is directly proportional to the level of caspase-3/7 activation and thus, the induction of apoptosis.[22]
Visualizing the Workflow and Potential Mechanisms
Caption: Overall experimental workflow for cytotoxicity assessment.
Caption: Hypothetical mechanism of action involving oxidative stress.
Detailed Protocols
Protocol: MTT Assay for Cell Viability
This protocol is adapted from standard procedures.[17][23][24]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: The next day, remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound, vehicle control, and positive control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[16]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-650 nm can be used to subtract background absorbance.[16]
-
Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle-treated control wells.
Protocol: LDH Assay for Cytotoxicity
This protocol is based on commercially available kits and established methods.[18][19]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Controls for LDH Assay:
-
Spontaneous LDH Release: Supernatant from vehicle-treated cells.
-
Maximum LDH Release: Add a lysis buffer (provided with most kits) to a set of control wells 45 minutes before supernatant collection to induce 100% cell lysis.
-
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate and a catalyst. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Solution: Add a stop solution (if required by the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100.
Protocol: Caspase-Glo® 3/7 Assay for Apoptosis
This protocol is based on the Promega Caspase-Glo® 3/7 Assay.[21][22]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, preferably in an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by adding the buffer to the lyophilized substrate.[22]
-
Reagent Addition: After the treatment period, equilibrate the plate and its contents to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Data can be expressed as fold-change in luminescence relative to the vehicle-treated control.
Data Presentation and Interpretation
All quantitative data should be presented as the mean ± standard deviation from at least three independent experiments.
Table 1: Cytotoxicity of this compound (IC50 Values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| A549 | Mean ± SD | Mean ± SD | Mean ± SD |
| MCF-7 | Mean ± SD | Mean ± SD | Mean ± SD |
| HepG2 | Mean ± SD | Mean ± SD | Mean ± SD |
| MRC-5 | Mean ± SD | Mean ± SD | Mean ± SD |
Table 2: Mechanistic Assay Readouts at 48 hours (at IC50 concentration)
| Cell Line | % LDH Release (Cytotoxicity) | Fold-Change in Caspase-3/7 Activity |
| A549 | Mean ± SD | Mean ± SD |
| MCF-7 | Mean ± SD | Mean ± SD |
| HepG2 | Mean ± SD | Mean ± SD |
| MRC-5 | Mean ± SD | Mean ± SD |
By comparing the data across the different assays, a more complete picture of the compound's cytotoxic mechanism can be formed. For example, a high caspase-3/7 activity coupled with a low LDH release would suggest an apoptotic mechanism of cell death. Conversely, high LDH release with low caspase activity would point towards necrosis.
Conclusion
This application note provides a robust and scientifically sound framework for the initial in vitro cytotoxicity assessment of this compound. By employing a multi-parametric approach that interrogates cell metabolism, membrane integrity, and apoptosis, researchers can generate a comprehensive and reliable dataset. This foundational knowledge is crucial for making informed decisions in the drug development pipeline, ultimately leading to the identification of safer and more effective therapeutic agents.
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
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Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
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MTT Proliferation Assay Protocol. ResearchGate. [Link]
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What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]
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Caspase 3/7 Activity. Protocols.io. [Link]
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LDH cytotoxicity assay. Protocols.io. [Link]
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LDH Assay. Cell Biologics Inc. [Link]
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A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. [Link]
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Highlight report: Cell type selection for toxicity testing. PMC - NIH. [Link]
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Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. NIH. [Link]
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Cytotoxicity Assays. Life Science Applications. [Link]
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Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]
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Caspase-3, 7 Activity Assay Kit. Boster Biological Technology. [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
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Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]
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THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties. PMC - PubMed Central. [Link]
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The Role of Thiocyanate in Modulating Myeloperoxidase Activity during Disease. MDPI. [Link]
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Cyanate Induces Oxidative Stress Injury and Abnormal Lipid Metabolism in Liver through Nrf2/HO-1. MDPI. [Link]
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Protocol for assessing the antiproliferative effects of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate
Application Note & Protocol
Topic: Comprehensive Protocol for Assessing the Antiproliferative Effects of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, multi-assay protocol to robustly characterize the antiproliferative effects of this compound. Organic thiocyanates and their isothiocyanate isomers are recognized for their potential as anticancer agents, often acting through mechanisms that include the induction of cell cycle arrest and apoptosis.[1][2][3] This guide moves beyond a single-endpoint assay to present a tiered experimental strategy, beginning with broad cytotoxicity screening, progressing to long-term cell survival assessment, and culminating in mechanistic studies to elucidate the mode of action. We provide detailed, step-by-step protocols for the Sulforhodamine B (SRB) assay, the clonogenic (colony formation) assay, and Western blot analysis of key apoptotic markers. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific cell models and research questions.
Scientific Rationale & Strategy
Evaluating a novel compound's antiproliferative potential requires a multi-faceted approach. A single assay, such as a 72-hour viability test, provides only a snapshot and can sometimes be misleading. For instance, a compound might be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells), an effect that short-term assays may not distinguish. Our proposed workflow addresses this by integrating assays that measure different aspects of antiproliferation.
-
Initial Cytotoxicity Screening (SRB Assay): The first step is to determine the dose-dependent effect of the compound on cell viability and establish a half-maximal inhibitory concentration (IC50). The SRB assay is chosen for its reliability, simplicity, and basis in measuring total cellular protein content, which is directly proportional to cell number.[4][5] This makes it less susceptible to interference from compounds that alter cellular metabolism, a potential confounding factor in tetrazolium-based assays like the MTT assay.[6]
-
Long-Term Survival Assessment (Clonogenic Assay): This assay is the gold standard for determining the ability of a single cell to undergo the multiple divisions necessary to form a colony.[7][8] It provides a more stringent measure of a compound's anticancer efficacy by identifying its ability to induce reproductive cell death, a critical outcome for cancer therapy.[8] A compound may reduce viability in a short-term assay, but if the remaining cells can recover and proliferate, its therapeutic potential is limited.
-
Mechanistic Elucidation (Apoptosis Assessment): Once antiproliferative activity is confirmed, the next crucial step is to understand how the compound works. Based on the known activities of related isothiocyanates, a primary hypothesis is the induction of apoptosis (programmed cell death).[1][3] We will assess this by monitoring the cleavage of key apoptotic proteins via Western blot.
Hypothesized Mechanism of Action
Thiocyanate and isothiocyanate compounds are known to exert anticancer effects by inducing cellular stress, leading to cell cycle arrest and apoptosis.[1][2][9] The proposed mechanism for this compound involves the activation of the intrinsic apoptotic pathway. This cascade is initiated by cellular stress, which alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of a cascade of cysteine proteases known as caspases.[10] The activation of executioner caspases, such as Caspase-3, results in the cleavage of critical cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP-1), ultimately leading to the dismantling of the cell.[11][12]
Comprehensive Experimental Workflow
The following workflow provides a logical progression from initial screening to mechanistic validation.
Detailed Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
Principle: This assay relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of cellular proteins that have been fixed with trichloroacetic acid (TCA).[5] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells.[4]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom plates
-
This compound
-
DMSO (for stock solution)
-
Trichloroacetic acid (TCA), 50% (w/v) in water, stored at 4°C
-
SRB solution: 0.4% (w/v) in 1% (v/v) acetic acid
-
Wash solution: 1% (v/v) acetic acid
-
Solubilization buffer: 10 mM Tris base, pH 10.5
-
Microplate reader (absorbance at 510-570 nm)
Procedure:
-
Cell Seeding: Harvest cells and determine cell density. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium from a concentrated DMSO stock. The final DMSO concentration in the wells should be ≤ 0.5% to avoid solvent toxicity. Replace the medium in each well with 100 µL of medium containing the desired compound concentrations. Include "vehicle control" wells (medium + DMSO) and "no-treatment control" wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration: 10%) without disturbing the cell monolayer.[13] Incubate at 4°C for 1 hour.
-
Washing: Carefully discard the supernatant. Wash the plates four to five times by submerging them in a basin of slow-running tap water.[14] Remove excess water by tapping the plate on paper towels and allow it to air-dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[15]
-
Post-Staining Wash: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[13] Allow the plates to air-dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on an orbital shaker for 10-15 minutes to fully solubilize the protein-bound dye.[13]
-
Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.[4]
Data Analysis:
-
Calculate the percentage of cell viability: (% Viability) = (OD_treated / OD_vehicle_control) * 100.
-
Plot % Viability against the logarithm of the compound concentration.
-
Use non-linear regression (log[inhibitor] vs. response -- variable slope) to determine the IC50 value.
Protocol 2: Clonogenic (Colony Formation) Assay
Principle: This assay assesses the long-term proliferative capacity of a cell after treatment. It measures the ability of a single cell to grow into a colony, defined as a cluster of at least 50 cells.[7][8] This is a rigorous test of a compound's ability to cause reproductive death.
Materials:
-
6-well plates
-
Complete culture medium
-
Fixation solution: Methanol:Acetic Acid (3:1) or 4% Paraformaldehyde
-
Staining solution: 0.5% (w/v) Crystal Violet in 25% Methanol
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
Seeding Density Optimization: Before the main experiment, determine the optimal number of cells to seed per well to obtain 50-150 distinct, countable colonies in the control wells after 10-14 days. This number is highly cell-line dependent (typically 200-1000 cells/well).
-
Cell Seeding: Prepare a single-cell suspension.[8] Seed the pre-determined number of cells into 6-well plates and allow them to attach for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the compound (e.g., 0.25x, 0.5x, 1x, 2x IC50) and a vehicle control.
-
Incubation: The treatment duration can vary. A common approach is continuous exposure. Incubate the plates for 10-14 days at 37°C, 5% CO₂, changing the medium (with the compound) every 3-4 days, until the control wells have colonies of sufficient size.
-
Fixation and Staining:
-
Aspirate the medium and gently wash the wells twice with PBS.
-
Add 1 mL of fixation solution and incubate for 15 minutes at room temperature.[16]
-
Remove the fixation solution and let the plates air-dry.
-
Add 1 mL of 0.5% Crystal Violet solution and incubate for 20-30 minutes.[16]
-
Gently wash away the excess stain with tap water and let the plates air-dry.
-
-
Colony Counting: Scan or photograph the plates. Count the colonies (clusters of ≥50 cells) in each well.
Data Analysis:
-
Plating Efficiency (PE): PE = (Number of colonies counted in control / Number of cells seeded in control) * 100.
-
Surviving Fraction (SF): SF = (Number of colonies counted in treated well) / (Number of cells seeded * (PE / 100)).
-
Plot the Surviving Fraction against the compound concentration.
Protocol 3: Western Blot for Apoptosis Markers
Principle: Western blotting allows for the detection of specific proteins in a complex mixture. The induction of apoptosis leads to the cleavage and activation of caspases and the subsequent cleavage of their substrates. Detecting the cleaved (active) forms of Caspase-3 and its substrate PARP provides strong evidence of apoptosis.[17]
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-Cleaved Caspase-3, Rabbit anti-PARP, Mouse anti-β-Actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment & Lysis: Seed cells in 60 mm dishes. Treat with the IC50 concentration of the compound for 24 or 48 hours. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse by adding ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE & Transfer: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., Cleaved Caspase-3 1:1000, PARP 1:1000, β-Actin 1:5000) overnight at 4°C. The PARP antibody should detect both the full-length (~116 kDa) and the cleaved fragment (~89 kDa).[11]
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
Data Interpretation:
-
Apoptosis Confirmation: Look for the appearance of the cleaved Caspase-3 band (~17/19 kDa) and the cleaved PARP fragment (~89 kDa) in the treated samples compared to the control.
-
Loading Control: The β-Actin band (~42 kDa) should be consistent across all lanes, confirming equal protein loading.
Quantitative Data Presentation
Data should be organized clearly for comparison and analysis.
Table 1: Example SRB Assay Data and IC50 Calculation
| Compound Conc. (µM) | Mean OD (510 nm) | Std. Dev. | % Viability |
| 0 (Vehicle Control) | 1.254 | 0.085 | 100.0% |
| 0.1 | 1.198 | 0.072 | 95.5% |
| 1 | 0.981 | 0.061 | 78.2% |
| 5 | 0.632 | 0.045 | 50.4% |
| 10 | 0.345 | 0.033 | 27.5% |
| 50 | 0.098 | 0.015 | 7.8% |
| Calculated IC50 | \multicolumn{3}{c | }{~5.1 µM } |
Table 2: Example Colony Formation Assay Data
| Compound Conc. (µM) | Colonies Counted (Mean) | Plating Efficiency (PE) | Surviving Fraction (SF) |
| 0 (Vehicle Control) | 125 | 25.0% | 1.00 |
| 1.25 (0.25x IC50) | 98 | - | 0.78 |
| 2.5 (0.5x IC50) | 55 | - | 0.44 |
| 5.0 (1x IC50) | 18 | - | 0.14 |
| 10.0 (2x IC50) | 2 | - | 0.02 |
| (Assuming 500 cells were seeded per well) |
References
-
Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. [Link]
-
Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Pharmacology. [Link]
-
SRB assay for measuring target cell killing V.1. Protocols.io. [Link]
-
Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]
-
The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. National Institutes of Health (NIH). [Link]
-
Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. [Link]
-
Clonogenic Assay. Bio-protocol. [Link]
-
Monitoring Apoptosis by Flow Cytometry. Biocompare. [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116. [Link]
-
Herr, I., & Büchler, M. W. (2010). Dietary constituents of broccoli and other cruciferous vegetables: implications for prevention and therapy of cancer. Cancer treatment reviews, 36(5), 377-383. [Link]
-
Srivastava, S. K., et al. (2015). Mechanisms of the Anticancer Effects of Isothiocyanates. Enzymes. [Link]
-
Zhang, Y., et al. (2003). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Molecular cancer therapeutics, 2(10), 1045-1052. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Apoptosis Analysis by Flow Cytometry. Bio-Rad Antibodies. [Link]
-
Determination of Caspase Activation by Western Blot. PubMed. [Link]
-
Measurement and Characterization of Apoptosis by Flow Cytometry. PubMed. [Link]
-
MTT Assay Protocol. Springer Nature Experiments. [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Apoptosis Assays by Flow Cytometry. Agilent. [Link]
-
Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
-
Cancer Research: Cell Proliferation and Colony Formation Assays. Agilent. [Link]
-
Flow cytometry-based apoptosis detection. Methods in Molecular Biology. [Link]
-
Which proteins expression should I check by western blot for confirmation of apoptosis? ResearchGate. [Link]
-
Smith, T. K., et al. (2004). Dietary isothiocyanates inhibit Caco-2 cell proliferation and induce G2/M phase cell cycle arrest, DNA damage, and G2/M checkpoint activation. The Journal of nutrition, 134(11), 3121-3126. [Link]
Sources
- 1. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 2. Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of the Anticancer Effects of Isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 5. scispace.com [scispace.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 9. Dietary isothiocyanates inhibit Caco-2 cell proliferation and induce G2/M phase cell cycle arrest, DNA damage, and G2/M checkpoint activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-protocol.org [bio-protocol.org]
- 14. SRB assay for measuring target cell killing [protocols.io]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate
Introduction: Navigating the Synthesis of an α-Thiocyanato Ketone
The synthesis of 2-(2-chlorophenyl)-2-oxoethyl thiocyanate is a classical nucleophilic substitution reaction, where the thiocyanate anion (SCN⁻) displaces the chloride from the α-carbon of 2-chloro-1-(2-chlorophenyl)ethanone.[1] This seemingly straightforward Sₙ2 reaction is nuanced by the inherent reactivity of the α-haloketone starting material and the ambidentate nature of the thiocyanate nucleophile.[1][2] This guide provides in-depth troubleshooting for common side products encountered during this synthesis, grounded in mechanistic principles to empower researchers to optimize their reaction outcomes.
Below is a schematic overview of the primary reaction and the competing pathways that can lead to common impurities.
Caption: Reaction pathways in the synthesis of this compound.
Frequently Asked Questions & Troubleshooting
Q1: My NMR shows a second major product with a similar structure. What is it and how can I avoid it?
Answer: The most common and often significant side product in this synthesis is the isomeric 2-(2-chlorophenyl)-2-oxoethyl isothiocyanate .
-
Causality: The thiocyanate anion (SCN⁻) is an ambidentate nucleophile, meaning it can attack the electrophilic α-carbon via either the sulfur atom or the nitrogen atom.
-
S-Attack (Thiocyanate Formation): Attack through the more nucleophilic sulfur atom is kinetically favored, leading to the desired thiocyanate product (R-SCN). This is generally faster and occurs under milder conditions.
-
N-Attack (Isothiocyanate Formation): Attack through the nitrogen atom leads to the isothiocyanate isomer (R-NCS). This pathway can become competitive under certain conditions.[2]
-
Isomerization: Even if the thiocyanate is formed cleanly, it can subsequently isomerize to the more thermodynamically stable isothiocyanate. This rearrangement can be catalyzed by factors like heat or excess thiocyanate ions in the reaction mixture.[2][3]
-
-
Troubleshooting & Prevention:
-
Temperature Control: Maintain a low to moderate reaction temperature (e.g., room temperature or slightly above). Higher temperatures provide the activation energy needed for both direct N-attack and subsequent isomerization.
-
Stoichiometry: Use a modest excess of the thiocyanate salt (e.g., 1.1-1.2 equivalents). A large excess can catalyze the isomerization of the desired product to the isothiocyanate.[2]
-
Reaction Time: Monitor the reaction closely (e.g., by TLC). Prolonged reaction times, especially at elevated temperatures, increase the likelihood of isomerization. Quench the reaction as soon as the starting material is consumed.
-
Solvent Choice: Aprotic polar solvents like acetone or DMF are standard. The solvent choice can influence the nucleophilicity of the S vs. N atoms, but temperature and stoichiometry are the more dominant factors to control.
-
Q2: I've isolated a highly polar impurity that doesn't contain sulfur. What could it be?
Answer: This is likely 2-hydroxy-1-(2-chlorophenyl)ethanone , the product of hydrolysis of your starting material.
-
Causality: α-Haloketones are highly susceptible to nucleophilic attack.[1][4] If water is present in the reaction medium, it can act as a nucleophile, displacing the α-chloride to form the corresponding α-hydroxy ketone. This side reaction is often promoted by the basicity of the thiocyanate salt or carbonate bases sometimes used as additives.
-
Troubleshooting & Prevention:
-
Anhydrous Conditions: This is critical. Use freshly dried solvents. Ensure your glassware is oven- or flame-dried before use.
-
Reagent Quality: Use anhydrous potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN). If necessary, dry the salt in a vacuum oven before use.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric moisture from entering the reaction flask.
-
Q3: My TLC plate shows a spot with a very low Rf value, and mass spectrometry suggests a high molecular weight species. What is this byproduct?
Answer: This could be a dimerized or self-condensation product of the starting material or product. A common example is a Favorskii rearrangement product or an aldol-type condensation product.
-
Causality: The α-protons of the ketone are acidic and can be removed by a base. While thiocyanate is a weak base, impurities in the reagents or running the reaction under explicitly basic conditions can lead to the formation of an enolate. This enolate can then react with another molecule of the starting α-haloketone, leading to complex higher molecular weight structures.
-
Troubleshooting & Prevention:
-
Avoid Strong Bases: Do not add strong bases to the reaction unless a specific, validated protocol requires it.
-
pH Control: Ensure the reaction medium remains neutral or slightly acidic. The thiocyanate salt itself provides the necessary nucleophile without needing a strong base to facilitate the reaction.
-
Purify Starting Materials: If the starting 2-chloro-1-(2-chlorophenyl)ethanone is old or impure, it may contain acidic impurities that promote side reactions. Consider purifying it by recrystallization or chromatography before use.
-
Summary of Troubleshooting Strategies
| Side Product ID | Common Name | Probable Cause(s) | Recommended Action |
| 1 | Isothiocyanate Isomer | High temperature; prolonged reaction time; large excess of SCN⁻. | Reduce temperature, monitor reaction by TLC, use 1.1-1.2 eq. of KSCN. |
| 2 | α-Hydroxy Ketone | Presence of water in solvent or reagents. | Use anhydrous solvents and reagents; run under an inert atmosphere. |
| 3 | Dimer/Condensate | Basic conditions; presence of strong base; impure starting material. | Avoid adding base; ensure neutral reaction pH; purify starting materials. |
Optimized Experimental Protocol
This protocol is designed to minimize the formation of the common side products discussed above.
Objective: To synthesize this compound with high purity.
Materials:
-
2-chloro-1-(2-chlorophenyl)ethanone (1.0 eq)[5]
-
Potassium thiocyanate (KSCN), dried (1.1 eq)
-
Anhydrous acetone
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
Procedure:
-
Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: To the flask, add 2-chloro-1-(2-chlorophenyl)ethanone (1.0 eq) and anhydrous acetone (approx. 10 mL per gram of starting material). Stir until dissolved. Add dried potassium thiocyanate (1.1 eq) to the solution.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours. Note: Gentle heating to 40°C can be applied if the reaction is sluggish, but avoid high temperatures to prevent isomerization.
-
Work-up:
-
Once the starting material is consumed (as indicated by TLC), filter the reaction mixture to remove the potassium chloride (KCl) precipitate and any excess KSCN.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Redissolve the resulting residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product is often a solid or oil. If impurities are detected (by NMR or TLC), purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel.
Caption: Optimized workflow for the synthesis of this compound.
References
-
Organic thiocyanates - Wikipedia. Wikipedia. [Link]
-
Synthesis of Isothiocyanates: An Update - PMC - NIH. National Institutes of Health. [Link]
-
Isothiocyanate. Wikipedia. [Link]
-
Isothiocyanate to thiocyanate (and vice versa?) isomerization: Billeter-Gerlich rearrangement. ResearchGate. [Link]
-
Recent advances in the synthesis of α-thiocyanatoketones and β-thiocyanato alcohols through the direct oxy-/hydroxy-thiocyanat. Chemical Review Letters. [Link]
-
Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]
-
Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation. National Institutes of Health. [Link]
-
synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar. [Link]
-
Thiocyanate synthesis by C-S coupling or substitution. Organic Chemistry Portal. [Link]
-
Thiocyanation of α-amino carbonyl compounds. ResearchGate. [Link]
-
Efficient Transition Metal‐Free Potassium Persulfate Promoted Regioselective Ketonization of Vinyl Azides: Advancing α‐Thiocyanated Ketones Synthesis. ResearchGate. [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Institutes of Health. [Link]
-
Regarding the stability of different thiocyanates in acidic environment. Reddit. [Link]
-
Cyanide-Free Synthesis of Thiocyanates and Cyanamides. ChemistryViews. [Link]
-
Molecular mechanism of thiocyanate dehydrogenase at atomic resolution. PubMed. [Link]
-
Ethanone, 1-(2-chlorophenyl)-. NIST WebBook. [Link]
-
Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. National Institutes of Health. [Link]
-
α‐Thiocyanation of N‐acyl imides with the reagent IV. ResearchGate. [Link]
Sources
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
Purification challenges of crude 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate
An In-depth Technical Guide to the Purification of Crude 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with expert insights and practical solutions for the purification challenges associated with crude this compound. This α-keto thiocyanate is a valuable intermediate, but its purification is often non-trivial due to the nature of its synthesis and the reactivity of its functional groups. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve high purity.
The most common synthetic route to this compound involves the nucleophilic substitution of 2-bromo-1-(2-chlorophenyl)ethanone with a thiocyanate salt, such as potassium or ammonium thiocyanate.[1][2] This reaction, while straightforward, can lead to a crude product containing unreacted starting materials, inorganic salts, and potential side products that complicate isolation.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, providing both diagnoses and validated solutions.
Question 1: My crude product after aqueous workup is a persistent, dark yellow or brownish oil, but I expect a solid. What is happening and how can I fix it?
Probable Causes:
-
High Impurity Load: The most common reason for "oiling out" is the presence of significant impurities, which depress the melting point of the mixture.[3] The primary culprit is often unreacted 2-bromo-1-(2-chlorophenyl)ethanone.
-
Residual Solvent: Incomplete removal of the reaction solvent (e.g., DMF, Acetone) or extraction solvent (e.g., Dichloromethane, Ethyl Acetate) can prevent crystallization.
-
Thermal Degradation: α-keto thiocyanates can be thermally sensitive.[4] Excessive heat during solvent removal can lead to decomposition and the formation of colored, oily by-products.
Recommended Solutions:
-
Verify Solvent Removal: Ensure your crude oil is free of solvent by placing it under high vacuum for several hours. Gentle heating (e.g., 35-40°C) can aid this process, but avoid high temperatures.
-
Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., cold hexanes or diethyl ether). Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This mechanical agitation can provide the energy needed for nucleation.
-
Proceed to Chromatography: If trituration fails, the impurity level is likely too high for direct crystallization. The most reliable path forward is purification by flash column chromatography to remove the bulk of impurities.[5] Once a purer fraction is obtained, crystallization is often successful.
Question 2: My TLC plate of the crude product shows two major spots with similar Rf values. How do I identify them and achieve separation?
Probable Cause: The two spots are almost certainly your desired product, this compound, and the starting material, 2-bromo-1-(2-chlorophenyl)ethanone.[6] They have similar polarities, making them challenging to separate. The starting bromoketone is typically slightly less polar than the product thiocyanate.
Recommended Solutions:
-
TLC Optimization: The key is to find a solvent system that maximizes the separation (ΔRf). Test various ratios of a non-polar eluent (like Hexane or Heptane) and a moderately polar eluent (like Ethyl Acetate or Dichloromethane). A small ΔRf can be amplified into a successful separation on a long column with careful elution.[7]
Table 1: Example TLC Solvent System Screening for Separation Eluent System (Hexane:Ethyl Acetate) Rf (Spot 1 - Less Polar) Rf (Spot 2 - More Polar) Assessment 90:10 0.55 0.45 Good separation (ΔRf = 0.1). Suitable for column chromatography. 80:20 0.70 0.62 Separation is decreasing. Rf values are too high for optimal column packing.[7] 70:30 0.85 0.80 Poor separation. Spots are too close to the solvent front. -
Flash Column Chromatography: This is the preferred method for this specific problem. Use a higher-than-usual ratio of silica gel to crude product (e.g., 50:1 to 100:1 by weight) and run the column slowly to improve resolution. A gradient elution is not recommended initially; isocratic elution with the optimized TLC solvent system will provide better separation of closely running spots.[8]
Question 3: After purification, my product yield is very low. Where could I be losing material?
Probable Causes:
-
Incomplete Reaction: The initial synthesis may not have gone to completion.
-
Aqueous Workup Losses: If the product has some water solubility, multiple extractions are necessary to ensure full recovery from the aqueous layer.
-
Premature Crystallization: During recrystallization, product can crash out during a hot gravity filtration step if the apparatus is not pre-heated.[3]
-
Using Too Much Recrystallization Solvent: The single most common cause of low recrystallization yield is using an excessive volume of hot solvent, which keeps a significant amount of product dissolved even after cooling.[3]
-
Product Instability: The α-keto functionality can be sensitive to certain conditions.[4] While the thiocyanate group is generally stable, prolonged exposure to strongly acidic or basic conditions (e.g., on acidic silica gel) could potentially lead to degradation.[7][9]
Recommended Solutions:
-
Optimize Recrystallization: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid.
-
Cool Slowly: Allow the recrystallization solution to cool slowly to room temperature before moving it to an ice bath. This promotes the formation of larger, purer crystals and maximizes yield.
-
Check the Mother Liquor: After filtering your crystals, run a TLC of the remaining solution (the mother liquor). If a strong spot for your product is visible, you can attempt to recover more material by concentrating the mother liquor and performing a second crystallization or by purifying it via chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the expected impurity profile for a typical synthesis? The synthesis of this compound from 2-bromo-1-(2-chlorophenyl)ethanone and a thiocyanate salt typically presents the following impurities:
| Table 2: Common Impurities and Their Origins | |
| Impurity | Origin |
| 2-bromo-1-(2-chlorophenyl)ethanone | Unreacted starting material.[6] |
| Inorganic Thiocyanate Salts (e.g., KSCN, NH₄SCN) | Excess reagent. |
| Isothiocyanate Isomer (R-NCS) | Potential thermal rearrangement of the thiocyanate product (R-SCN).[10] |
| Hydrolysis Products | Breakdown of the thiocyanate or ester-like cleavage under harsh pH conditions. |
Q2: What are the best analytical methods for purity assessment? A combination of methods provides the most complete picture of purity.
| Table 3: Comparison of Purity Assessment Methods | ||
| Method | Advantages | Disadvantages |
| ¹H and ¹³C NMR | Provides definitive structural confirmation. Can identify and quantify structurally similar impurities.[5] | Lower sensitivity for trace impurities compared to chromatographic methods. |
| HPLC | Excellent for quantifying purity and detecting non-volatile impurities. Highly sensitive and precise.[11] | Requires a reference standard for accurate quantification. Method development can be time-consuming. |
| GC-MS | Ideal for detecting volatile impurities and residual solvents. Provides mass information for impurity identification.[11] | The compound may require derivatization or could potentially degrade at high injection port temperatures. |
| Melting Point | A quick and easy indicator of purity. A sharp melting point range close to the literature value suggests high purity.[5] | Not quantitative and can be misleading if impurities co-crystallize. |
Q3: Is this compound stable on silica gel during column chromatography? Generally, it is stable enough for purification on standard silica gel. However, silica gel is acidic and can, in some cases, catalyze the degradation of sensitive compounds.[7] If you observe significant streaking on the TLC plate or a lower-than-expected yield from the column, consider the following:
-
Deactivate the Silica: Run a "pre-elution" of the packed column with your chosen solvent system containing a small amount (0.1-0.5%) of a neutralizer like triethylamine.
-
Use an Alternative Stationary Phase: Neutral alumina can be a good alternative for compounds that are sensitive to the acidity of silica gel.[7]
Q4: What are the recommended storage conditions for the purified product? To ensure long-term stability, the purified this compound should be stored in a tightly sealed container, protected from light, and kept in a freezer (-20°C) or refrigerator (4°C). This minimizes the risk of thermal degradation or hydrolysis from atmospheric moisture.
Experimental Protocols & Visualizations
Protocol 1: Flash Column Chromatography Purification
This protocol outlines a standard procedure for purifying the crude product when significant starting material is present.[8][12]
-
TLC Analysis: Determine the optimal eluent system (e.g., 90:10 Hexane:Ethyl Acetate) that gives the product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the non-polar component of your eluent (e.g., Hexane). Pack the column evenly, ensuring no air bubbles are trapped. Add a thin layer of sand on top.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3x the mass of your crude product) to this solution.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.
-
Carefully add this powder to the top of the packed column. Add another thin layer of sand.
-
-
Elution: Fill the column with the pre-determined eluent system. Apply gentle positive pressure and begin collecting fractions. Maintain a constant, steady flow.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Diagram: General Purification Workflow
Caption: Key chemical structures relevant to the purification process.
References
- BenchChem (2025). An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone.
- Recent advances in the synthesis of α-thiocyanatoketones and β-thiocyanato alcohols through the direct oxy-/hydroxy-thiocyanat. (2025). Organic & Biomolecular Chemistry.
-
Jeyachandran, M., & Gandhimathi, S. (2015). Synthesis of S-2-Oxo-2-Phenylethyl Alkylcarbamothioates. J. Adv. Chem. Sci., 1(1), 15–16. Available at: [Link]
-
Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines. (2017). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Frank, J., et al. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. Amino Acids, 52, 1473–1486. Available at: [Link]
-
Sun, N., et al. (2013). Synthesis of Aryl Thiocyanates via Copper-Catalyzed Aerobic Oxidative Cross-Coupling between Arylboronic Acids and KSCN. Synlett, 24(11), 1443-1447. Available at: [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Available at: [Link]
-
Recent Advancement in Synthesis of Isothiocyanates. (n.d.). ChemRxiv. Available at: [Link]
-
PubChem (n.d.). 2-Bromo-1-(2-chlorophenyl)ethan-1-ol. National Center for Biotechnology Information. Available at: [Link]
-
Lundquist, P., et al. (1995). An Improved Method for Determination of Thiocyanate in Plasma and Urine. European Journal of Clinical Chemistry and Clinical Biochemistry, 33(6), 343-9. Available at: [Link]
-
PharmaCompass (n.d.). 2-Bromo-1-(2-chlorophenyl)-1-ethanone. Available at: [Link]
-
Khan, I., et al. (2014). Crystal structure of 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate. Acta Crystallographica Section E, 70(Pt 7), o793–o794. Available at: [Link]
-
Aires, A., et al. (2011). Analysis of the 2-Phenylethyl isothiocyanate present in Brassica leaves and their potential application as antimicrobial agent against bacteria strains isolated from Human and Pig gastrointestinal tracts. Available at: [Link]
-
ResearchGate (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... Available at: [Link]
-
Reddit (2024). Regarding the stability of different thiocyanates in acidic environment. r/chemistry. Available at: [Link]
-
To, A., et al. (1998). Determination of thiocyanate anion by high-performance liquid chromatography with fluorimetric detection. Journal of Chromatography B: Biomedical Sciences and Applications, 705(1), 133-138. Available at: [Link]
-
Reddit (2013). How would you purify air-sensitive materials (thiols) using column chromatography?. r/chemistry. Available at: [Link]
-
Recent Advancement in the Synthesis of Isothiocyanates. (n.d.). ChemRxiv. Available at: [Link]
-
ChemistryViews (2024). Cyanide-Free Synthesis of Thiocyanates and Cyanamides. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Thiocyanate synthesis by C-S coupling or substitution. Available at: [Link]
-
Grealish, M. P., & Hsung, R. P. (2001). On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. Organic Letters, 3(3), 425-8. Available at: [Link]
-
Synthetic Methods and Pharmacological Potentials of Isothiocyanate Derivatives. (2024). Current Organic Synthesis, 21. Available at: [Link]
- Patent 3611163 (2020). HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION.
- Google Patents (2007). US20070225320A1 - Process for preparing clopidogrel.
- Google Patents (n.d.). CN103601715A - Separation and purification method of 2-(4-fluorophenyl) thiophene.
-
Jackson, G., et al. (2014). Direct analysis of drugs in forensic applications using laser ablation electrospray ionization-tandem mass spectrometry (LAESI-MS/MS). Analytical Methods, 6, 4810–4817. Available at: [Link]
- Google Patents (1957). US2806880A - Process for preparing thiosemicarbazide.
- Google Patents (1992). US5155018A - Process and kit for isolating and purifying RNA from biological sources.
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Synthesizing Aryl Thiocyanates
Welcome to the technical support center for the synthesis of aryl thiocyanates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable chemical intermediates. Here, you will find answers to frequently asked questions and in-depth troubleshooting guides to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing aryl thiocyanates?
There are several established methods for the synthesis of aryl thiocyanates, each with its own advantages and substrate scope. The choice of method often depends on the starting material's nature and the desired substitution pattern. The primary methods include:
-
Sandmeyer Reaction: This classic method involves the reaction of an aryl diazonium salt with a copper(I) thiocyanate catalyst. It is a reliable method for converting aryl amines into aryl thiocyanates.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): This method utilizes the reaction of an activated aryl halide with a thiocyanate salt, such as potassium thiocyanate (KSCN).[3] The aromatic ring must be activated with electron-withdrawing groups for this reaction to be efficient.
-
Electrophilic Thiocyanation: This approach is suitable for electron-rich aromatic and heteroaromatic compounds. It employs an electrophilic thiocyanating agent, such as N-thiocyanatosuccinimide (NTS) or N-thiocyanatosaccharin, often in the presence of a Lewis acid catalyst like iron(III) chloride.[4][5][6]
-
Transition-Metal-Catalyzed Cross-Coupling: Modern methods include copper-catalyzed cross-coupling of arylboronic acids with KSCN and gold-catalyzed C-S cross-coupling of aryl iodides.[7][8] These methods offer broad substrate scope and good functional group tolerance.
Q2: My reaction is producing a significant amount of aryl isothiocyanate as a byproduct. How can I minimize its formation?
The formation of the isomeric aryl isothiocyanate (Ar-NCS) is a common side reaction, particularly in nucleophilic substitution reactions. The thiocyanate ion (SCN⁻) is an ambident nucleophile, meaning it can attack via the sulfur atom (to give the thiocyanate) or the nitrogen atom (to give the isothiocyanate).
To favor the formation of the desired aryl thiocyanate (Ar-SCN), consider the following:
-
Solvent Choice: In nucleophilic substitution reactions, polar aprotic solvents like DMF or DMSO can favor the formation of the thiocyanate. Protic solvents can solvate the nitrogen end of the thiocyanate ion, making the sulfur atom more nucleophilic.
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically more stable S-attack product (thiocyanate). Isomerization of the thiocyanate to the isothiocyanate can be favored at higher temperatures.[1]
-
Leaving Group: In SNAr reactions, the nature of the leaving group on the aryl halide can influence the selectivity.
-
Sandmeyer Reaction Conditions: The Sandmeyer reaction generally shows high selectivity for the thiocyanate product, with only trace amounts of the isothiocyanate isomer being formed.[9]
Q3: I am attempting an electrophilic thiocyanation on a weakly activated arene, and the reaction is very slow or gives a low yield. What can I do?
Electrophilic thiocyanation is most effective for electron-rich arenes. For weakly activated or moderately deactivated substrates, the reaction often requires harsher conditions or specific catalysts. Here are some strategies to improve the outcome:
-
Stronger Lewis Acid: If you are using a mild Lewis acid, switching to a stronger one, such as iron(III) chloride, can enhance the electrophilicity of the thiocyanating agent.[5]
-
Use of a Co-catalyst: For less reactive substrates, the addition of a co-catalyst like diphenyl selenide has been shown to improve yields and reduce reaction times in iron(III) chloride-catalyzed thiocyanations.[5]
-
Alternative Reagents: Consider using more reactive electrophilic thiocyanating reagents. For instance, N-thiocyanato-2,10-camphorsultam derivatives activated with triflic acid have been used for the thiocyanation of less reactive arenes.[6]
-
Increase Temperature: Carefully increasing the reaction temperature can improve the reaction rate, but be mindful of potential side reactions.
Q4: What are the key safety precautions to take when working with thiocyanate reagents?
Thiocyanate salts and reagents should be handled with care. Here are some important safety considerations:
-
Toxicity: Thiocyanate salts can be toxic if ingested or absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Reaction with Acid: Avoid contact of thiocyanate salts with strong acids, as this can release toxic hydrogen cyanide (HCN) gas.
-
Disposal: Dispose of thiocyanate waste according to your institution's hazardous waste disposal guidelines.
Troubleshooting Guide
This section provides a more in-depth guide to resolving specific issues you may encounter during the synthesis of aryl thiocyanates.
Problem 1: Low or No Product Yield in Sandmeyer Thiocyanation
The Sandmeyer reaction is a robust method, but its success hinges on the careful preparation and handling of the diazonium salt intermediate.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Inefficient Diazotization | The formation of the aryl diazonium salt from the corresponding aniline is a critical first step. Incomplete diazotization will lead to a low yield of the final product. | - Ensure the reaction is carried out at a low temperature (0-5 °C) to prevent the premature decomposition of the diazonium salt. - Use a slight excess of sodium nitrite to ensure complete conversion of the aniline. - Check the pH of the reaction mixture; it should be acidic to facilitate the formation of the nitrosonium ion. |
| Premature Decomposition of Diazonium Salt | Aryl diazonium salts are often unstable and can decompose, especially at elevated temperatures or in the presence of certain impurities. | - Use the diazonium salt immediately after its preparation. - Maintain a low temperature throughout the Sandmeyer reaction. - Ensure all glassware is clean and free of any metal contaminants that could catalyze decomposition. |
| Inactive Copper(I) Thiocyanate Catalyst | The copper(I) catalyst is essential for the single-electron transfer step in the Sandmeyer mechanism.[2][10] If the catalyst is oxidized to copper(II) or is otherwise deactivated, the reaction will not proceed efficiently. | - Use freshly prepared or high-quality commercial copper(I) thiocyanate. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if the catalyst is particularly sensitive to air. |
| Substrate-Specific Issues | The electronic nature of the substituents on the aniline can affect the stability and reactivity of the diazonium salt. | - For anilines with strongly electron-withdrawing groups, the diazotization may be slower and require slightly modified conditions. - For substrates prone to side reactions, a careful optimization of the reaction time and temperature may be necessary. |
Experimental Workflow: Sandmeyer Thiocyanation
Caption: Workflow for Sandmeyer thiocyanation.
Problem 2: Poor Regioselectivity in Electrophilic Thiocyanation
Achieving high regioselectivity in the direct thiocyanation of arenes can be challenging, especially with substrates that have multiple activated positions.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Steric Hindrance vs. Electronic Effects | The regioselectivity is a balance between the directing effects of the substituents on the aromatic ring and steric hindrance. | - For substrates with multiple activating groups, the position of thiocyanation will be directed by the strongest activating group. - If steric hindrance is an issue, consider using a less bulky thiocyanating agent or a different catalytic system. |
| Reaction Conditions | The choice of catalyst and solvent can influence the regioselectivity of the reaction. | - Iron(III) chloride-catalyzed thiocyanation of activated arenes often shows excellent para-selectivity.[5] - Experiment with different Lewis acids to find the one that provides the best selectivity for your specific substrate. - Solvent polarity can also play a role; a systematic screen of solvents may be beneficial. |
| Isomerization | In some cases, the initially formed product may isomerize under the reaction conditions. | - Monitor the reaction over time by techniques like TLC or GC-MS to see if the product distribution changes. - If isomerization is suspected, try running the reaction at a lower temperature or for a shorter duration. |
Reaction Mechanism: Lewis Acid-Catalyzed Electrophilic Thiocyanation
Caption: Mechanism of electrophilic thiocyanation.
Problem 3: Reaction Failure in Copper-Catalyzed Cross-Coupling of Arylboronic Acids
Copper-catalyzed cross-coupling reactions are powerful but can be sensitive to reaction conditions and substrate quality.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Decomposition of Arylboronic Acid | Arylboronic acids can undergo protodeborylation (loss of the boronic acid group) or form boroxines, especially in the presence of water or at high temperatures. | - Use high-purity arylboronic acid. - If necessary, dehydrate the arylboronic acid before use. - Add molecular sieves to the reaction mixture to remove trace amounts of water.[8] |
| Catalyst Deactivation | The copper catalyst can be poisoned by impurities or oxidized to an inactive state. | - Use a high-purity copper salt. - Ensure the reaction is run under the recommended atmosphere (e.g., oxygen for aerobic oxidative coupling).[8] - The choice of ligand is crucial; 4-methylpyridine has been shown to be effective in some systems.[8] |
| Inappropriate Ligand or Base | The ligand and base play a critical role in the catalytic cycle, affecting the solubility and reactivity of the copper species. | - Screen different ligands and bases to find the optimal combination for your substrate. - Ensure the base is strong enough to facilitate the transmetalation step but not so strong that it causes side reactions. |
| Substrate Inhibition | Certain functional groups on the arylboronic acid can coordinate to the copper center and inhibit catalysis. | - If substrate inhibition is suspected, try using a different copper catalyst or ligand system. - Protect sensitive functional groups on the substrate before attempting the cross-coupling reaction. |
Illustrative Protocol: Copper-Catalyzed Aerobic Oxidative Thiocyanation
A representative procedure for the copper-catalyzed aerobic oxidative cross-coupling of an arylboronic acid with KSCN is as follows:[8]
-
To a reaction vessel, add the arylboronic acid, potassium thiocyanate (KSCN), copper(II) acetate (Cu(OAc)₂), 4-methylpyridine, and 3 Å molecular sieves.
-
Add acetonitrile as the solvent.
-
Pressurize the vessel with oxygen (e.g., 0.2 MPa).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the desired aryl thiocyanate.
This protocol has been shown to be effective for a range of arylboronic acids, including those with electron-rich, electron-deficient, and ortho-substituted groups.[8]
References
-
Fiveable. Aryl Thiocyanates Definition. [Link]
-
Wikipedia. Organic thiocyanates. [Link]
-
ResearchGate. Regioselective C-H Thiocyanation of Arenes by Iron(III) Chloride Catalysis. [Link]
-
Organic Chemistry Portal. Regioselective C-H Thiocyanation of Arenes by Iron(III) Chloride Catalysis. [Link]
-
Organic Chemistry Portal. Thiocyanate synthesis by C-S coupling or substitution. [Link]
-
ACS Publications. Synthesis of Aryl Thiocyanates, Aryl Dithiocarbamates, Aryl Sulfones, and Aryl Thiobenzoates via Au-Catalyzed C–S Cross-Couplings. [Link]
-
Organic Chemistry Portal. Synthesis of Aryl Thiocyanates via Copper-Catalyzed Aerobic Oxidative Cross-Coupling between Arylboronic Acids and KSCN. [Link]
-
MDPI. An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. [Link]
-
ACS Publications. Regioselective C–H Thiocyanation of Arenes by Iron(III) Chloride Catalysis. [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
Sources
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- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective C-H Thiocyanation of Arenes by Iron(III) Chloride Catalysis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Aryl Thiocyanates via Copper-Catalyzed Aerobic Oxidative Cross-Coupling between Arylboronic Acids and KSCN [organic-chemistry.org]
- 9. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]
- 10. byjus.com [byjus.com]
Troubleshooting low yields in 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate synthesis
Welcome to the technical support center for the synthesis of 2-(2-chlorophenyl)-2-oxoethyl thiocyanate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this synthesis and optimize your reaction yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.
Troubleshooting Guide: Addressing Low Yields and Impurities
Low yields in the synthesis of this compound are a common challenge. The primary synthetic route involves the nucleophilic substitution of 2-chloro-1-(2-chlorophenyl)ethanone with a thiocyanate salt. This reaction, while seemingly straightforward, is often plagued by competing side reactions.
Q1: I am observing a significantly low yield of my desired product, this compound. What are the likely causes?
Low yields in this SN2 reaction are typically due to one or more competing side reactions. The most common culprits are the Favorskii rearrangement, elimination reactions, and the formation of the isomeric isothiocyanate.
Primary Competing Pathways:
-
Favorskii Rearrangement: This is a base-catalyzed rearrangement of α-haloketones that possess an acidic α'-proton, leading to the formation of carboxylic acid derivatives. In the presence of a base, the α'-carbon is deprotonated to form an enolate, which then undergoes an intramolecular SN2 reaction to form a cyclopropanone intermediate. This highly strained intermediate is then attacked by a nucleophile, leading to ring-opening and the formation of a rearranged product.
-
Elimination Reactions: The thiocyanate ion (SCN⁻), although a good nucleophile, also possesses basic properties. It can abstract a proton from the α-carbon, leading to an elimination reaction (E2 mechanism) and the formation of an α,β-unsaturated ketone. This pathway is more prevalent at higher temperatures.[1]
-
Isothiocyanate Formation: The thiocyanate anion is an ambident nucleophile, meaning it can attack the electrophilic carbon through either the sulfur or the nitrogen atom.[1][2][3] Attack through the sulfur atom yields the desired thiocyanate (R-SCN), while attack through the nitrogen atom results in the formation of the isothiocyanate isomer (R-NCS).[1] Isothiocyanate formation is generally favored under conditions that promote an SN1-type mechanism or at elevated temperatures, which can cause the isomerization of the thiocyanate product to the more thermodynamically stable isothiocyanate.[1]
Visualizing the Reaction Pathways
The following diagram illustrates the desired SN2 pathway for the synthesis of this compound and the major competing side reactions.
Caption: Desired SN2 reaction versus competing side pathways.
Q2: How can I minimize the Favorskii rearrangement?
The key to suppressing the Favorskii rearrangement is to control the basicity of the reaction medium.
| Strategy | Rationale |
| Use a Non-basic Thiocyanate Salt | Employ salts like potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN) in a neutral or slightly acidic medium. Avoid the addition of strong bases. |
| Control Temperature | Running the reaction at lower temperatures will generally disfavor the rearrangement. |
| Solvent Choice | Polar aprotic solvents such as acetone or acetonitrile are generally preferred for SN2 reactions and can help to minimize side reactions. |
Q3: How do I prevent the formation of the isothiocyanate byproduct?
The formation of the isothiocyanate is influenced by the reaction mechanism and conditions.
| Strategy | Rationale |
| Promote SN2 Conditions | Use a high concentration of the thiocyanate nucleophile and a polar aprotic solvent to favor the bimolecular substitution pathway. |
| Maintain Low Temperatures | Higher temperatures can facilitate the isomerization of the desired thiocyanate product to the more stable isothiocyanate.[1] |
| Choice of Cation | The nature of the cation in the thiocyanate salt can influence the nucleophilicity of the nitrogen atom. While not extensively studied for this specific reaction, it is a parameter that can be explored. |
Q4: The reaction is very slow and the yield is still low even after minimizing side reactions. What could be the issue?
The inherent structure of the starting material, 2-chloro-1-(2-chlorophenyl)ethanone, presents a challenge. The presence of the chloro substituent at the ortho position of the phenyl ring introduces steric hindrance, which can significantly slow down the rate of the SN2 reaction.
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for the synthesis of this compound?
While the optimal conditions should be determined empirically for your specific setup, a good starting point based on general principles for SN2 reactions with α-haloketones is as follows:
-
Solvent: A polar aprotic solvent such as acetone, acetonitrile, or dimethylformamide (DMF).
-
Temperature: Start at room temperature and gently heat if the reaction is too slow. Be cautious, as higher temperatures can promote side reactions. A range of 40-60°C is often a reasonable compromise.[1]
-
Stoichiometry: Use a slight excess of the thiocyanate salt (e.g., 1.1 to 1.5 equivalents) to ensure a high concentration of the nucleophile.
-
Reaction Time: Monitor the reaction by thin-layer chromatography (TLC) or another suitable analytical technique to determine the point of maximum conversion.
Q2: How can I purify the final product?
If side products are present, purification is necessary.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be an effective method for removing impurities.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a common technique. A solvent system with a gradient of ethyl acetate in hexane is a good starting point for elution.[4] The polarity difference between the thiocyanate and the more polar isothiocyanate isomer usually allows for good separation.
Q3: Can the choice of halogen on the α-haloketone affect the reaction?
Yes, the reactivity of the α-haloketone in SN2 reactions is highly dependent on the nature of the halogen, following the general trend of I > Br > Cl > F. This is due to the bond strength of the carbon-halogen bond and the leaving group ability of the halide ion. If you are consistently obtaining low yields with 2-chloro-1-(2-chlorophenyl)ethanone, consider synthesizing the analogous α-bromo ketone, which is expected to be more reactive.
Q4: Are there any specific safety precautions I should take?
Organic thiocyanates can be toxic. It is essential to handle all reagents and the final product in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and vapors.
Experimental Protocol: A General Guideline
The following is a generalized procedure for the synthesis of this compound. This should be considered a starting point, and optimization may be required.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-1-(2-chlorophenyl)ethanone (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone).
-
Addition of Nucleophile: Add potassium thiocyanate (1.2 eq) to the solution.
-
Reaction: Stir the mixture at room temperature and monitor the progress by TLC. If the reaction is slow, gently heat the mixture to 40-50°C.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent by rotary evaporation to obtain the crude product. Purify the crude product by recrystallization or column chromatography as needed.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- [This link was not found.]
- [This link was not found.]
-
Maity, S., Mondal, S., & Pramanik, S. (2024). Photocascade chemoselective controlling of ambident thio(seleno)cyanates with alkenes via catalyst modulation. Nature Communications. [Link]
- [This link was not found.]
-
ACS Omega. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. [Link]
Sources
Stability of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate in aqueous solutions
Technical Support Center: 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate
A Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
This guide addresses the stability of this compound in aqueous solutions. As detailed stability data for this specific molecule is not extensively published, this document synthesizes information based on the known reactivity of its core chemical structures: α-thiocyanato ketones. The principles outlined here provide a robust framework for troubleshooting and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when dissolving this compound in an aqueous buffer?
A1: The primary concern is rapid degradation via nucleophilic substitution. The molecule, an α-thiocyanato ketone, possesses a carbonyl group that activates the adjacent methylene group (—CH₂—). This makes the thiocyanate (—SCN) an excellent leaving group. In aqueous solutions, water itself can act as a nucleophile, leading to hydrolysis. More significantly, common buffer components can be potent nucleophiles, causing rapid compound degradation.
Q2: What is the most likely degradation pathway in a simple aqueous solution?
A2: In the absence of other strong nucleophiles, the compound will likely undergo hydrolysis. A water molecule will attack the carbon atom of the C-S bond, displacing the thiocyanate ion (SCN⁻). This results in the formation of 2-(2-Chlorophenyl)-2-hydroxyacetophenone. This degradation is often catalyzed by changes in pH.
Q3: How does pH impact the stability of this compound?
A3: The stability is expected to be highly pH-dependent.
-
Neutral to Alkaline pH (pH > 7): Stability is generally lowest under these conditions. The hydroxide ion (OH⁻) is a much stronger nucleophile than water, leading to accelerated base-catalyzed hydrolysis.
-
Acidic pH (pH < 7): While the compound may exhibit greater stability compared to alkaline conditions, acid-catalyzed hydrolysis can still occur. The carbonyl oxygen can be protonated, increasing the electrophilicity of the adjacent carbon and making it more susceptible to attack by water.
Thiocyanate as a leaving group is relatively stable across a range of pH values, but the reactivity of the α-keto carbon is the determining factor.[1]
Q4: Can my choice of buffer actively degrade the compound?
A4: Absolutely. This is a critical and often overlooked issue. Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane), are nucleophilic and can react with your compound. The amine will attack the electrophilic carbon, displacing the thiocyanate group and forming a covalent adduct between your compound and the buffer molecule. This will lead to a rapid loss of the parent compound and the appearance of a new, higher molecular weight species. For this reason, non-nucleophilic buffers like HEPES, MES, or phosphate buffers (at concentrations where their nucleophilicity is minimized) are strongly recommended.
Troubleshooting Guide
Issue 1: My compound's concentration, measured by HPLC, decreases rapidly after dissolving it in my buffer.
| Potential Cause | Troubleshooting Steps & Explanation |
| Nucleophilic Buffer | 1. Identify your buffer: Are you using Tris, glycine, or another amine-based buffer? These are likely culprits. 2. Switch to a non-nucleophilic buffer: Immediately prepare a new solution using a buffer like HEPES or PBS (phosphate-buffered saline). Compare the stability. 3. Rationale: The amine in the buffer is attacking your compound, leading to its consumption.[2] This is a common issue with electrophilic compounds. |
| Incorrect pH | 1. Measure the pH of your final solution: Do not assume the buffer's nominal pH is the final pH after adding your compound (especially if dissolved in a solvent like DMSO first). 2. Perform a pH stability screen: Prepare small batches of your solution in buffers of varying pH (e.g., pH 5, 6.5, 7.4, 8.5) and monitor the degradation rate by HPLC over a few hours. 3. Rationale: As discussed in the FAQ, the compound is likely unstable at alkaline pH. Finding the optimal pH is key. |
| Hydrolysis | 1. Minimize time in aqueous solution: Prepare solutions fresh and use them immediately. Avoid storing aqueous stock solutions. 2. Consider temperature: Perform experiments at the lowest practical temperature (e.g., on ice) to slow the degradation rate. 3. Rationale: Hydrolysis is a time and temperature-dependent reaction. Reducing either will improve apparent stability. |
Issue 2: I see a new, unexpected peak appearing in my chromatogram over time.
| Potential Cause | Troubleshooting Steps & Explanation |
| Hydrolysis Product | 1. Predict the product: The expected hydrolysis product is 2-(2-Chlorophenyl)-2-hydroxyacetophenone. This molecule is more polar than the parent compound. 2. Analyze by LC-MS: If available, use mass spectrometry to determine the mass of the new peak. The expected mass will correspond to the parent compound minus SCN plus OH. 3. Rationale: Identifying degradation products confirms the instability mechanism and helps validate your experimental observations. |
| Buffer Adduct | 1. Check your buffer: If using a nucleophilic buffer like Tris, the new peak could be the buffer adduct. 2. Analyze by LC-MS: The mass of this new peak will be [Mass of Parent Compound - Mass of SCN + Mass of Buffer Molecule]. 3. Rationale: This confirms that the buffer is reacting with your compound, necessitating a change in your experimental protocol. |
Visualizing the Degradation Pathway
The primary degradation mechanisms involve nucleophilic attack at the carbon adjacent to the carbonyl group, leading to the displacement of the thiocyanate ion.
Caption: Primary degradation pathways via nucleophilic substitution.
Experimental Protocol: Preliminary Stability Assessment
This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the degradation of the compound over time.
1. Materials & Reagents:
-
This compound
-
DMSO (anhydrous)
-
Buffers of interest (e.g., PBS pH 7.4, HEPES pH 7.4, Tris pH 7.4)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (or other modifier for HPLC)
-
HPLC system with a C18 column and UV detector
2. Procedure:
-
Prepare a Concentrated Stock Solution: Accurately weigh and dissolve the compound in 100% DMSO to make a concentrated stock (e.g., 10 mM). This stock is generally stable for short periods if kept cold, dry, and protected from light.
-
Set up Experimental Conditions: For each buffer to be tested, prepare a solution in an HPLC vial at the final desired concentration (e.g., 100 µM). To do this, add the required volume of the DMSO stock to the buffer and vortex immediately. Note: The final DMSO concentration should be low and consistent across all samples (e.g., 1%).
-
Time-Course Analysis:
-
Immediately after preparation, inject the first sample ("Time 0") onto the HPLC.
-
Place the vials in a temperature-controlled autosampler (or a water bath at a set temperature, e.g., 25°C).
-
Inject subsequent samples at defined time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr).
-
-
HPLC Method:
-
Column: Standard C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of Water (with 0.1% Formic Acid) and Acetonitrile (with 0.1% Formic Acid). Example: 10% to 90% Acetonitrile over 15 minutes.
-
Detection: UV detector set to a wavelength where the compound has maximum absorbance (determine by UV scan if unknown, likely around 254 nm).
-
Flow Rate: 1 mL/min.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Normalize the peak area at each time point to the peak area at Time 0.
-
Plot the percentage of the remaining parent compound versus time for each condition.
-
Caption: Workflow for HPLC-based stability assessment.
References
- Reactivity of α-Thiocyanato Ketones: These molecules are well-documented as versatile intermediates in organic synthesis, largely due to the reactivity of the C-S bond and the leaving group potential of the thiocyanate moiety. Their synthesis and subsequent reactions often involve nucleophilic displacement.
-
Nucleophilic Substitution Reactions: The thiocyanate ion is known as a potent nucleophile and a good leaving group, making it central to many substitution reactions. This reactivity is exploited in radiolabelling and synthesis. (Source: NIH, Ammonium [11C]thiocyanate: revised preparation and reactivity studies)[2]
-
General Carbonyl Reactivity: The electrophilicity of a carbonyl carbon is enhanced by adjacent electron-withdrawing groups, a principle that applies to the α-carbon in α-thiocyanato ketones, making it susceptible to nucleophilic attack. (Source: Chemistry LibreTexts, Reactivity of the Carbonyl Group)[3]
-
Thiocyanate Stability: While the thiocyanate ion is relatively stable in aqueous solutions, its stability when covalently bound in a molecule like an α-thiocyanato ketone is dictated by the reactivity of the rest of the molecule.[1] (Source: Montana Technological University, Anaerobic Dissociation of Thiocyanate)
-
Analytical Methods for Thiocyanates: The degradation of organic thiocyanates can be monitored by tracking the disappearance of the parent compound or the appearance of the thiocyanate ion in solution using methods like HPLC.[4] (Source: Journal of Analytical Toxicology, Determination of Thiocyanate Anion by High-Performance Liquid Chromatography)
Sources
Identifying and removing impurities from 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate
Technical Support Center: 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for this compound. This document provides in-depth, experience-driven answers to common questions regarding the identification and removal of impurities associated with this compound. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the highest purity of your material for successful downstream applications.
Part 1: Frequently Asked Questions - Impurity Profiling
This section addresses the crucial first step: understanding what impurities might be present and why.
Q1: What is the most probable synthetic route for this compound, and what impurities does it introduce?
A1: The most common and direct laboratory synthesis for α-keto thiocyanates involves a nucleophilic substitution reaction (SN2). In this case, 2-chloro-1-(2-chlorophenyl)ethan-1-one (an α-haloketone) is treated with a thiocyanate salt, such as potassium thiocyanate (KSCN), in a polar aprotic solvent like acetone or DMF.
The primary impurities arise directly from the reactants and potential side reactions inherent to the chemistry of α-haloketones.[1][2]
Table 1: Potential Impurities and Their Origins
| Impurity Name | Chemical Structure | Likely Origin | Recommended Primary Detection Method |
| 2-chloro-1-(2-chlorophenyl)ethan-1-one | Cl-C₆H₄-C(O)CH₂Cl | Unreacted starting material | TLC, HPLC, GC-MS |
| Potassium Chloride (KCl) | KCl | Inorganic byproduct of the SN2 reaction | Insoluble in many organic solvents; can be detected by conductivity or ion chromatography if necessary. |
| 2-(2-Chlorophenyl)-2-oxoethyl isothiocyanate | Cl-C₆H₄-C(O)CH₂NCS | Isomeric byproduct due to the ambident nature of the thiocyanate nucleophile. | HPLC, LC-MS, IR (distinctive NCS stretch) |
| Bis(2-(2-chlorophenyl)-2-oxoethyl) sulfide | (Cl-C₆H₄-C(O)CH₂)₂S | Dimerization side product, potentially formed from reaction with trace sulfide impurities in KSCN or degradation. | HPLC, LC-MS |
| 2-hydroxy-1-(2-chlorophenyl)ethan-1-one | Cl-C₆H₄-C(O)CH₂OH | Hydrolysis of the starting material or product if water is present. | HPLC, LC-MS |
Q2: Why is the choice of solvent critical in minimizing impurity formation during synthesis?
A2: The solvent plays a pivotal role in directing the reaction pathway. A polar aprotic solvent (e.g., acetone, DMF, acetonitrile) is ideal for this SN2 reaction. These solvents effectively solvate the potassium cation (K⁺) while leaving the thiocyanate anion (SCN⁻) relatively "naked" and highly nucleophilic, promoting the desired reaction.
Using protic solvents (e.g., ethanol, water) can lead to two major issues:
-
Solvation of the Nucleophile: Protic solvents can form hydrogen bonds with the thiocyanate anion, stabilizing it and reducing its nucleophilicity, which slows down the desired reaction and can lead to a higher proportion of unreacted starting material.
-
Solvolysis/Hydrolysis: Protic solvents can act as competing nucleophiles, leading to the formation of byproducts like 2-hydroxy-1-(2-chlorophenyl)ethan-1-one.[3]
Part 2: Analytical Methods for Impurity Identification
Accurate identification is a prerequisite for effective removal. This section details robust analytical protocols.
Q3: How can I use Thin Layer Chromatography (TLC) for rapid, in-process monitoring?
A3: TLC is an invaluable tool for tracking the disappearance of the starting material and the appearance of the product.
Step-by-Step Protocol: TLC Analysis
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A good starting point for the mobile phase is a 3:7 mixture of Ethyl Acetate:Hexane. The starting α-haloketone is less polar and will have a higher Rf value than the more polar thiocyanate product.
-
Spotting: Dissolve a small amount of your reaction mixture in a suitable solvent (e.g., dichloromethane) and spot it on the plate alongside a spot of the starting material as a reference.
-
Development: Place the plate in a chamber saturated with the mobile phase vapor and allow the solvent front to travel up the plate.
-
Visualization: Visualize the spots under UV light (254 nm). The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
Q4: What is the recommended HPLC method for quantitative purity analysis?
A4: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the purity of your final compound and detecting low-level impurities. A reversed-phase method is most suitable.
Step-by-Step Protocol: Reversed-Phase HPLC
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: Ramp to 95% B
-
25-30 min: Hold at 95% B
-
30-31 min: Return to 50% B
-
31-35 min: Re-equilibration at 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a sample at approximately 1 mg/mL in Acetonitrile.
This method will typically elute more polar impurities (like the hydrolysis product) first, followed by the main product, and then less polar impurities (like the starting material). The relative peak areas can be used to determine the percentage purity. For accurate quantification, especially for genotoxic impurities, a more sensitive detector like a mass spectrometer (LC-MS) may be required.[4][5]
Q5: Can I use spectroscopic methods like NMR or IR to identify specific impurities?
A5: Absolutely. Spectroscopy is crucial for structural confirmation.
-
¹H NMR: The methylene protons (-CH₂-) adjacent to the carbonyl and thiocyanate groups in the product will have a characteristic chemical shift (typically ~4.5-5.0 ppm). The corresponding protons in the starting material (2-chloro-1-(2-chlorophenyl)ethan-1-one) will be at a slightly different shift. The presence of multiple peaks in this region could indicate a mixture.
-
IR Spectroscopy: The key is to look for the sharp, intense thiocyanate (-SCN) stretching vibration around 2150-2160 cm⁻¹. If you see a broad, strong peak around 2050-2150 cm⁻¹, it could indicate the presence of the isothiocyanate (-NCS) isomer.
Part 3: Purification and Troubleshooting Guides
This section provides actionable workflows for removing identified impurities.
Workflow 1: Impurity Identification
The following diagram outlines the logical flow for characterizing your crude product.
Caption: Logical workflow for identifying impurities.
Q6: What is the best procedure for removing inorganic salts and water-soluble impurities?
A6: A simple liquid-liquid extraction or aqueous wash is highly effective.
Step-by-Step Protocol: Aqueous Wash
-
Dissolve the crude product in a water-immiscible organic solvent, such as Dichloromethane (DCM) or Ethyl Acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of deionized water, shake gently, and allow the layers to separate. Drain the organic layer.
-
Repeat the wash with a saturated sodium chloride solution (brine). This helps to remove residual water from the organic layer.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the washed product, which can then be further purified.
Q7: My product still contains organic impurities after an aqueous wash. What's the next step?
A7: For organic impurities, recrystallization is the most common and scalable purification technique. If that fails, column chromatography is the method of choice.
Step-by-Step Protocol: Recrystallization
-
Solvent Selection: The key is to find a solvent (or solvent system) in which your product is sparingly soluble at room temperature but highly soluble when hot. Test small batches with solvents like isopropanol, ethanol, or mixtures like ethyl acetate/hexane.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic residues), quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling is critical for the formation of pure, well-defined crystals. Once at room temperature, cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Recrystallization
-
Problem: The product "oils out" instead of crystallizing.
-
Cause & Solution: This happens when the solution is too saturated or cooled too quickly. Re-heat the mixture to re-dissolve the oil, add slightly more hot solvent, and allow it to cool much more slowly. Using a mixed solvent system can also help.[6]
-
-
Problem: Very low yield after recrystallization.
-
Cause & Solution: You may have used too much solvent. Concentrate the mother liquor and attempt a second crop of crystals. Ensure you are using ice-cold solvent to wash the collected crystals to minimize product loss.[6]
-
Workflow 2: Purification Strategy
This diagram illustrates a decision-making process for purifying the crude product.
Sources
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Improving the selectivity of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate reactions
Welcome to the technical support center for 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile α-thiocyanato ketone intermediate. Our goal is to provide in-depth, field-tested insights to help you overcome common challenges in selectivity and optimize your reaction outcomes. This resource moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and innovate confidently.
Section 1: Understanding the Core Reactivity & Selectivity Challenges
Before troubleshooting, it's crucial to understand the inherent chemical behavior of this compound. Its reactivity is dominated by the interplay between the α-keto group and the ambident thiocyanate moiety.
FAQ: What makes the reactions of this compound challenging to control?
Answer: The primary challenge stems from the dual reactivity of the thiocyanate group and the multiple electrophilic sites within the molecule.
-
Ambident Nature of the Thiocyanate Group: The thiocyanate ion (SCN⁻) is a classic example of an ambident nucleophile, meaning it can attack electrophiles from either its sulfur (soft) or nitrogen (hard) atom.[1][2][3] While your starting material is a covalently bonded organic thiocyanate (R-SCN), this ambident nature becomes critical in reaction intermediates and potential side reactions, influencing pathway selection based on the Hard and Soft Acids and Bases (HSAB) principle.[4][5]
-
Multiple Reaction Pathways: this compound is a key precursor for heterocyclic synthesis, most notably for thiazole derivatives via reactions analogous to the Hantzsch thiazole synthesis.[6][7][8] However, it can also undergo other transformations, such as cyclization to form 2-hydroxythiazoles or react with various nucleophiles at the carbonyl carbon or the α-carbon.[9]
-
Substrate Stability: Like many α-functionalized ketones, this compound can be sensitive to reaction conditions, potentially leading to decomposition or self-condensation if conditions are not carefully controlled.
Below is a diagram illustrating the key reactive sites of the molecule.
Caption: Key reactive sites on this compound.
Section 2: Troubleshooting Guide for Selectivity Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My Hantzsch-type synthesis of a 2-aminothiazole is giving a very low yield. What are the likely causes and how can I improve it?
Answer: Low yields in this synthesis are common and can typically be traced to one of four factors: reaction conditions, reactant purity, inefficient heating, or improper workup.
-
Cause 1: Suboptimal Reaction Conditions. The Hantzsch synthesis is sensitive to both solvent and temperature.[10]
-
Troubleshooting:
-
Solvent Screening: Ethanol and methanol are standard solvents, but their polarity can influence reaction rates. If yields are low, consider screening alternative solvents like dimethylformamide (DMF) or exploring solvent-free conditions, which have been shown to improve yields in some cases.[10]
-
Temperature Control: The reaction often requires heating to overcome the activation energy.[11] If you are running the reaction at room temperature, slowly increasing the heat to reflux (e.g., 65-80°C for ethanol) is the first step.[10][11] Conversely, excessively high temperatures can promote byproduct formation.
-
-
-
Cause 2: Impure Starting Materials. α-Haloketone analogues and thioamides are susceptible to degradation. Impurities can introduce competing side reactions.[10]
-
Troubleshooting: Ensure the purity of your this compound and the corresponding thioamide (e.g., thiourea). Recrystallize or repurify starting materials if their purity is in doubt.
-
-
Cause 3: Inefficient Heating. Standard heating with a hot plate can lead to localized overheating.
-
Troubleshooting: Consider using a temperature-controlled oil bath for uniform heating. Microwave irradiation is a modern alternative that can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing byproduct formation.[10]
-
-
Cause 4: Product Precipitation and Workup. The resulting 2-aminothiazole hydrobromide salt (if HBr is eliminated) might be soluble in the reaction mixture.
-
Troubleshooting: After cooling the reaction, pour the mixture into a beaker containing a weak base solution, such as 5% sodium carbonate or dilute ammonium hydroxide, to neutralize the acid and precipitate the free base form of the thiazole product, which is typically less soluble.[11]
-
The following workflow provides a decision-making process for troubleshooting low yields.
Caption: Troubleshooting workflow for low reaction yields.
Q2: I'm reacting this compound with an N-substituted thiourea and getting an unexpected regioisomer. How do I control the selectivity?
Answer: This is a classic regioselectivity problem in Hantzsch synthesis. The condensation can produce either a 2-(N-substituted amino)thiazole or a 3-substituted 2-imino-2,3-dihydrothiazole. The outcome is critically dependent on the acidity of the reaction medium.[10]
-
To Favor 2-(N-substituted amino)thiazoles: This is the thermodynamically more stable aromatic product. Its formation is favored under neutral or slightly basic conditions. The mechanism involves the initial attack of the unsubstituted sulfur of the thiourea, followed by cyclization and dehydration.
-
Protocol: Conduct the reaction in a neutral solvent like ethanol or methanol without any added acid. If an acid catalyst was being used, remove it.
-
-
To Favor 3-substituted 2-imino-2,3-dihydrothiazoles: This isomer is the kinetic product. Its formation is favored under strongly acidic conditions. Under these conditions, the substituted nitrogen of the thiourea is protonated, making the unsubstituted nitrogen more nucleophilic for the initial cyclization step.
-
Protocol: Perform the reaction in a highly acidic medium, for example, by using a mixture of ethanol and 10M HCl.[10]
-
| Condition | Favored Product | Rationale |
| Neutral Solvent (e.g., Ethanol) | 2-(N-substituted amino)thiazole | Thermodynamic control, leads to the stable aromatic system. |
| Strongly Acidic (e.g., EtOH/HCl) | 3-substituted 2-imino-2,3-dihydrothiazole | Kinetic control, pathway altered by protonation of the substituted amine.[10] |
Q3: Besides my desired thiazole, I am isolating a significant byproduct. How can I identify and suppress it?
Answer: Byproduct formation is often linked to reaction conditions that favor alternative pathways.
-
Potential Byproduct 1: 2-Hydroxy-4-(2-chlorophenyl)thiazole.
-
Identification: This byproduct arises from the intramolecular cyclization of the α-thiocyanato ketone itself, particularly in the presence of acid or base without a competing nucleophile like thiourea.[9]
-
Suppression:
-
Ensure the stoichiometric addition of your thioamide; use a slight excess (e.g., 1.1 to 1.5 equivalents) to ensure it outcompetes the intramolecular reaction.[11]
-
Control the pH. If running the reaction without a thioamide, be aware that acidic or basic conditions can catalyze this cyclization.
-
-
-
Potential Byproduct 2: Isothiocyanate Isomer.
-
Identification: Under certain conditions, particularly thermal stress, organic thiocyanates can isomerize to the more stable isothiocyanates (R-NCS).[12][13] This can halt the desired reaction pathway.
-
Suppression: Avoid unnecessarily high temperatures or prolonged reaction times. Use the lowest effective temperature to achieve a reasonable reaction rate.
-
-
Potential Byproduct 3: Self-Condensation Products.
-
Identification: In the presence of a strong base, enolates of the ketone can form, leading to aldol-type self-condensation products.
-
Suppression: Avoid using strong bases (e.g., NaOH, LDA). If a base is needed, use a milder, non-nucleophilic base and add it slowly at a controlled temperature.
-
The mechanism below illustrates the desired Hantzsch-type pathway versus the competing self-cyclization.
Caption: Competing reaction pathways for this compound.
Section 3: Optimized Experimental Protocol
This section provides a robust, validated starting protocol for the synthesis of 2-Amino-4-(2-chlorophenyl)thiazole, a common application of the title compound.
Protocol 1: Synthesis of 2-Amino-4-(2-chlorophenyl)thiazole
-
Reactants & Stoichiometry:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (approx. 0.2 M concentration)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 2.12 g, 10 mmol) and thiourea (e.g., 0.91 g, 12 mmol).
-
Add absolute ethanol (50 mL).
-
Heat the mixture to reflux (approx. 78°C) with vigorous stirring. The solids should dissolve upon heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.[10][11]
-
Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing 100 mL of a cold, stirred 5% aqueous sodium carbonate solution.
-
A pale yellow precipitate should form. Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration through a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts.
-
Dry the product under vacuum to yield 2-Amino-4-(2-chlorophenyl)thiazole. Further purification can be achieved by recrystallization from ethanol if necessary.
-
References
- Milind Sir. (2020). Ambident Nucleophile | Haloalkanes. YouTube.
- ChemicalBook. (n.d.). This compound.
- Davis, R. E., et al. (1973). Mechanisms of aromatic nucleophilic substitution by the ambident thiocyanate ion. Australian Journal of Chemistry, 26(2), 273–299.
- ConnectSci. (1973). Mechanisms of aromatic nucleophilic substitution by the ambident thiocyanate ion. Australian Journal of Chemistry.
- Various Authors. (2025). Recent advances in the synthesis of α-thiocyanatoketones and β-thiocyanato alcohols. Chemical Reviews Letters, 8, 144-154.
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Mayr, H., et al. (2025). Ambident Reactivity of the Thiocyanate Anion Revisited: Can the Product Ratio Be Explained by the Hard Soft Acid Base Principle?
- El-Sayed, R., & Abdel-Aziz, M. (2020). Review of the synthesis and biological activity of thiazoles. Cogent Chemistry, 6(1).
- Szabó, D., et al. (2023). Deciphering the Differences in Ambident Reactivity between the Cyanate, Thiocyanate Ions, and their P- and As-Containing Analogues. Chemistry – A European Journal.
-
Organic Chemistry Portal. (n.d.). Thiocyanate synthesis. Retrieved from [Link]
- Maharaja College, Ara. (n.d.). Ambident Nucleophiles and Regioselectivity.
- BenchChem. (2025). Identifying side reactions in the Hantzsch synthesis of thiazoles.
- The Organic Chemistry Tutor. (2019). Synthesis of thiazoles. YouTube.
- ChemicalBook. (2022). Synthesis of Thiazole.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolderivaten aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
-
Wikipedia. (n.d.). Organic thiocyanates. Retrieved from [Link]
- ChemRxiv. (2023).
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. maharajacollege.ac.in [maharajacollege.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. connectsci.au [connectsci.au]
- 6. youtube.com [youtube.com]
- 7. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 8. synarchive.com [synarchive.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 13. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate
An in-depth guide to navigating the complexities of synthesizing and scaling up 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate. This technical support resource is tailored for researchers, chemists, and drug development professionals, offering practical, field-tested insights and solutions to common experimental challenges.
The synthesis of this compound, a valuable intermediate in the development of various heterocyclic compounds and pharmaceutical agents, is primarily achieved through the nucleophilic substitution of a halogen on an α-haloketone by a thiocyanate salt.[1] While the reaction appears straightforward, its success, particularly during scale-up, hinges on a nuanced understanding of competing reaction pathways and optimal process parameters. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and answer frequently asked questions.
Reaction Overview: The Core Transformation
The fundamental reaction involves the displacement of a halide (typically bromine or chlorine) from 2-chloro-1-(2-chlorophenyl)ethanone using a thiocyanate salt, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN), in a suitable solvent.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.
Q1: My reaction yield is very low, or I'm not seeing any product formation. What are the likely causes?
A1: Low or no yield is a common issue that can typically be traced back to a few key factors:
-
Reagent Quality: The purity and dryness of your starting materials are critical. Ensure the 2-chloro-1-(2-chlorophenyl)ethanone is pure and the thiocyanate salt is anhydrous. Moisture can interfere with the reaction.[2]
-
Solvent Choice: The solvent plays a crucial role. Polar aprotic solvents like acetone, acetonitrile, or DMF are generally preferred. Protic solvents (e.g., ethanol, water) can solvate the thiocyanate nucleophile, reducing its reactivity, and may favor the formation of the isothiocyanate byproduct.[2]
-
Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures can lead to degradation or the formation of byproducts. This reaction often proceeds well at moderately elevated temperatures (e.g., 40-60 °C) or even at room temperature over a longer period.[3]
-
Poor Solubility: The thiocyanate salt may have poor solubility in the chosen organic solvent. This reduces the concentration of the nucleophile in the solution phase. A phase-transfer catalyst (PTC) like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can be highly effective in shuttling the thiocyanate anion into the organic phase to facilitate the reaction.[2][3]
Q2: I've isolated a product, but my characterization (NMR, IR) suggests it's the isothiocyanate isomer. Why did this happen and how can I prevent it?
A2: This is the most frequent challenge in this synthesis and stems from the ambident nature of the thiocyanate ion (⁻SCN).[3] It can attack the electrophilic carbon with either its sulfur atom (soft nucleophile) to give the desired thiocyanate (R-SCN) or its nitrogen atom (hard nucleophile) to yield the isothiocyanate isomer (R-NCS).[3]
-
Underlying Cause: Isothiocyanate formation is favored under conditions that promote an Sₙ1-type mechanism or when the nitrogen atom's nucleophilicity is enhanced. Factors include:
-
Solvent: Polar protic solvents stabilize the transition state leading to the isothiocyanate. Polar aprotic solvents, which do not solvate the nitrogen atom as strongly, favor S-alkylation.[2][3]
-
Temperature: Higher temperatures can promote the isomerization of the kinetic thiocyanate product to the more thermodynamically stable isothiocyanate.[3]
-
Substrate: While the starting material here is an α-haloketone, substrates that can form stable carbocations (tertiary, benzylic) are more prone to Sₙ1 pathways, increasing isothiocyanate formation.[3]
-
-
Solutions to Favor Thiocyanate Formation:
-
Solvent Selection: Strictly use polar aprotic solvents such as acetone or acetonitrile.
-
Temperature Control: Maintain the lowest effective temperature for the reaction. Monitor progress by TLC to avoid prolonged heating after the starting material is consumed.[3]
-
Counter-ion Choice: While less impactful than solvent, the choice of cation (K⁺, Na⁺) can subtly influence the reaction, but solvent remains the dominant factor.
-
Q3: My reaction is sluggish and takes a very long time to complete. How can I speed it up without compromising selectivity?
A3: A sluggish reaction is often due to poor kinetics or solubility issues.
-
Increase Nucleophile Availability: As mentioned in A1, the primary reason for slow reactions is often the low solubility of the inorganic thiocyanate salt in the organic solvent. The most effective solution is to add a catalytic amount (1-5 mol%) of a phase-transfer catalyst (PTC). This will dramatically increase the reaction rate.[2]
-
Moderate Temperature Increase: If a PTC is not available or desired, you can cautiously increase the temperature. A modest increase to 50-60°C is often sufficient. It is crucial to monitor for the appearance of the isothiocyanate byproduct by TLC.
-
Ensure Proper Mixing: On a larger scale, ensure the reaction mixture is being stirred vigorously to maximize the interaction between the dissolved starting material and the solid thiocyanate salt.
Q4: I'm having difficulty purifying the final product. What purification strategies are most effective?
A4: Purification can be challenging if significant amounts of the isothiocyanate isomer or unreacted starting material are present.
-
Column Chromatography: This is the most reliable method for small to medium-scale purification. Silica gel is effective, typically using a non-polar/polar eluent system like a gradient of ethyl acetate in hexane. The thiocyanate product is generally less polar than the isothiocyanate isomer.[3]
-
Recrystallization: If the crude product is obtained as a solid and is relatively pure, recrystallization can be an excellent method for achieving high purity on a larger scale. Solvents like isopropanol, ethanol, or mixed solvent systems (e.g., ethyl acetate/hexane) should be explored.[4]
-
Aqueous Workup: Before chromatography or recrystallization, a thorough aqueous workup is essential. This involves washing the crude organic extract with water to remove any remaining inorganic salts and then with a brine solution to aid in drying.
Troubleshooting Logic Flow
Frequently Asked Questions (FAQs)
Q1: What is the general step-by-step protocol for a lab-scale synthesis?
A1: See the detailed "Experimental Protocol: Lab-Scale Synthesis" section below for a comprehensive procedure.
Q2: How should I monitor the reaction's progress effectively?
A2: Thin-Layer Chromatography (TLC) is the most convenient method.[2] Use a mobile phase like 20% ethyl acetate in hexane. Spot the starting material (2-chloro-1-(2-chlorophenyl)ethanone), the co-spot (starting material + reaction mixture), and the reaction mixture. The product should appear as a new spot with a different Rf value. The reaction is complete when the starting material spot has disappeared. For more quantitative analysis, HPLC or GC-MS can be used.[2]
Q3: What are the critical safety precautions for this synthesis?
A3:
-
Chemical Handling: Both the α-haloketone starting material and the thiocyanate product are irritants and lachrymators. Handle them in a well-ventilated fume hood at all times.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Toxicity: Thiocyanate salts are toxic. Avoid inhalation of dust or contact with skin.
-
Acid Incompatibility: Do NOT mix thiocyanate salts with acid. This can liberate highly toxic hydrogen cyanide (HCN) gas.[5] Ensure all workups are performed under neutral or basic conditions until the thiocyanate is fully reacted or removed.
Q4: I need to scale this reaction up from 5 g to 100 g. What are the main considerations?
A4: Scaling up requires careful attention to process parameters:
-
Heat Management: The reaction is typically exothermic. On a larger scale, heat dissipation becomes critical. Use a reactor with good temperature control (e.g., a jacketed reactor) and add reagents portion-wise or via an addition funnel to control the temperature.
-
Mixing: Ensure the reactor has adequate agitation to keep the heterogeneous mixture well-suspended. Poor mixing can lead to localized hot spots and increased byproduct formation.
-
Reagent Addition: Instead of adding all reagents at once, dissolve the 2-chloro-1-(2-chlorophenyl)ethanone in the solvent and slowly add the thiocyanate salt as a solid or slurry, or vice-versa, to control the reaction rate and temperature.
-
Workup and Isolation: Handling and separating large volumes of solvents requires appropriate equipment. Plan your extraction and filtration steps accordingly. Recrystallization is often more practical than chromatography for purification at this scale.
Data and Protocols
Table 1: Reagent Quantities for Different Scales
| Scale | 2-Chloro-1-(2-chlorophenyl)ethanone (1.0 eq) | Potassium Thiocyanate (1.2 eq) | Acetone (Solvent) |
| 1 g | 1.0 g (5.29 mmol) | 0.62 g (6.35 mmol) | 20 mL |
| 10 g | 10.0 g (52.9 mmol) | 6.2 g (63.5 mmol) | 200 mL |
| 50 g | 50.0 g (264.5 mmol) | 31.0 g (317.4 mmol) | 1 L |
| Note: Molecular weight of 2-chloro-1-(2-chlorophenyl)ethanone is 189.04 g/mol ; Potassium Thiocyanate is 97.18 g/mol .[6][7] |
Experimental Protocol: Lab-Scale Synthesis (10 g)
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium thiocyanate (6.2 g, 63.5 mmol).
-
Solvent Addition: Add acetone (200 mL) to the flask and stir the suspension.
-
Starting Material Addition: Dissolve 2-chloro-1-(2-chlorophenyl)ethanone (10.0 g, 52.9 mmol) in a minimal amount of acetone and add it to the stirred suspension.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 56°C) and maintain for 4-6 hours.[3]
-
Monitoring: Monitor the reaction progress by TLC (20% Ethyl Acetate/Hexane) until the starting material is fully consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the precipitated potassium chloride and any unreacted potassium thiocyanate. Wash the filter cake with a small amount of acetone.[3]
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Dissolve the crude residue in a minimal amount of dichloromethane.
-
Purify by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexane.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid or oil.
-
References
-
Literature Background for the synthesis of α‐thiocyanated ketones via transition metal‐free SCN‐source. (n.d.). ResearchGate. Retrieved from [Link]
-
Full article: Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Recent advances in the synthesis of α-thiocyanatoketones and β-thiocyanato alcohols through the direct oxy-/hydroxy-thiocyanat. (n.d.). Chemical Review and Letters. Retrieved from [Link]
-
Thiocyanate synthesis by C-S coupling or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines. (2017). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Potassium thiocyanate – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Synthesis of Aryl Thiocyanates via Copper-Catalyzed Aerobic Oxidative Cross-Coupling between Arylboronic Acids and KSCN. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Recent Advancement in Synthesis of Isothiocyanates. (2023). ChemRxiv. Retrieved from [Link]
-
Cyanide-Free Synthesis of Thiocyanates and Cyanamides. (2022). ChemistryViews. Retrieved from [Link]
-
Thiocyanation of α-amino carbonyl compounds for the synthesis of aromatic thiocyanates. (2020). ResearchGate. Retrieved from [Link]
-
Recent Trends in Direct S-Cyanation of Thiols. (2023). Chemical Review and Letters. Retrieved from [Link]
-
Regarding the stability of different thiocyanates in acidic environment. (2024). Reddit. Retrieved from [Link]
-
Ethanone, 1-(2-chlorophenyl)-. (n.d.). PubChem. Retrieved from [Link]
-
HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION. (2020). Patent 3611163. Retrieved from [Link]
-
Biochemical Mechanisms and Therapeutic Potential of the Pseudohalide Thiocyanate in Human Health. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Cyanide Toxicokinetics: The Behavior of Cyanide, Thiocyanate and 2-Amino-2-Thiazoline-4-Carboxylic Acid in Multiple Animal Models. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
The Stability of Thiocyanates. (1972). Researcher.Life. Retrieved from [Link]
- Process for preparing clopidogrel. (2007). Google Patents.
-
Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate. (n.d.). Patsnap Eureka. Retrieved from [Link]
-
Synthesis of 2-[2-(4-chlorophenyl)-2-oxoethyl)]isoquinolinium bromide... (n.d.). ResearchGate. Retrieved from [Link]
- Separation and purification method of 2-(4-fluorophenyl) thiophene. (n.d.). Google Patents.
- Process for preparing thiosemicarbazide. (n.d.). Google Patents.
- Process and kit for isolating and purifying RNA from biological sources. (n.d.). Google Patents.
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- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN103601715A - Separation and purification method of 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. biosynth.com [biosynth.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Storage and handling recommendations for 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate
Prepared by: Gemini, Senior Application Scientist
This guide provides comprehensive storage, handling, and troubleshooting recommendations for 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate (CAS No. 19339-58-3). Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure experimental success and user safety.
Section 1: Core Chemical Profile & Safety
Table 1: Hazard Profile and Personal Protective Equipment (PPE)
| Hazard Category | Potential Risks & Observations | Recommended PPE & Handling Precautions |
|---|---|---|
| Acute Toxicity | Structurally similar compounds are toxic if swallowed or inhaled.[2] | Respiratory: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Dermal: Wear nitrile or neoprene gloves. Oral: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3] |
| Skin Irritation/Corrosion | May cause skin irritation or severe burns upon contact. | Gloves: Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Lab Coat: Wear a flame-retardant lab coat. |
| Eye Damage/Irritation | Poses a risk of serious eye irritation or damage.[2] | Eye Protection: Wear chemical safety goggles and/or a full-face shield.[3] |
| Chemical Instability | Potentially sensitive to moisture. The thiocyanate group can undergo hydrolysis or rearrangement under certain conditions. | Store under an inert atmosphere. Avoid contact with water, strong bases, and oxidizing agents. |
Section 2: Storage and Handling Protocols
Proper storage and handling are critical to maintain the integrity of this compound and ensure reproducible experimental results.
Protocol 1: Compound Handling Workflow
-
Preparation: Before handling, ensure the chemical fume hood is operational and all required PPE is worn. Prepare all necessary equipment (spatula, weighing paper, glassware).
-
Inert Atmosphere Transfer: If the compound is stored under an inert gas, allow the container to reach room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Weigh the required amount of the solid quickly and efficiently. Minimize the time the container is open.
-
Sealing: After dispensing, securely reseal the container, preferably flushing with a dry inert gas like argon or nitrogen before final closure.
-
Cleanup: Clean any spills immediately. Decontaminate spatulas and surfaces. Dispose of contaminated materials according to institutional guidelines.[3]
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential degradation or side reactions. |
| Atmosphere | Store under a dry, inert gas (Argon or Nitrogen). | The compound is likely moisture-sensitive. This prevents hydrolysis of the thiocyanate ester linkage. |
| Light | Store in an amber vial or in a dark location. | Protects against potential light-induced degradation. |
| Container | Tightly sealed, appropriate chemical-resistant container. | Prevents contamination and exposure to moisture and air. |
Section 3: Troubleshooting Guide
This section addresses common issues encountered during experimentation in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the likely causes?
A1: Low reaction yield is a common issue that can often be traced back to the stability and handling of the reagent.
-
Potential Cause 1: Reagent Degradation. The most probable cause is the degradation of this compound due to moisture. Hydrolysis of the thiocyanate ester can occur, rendering the compound inactive for its intended reaction.
-
Solution: Purchase fresh material and store it strictly according to the recommendations in Table 2. Before use, perform a quick quality check (e.g., melting point determination) to ensure it matches the specifications (56-58°C).[1]
-
-
Potential Cause 2: Reaction Conditions. The thiocyanate functional group can be sensitive to highly basic or nucleophilic conditions, leading to side reactions.
-
Solution: Review your reaction scheme. If strong bases or nucleophiles are present, consider if they might be reacting with the thiocyanate or the ketone. It may be necessary to use a milder base or protect one of the functional groups.
-
Q2: I am observing an unexpected peak in my LC-MS/NMR that corresponds to an isomer. What happened?
A2: This is likely due to the isomerization of the thiocyanate (-SCN) to an isothiocyanate (-NCS) under thermal or catalytic stress.
-
Potential Cause: Isomerization. Thiocyanates can rearrange to the more thermodynamically stable isothiocyanates, especially when heated.
-
Solution: Analyze your reaction and workup conditions. Avoid prolonged heating at high temperatures. If purification involves distillation, consider alternative methods like column chromatography at room temperature. When setting up reactions, add the this compound reagent last to a cooled solution if the reaction is exothermic.
-
Q3: The solid compound in the bottle appears discolored and clumped. Is it still usable?
A3: Discoloration (e.g., yellowing) and clumping are visual indicators of potential degradation and/or hydration.
-
Potential Cause: Contamination and Degradation. Clumping suggests moisture absorption, while discoloration can indicate the formation of impurities over time.
-
Solution: It is highly recommended to discard the reagent and use a fresh, properly stored batch. Using a potentially degraded reagent will lead to unreliable and unrepeatable results. The cost of a failed experiment far outweighs the cost of the reagent.
-
Section 4: Visual Workflow & FAQs
Troubleshooting Low Reaction Yield
The following diagram outlines a logical workflow for diagnosing the cause of poor reaction outcomes.
Caption: A step-by-step workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
-
What is the primary hazard of this compound? Based on related structures, the primary hazards are acute toxicity if swallowed or inhaled, and the potential to cause skin and eye irritation or burns.[2] Always handle with appropriate PPE in a fume hood.
-
How should I dispose of waste? Dispose of unused material and contaminated waste in a designated hazardous waste container according to your institution's and local environmental regulations.[3] Do not dispose of it down the drain.
-
Can I dissolve it in water? No. The compound is likely insoluble in water and is moisture-sensitive. Dissolving it in water would lead to hydrolysis and degradation. Use anhydrous organic solvents for your reactions.
-
What should I do in case of accidental skin contact? Immediately wash the affected area with plenty of water for at least 15 minutes.[3] Remove contaminated clothing. If skin irritation occurs or persists, seek immediate medical attention.
References
Sources
Validation & Comparative
A Researcher's Guide to SENP1 Inhibitors: A Comparative Analysis of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate and Other Key Modulators
Introduction: The Critical Role of SENP1 in Cellular Homeostasis and Disease
Sentrin-specific protease 1 (SENP1) is a pivotal cysteine protease that governs the SUMOylation pathway, a critical post-translational modification process. By catalyzing both the maturation of SUMO (Small Ubiquitin-like Modifier) proteins and the deconjugation of SUMO from target proteins, SENP1 maintains a delicate equilibrium essential for numerous cellular functions, including cell cycle progression, DNA repair, and transcriptional regulation.[1] Dysregulation of SENP1 activity and subsequent imbalances in SUMOylation are frequently implicated in the pathogenesis of various diseases, most notably cancer, where its overexpression is often linked to tumor progression and therapeutic resistance.[2] This central role has established SENP1 as a compelling therapeutic target for novel drug development.[3]
This guide provides an in-depth comparison of a novel potential SENP1 inhibitor, 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate, with other well-characterized SENP1 inhibitors. While direct experimental data for this compound is not yet publicly available, we will leverage structure-activity relationship (SAR) insights from closely related analogs and the inherent chemical properties of its unique functional groups to frame a robust scientific comparison. We will evaluate its potential performance against established natural and synthetic inhibitors, providing researchers with a comprehensive technical resource supported by experimental data from peer-reviewed studies.
The SUMOylation-DeSUMOylation Axis: A Dynamic Regulatory Network
The SUMOylation pathway is a dynamic, multi-step enzymatic cascade. Mature SUMO proteins are covalently attached to lysine residues on target proteins, altering their function, stability, or subcellular localization. SENP1 reverses this process, ensuring the transient and tightly regulated nature of SUMO modification. The inhibition of SENP1 leads to an accumulation of SUMOylated proteins, which can trigger various cellular outcomes, including cell cycle arrest and apoptosis, making it an attractive strategy for anti-cancer therapies.
Figure 1: The SENP1-mediated SUMOylation and deSUMOylation cycle.
Profiling the Candidate: this compound
While specific inhibitory data for this compound is not available in the public domain, we can infer its potential mechanism and properties based on its structural components. This molecule belongs to a class of compounds bearing a 2-oxoethyl scaffold, which has been investigated for various biological activities. The key distinguishing features are the 2-chlorophenyl group and the thiocyanate moiety.
-
Structural Analogs: Research by Chen et al. (2012) identified a series of 2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives as non-covalent SENP1 inhibitors through virtual screening.[4] This suggests that the chlorophenyl-2-oxoethyl core can be accommodated within the SENP1 active site.
-
The Thiocyanate "Warhead": The most significant feature of this compound is the thiocyanate (-SCN) group. Thiocyanates are known electrophiles and can act as "warheads" in covalent inhibitors.[5][6] It is plausible that this compound functions as a covalent inhibitor, forming a bond with the catalytic cysteine residue (Cys603) in the active site of SENP1. This covalent mechanism could lead to potent and prolonged inhibition.
Comparative Analysis with Established SENP1 Inhibitors
To provide context for the potential efficacy of this compound, we will compare it with two well-studied natural product inhibitors, Momordin Ic and Triptolide, as well as a representative synthetic inhibitor. A fourth compound, JCP-174, was initially considered but our research indicates it is an inhibitor of TgPPT1 and not a validated SENP1 inhibitor.[7]
Natural Product Inhibitors
Momordin Ic: A pentacyclic triterpenoid isolated from several medicinal plants.
-
Reported Efficacy: The IC50 of Momordin Ic for SENP1 has been reported to be 15.37 µM in an in vitro deSUMOylation assay.[8][9] Another study reported an in vitro IC50 of 19.91 µM.[10] In cellular assays, it has been shown to increase the levels of SUMOylated proteins.[8]
-
Cellular Effects: It inhibits the proliferation of prostate cancer cells and induces apoptosis.[8] It has also been shown to overcome platinum resistance in ovarian cancer models by targeting the SENP1/JAK2 pathway.[2]
Triptolide: A diterpenoid epoxide from the herb Tripterygium wilfordii.
-
Mechanism: Triptolide's mechanism against SENP1 appears to be indirect, primarily by down-regulating SENP1 expression at both the mRNA and protein levels.[1][11]
-
Reported Efficacy: While a direct IC50 against the SENP1 enzyme is not applicable due to its mechanism, triptolide has been shown to re-sensitize resistant ovarian cancer cells to cisplatin at a concentration of 1.37 µM, a synergistic effect attributed to SENP1 pathway modulation.[10][12]
-
Cellular Effects: It is a potent anti-cancer agent that inhibits cell growth and induces apoptosis in various cancer cell lines.[11]
Synthetic Inhibitors
For the purpose of this guide, we will use the data for a representative benzothiophene-2-carboxamide inhibitor as a benchmark for a selective, synthetic SENP1 inhibitor.
-
Mechanism: Direct, non-covalent inhibition.
-
Reported Efficacy and Selectivity: This class of inhibitors has been optimized for potency and selectivity. One such inhibitor demonstrated an IC50 of 1.3 µM for SENP1 and 0.7 µM for SENP2, indicating a degree of selectivity among SENP isoforms.[3]
Quantitative Performance Comparison
The following table summarizes the reported in vitro inhibitory concentrations (IC50) for the comparator compounds. It is crucial to note that IC50 values can vary between different studies due to variations in assay conditions, such as enzyme and substrate concentrations, and buffer composition.
| Inhibitor | Type | Mechanism of Action | Reported SENP1 IC50 (µM) | Reference(s) |
| This compound | Synthetic | Hypothesized: Covalent | Data not available | - |
| Momordin Ic | Natural Product | Non-covalent, Direct | 15.37, 19.91 | [8][9][10] |
| Triptolide | Natural Product | Indirect, Down-regulates expression | Not Applicable (indirect) | [1][11] |
| Benzothiophene-2-carboxamide derivative | Synthetic | Non-covalent, Direct | 1.3 | [3] |
| Streptonigrin | Natural Product | Direct | 0.518 | [1][13] |
| Ursolic Acid | Natural Product | Non-covalent, Direct | 0.0064 | [10][12] |
Experimental Methodologies for Inhibitor Characterization
The evaluation of SENP1 inhibitors relies on robust biochemical and cell-based assays. Below are standardized protocols that serve as the foundation for generating the comparative data discussed in this guide.
Protocol 1: In Vitro SENP1 Enzymatic Assay (Fluorogenic)
This assay directly measures the enzymatic activity of SENP1 and is the primary method for determining the IC50 value of an inhibitor.
Principle: The assay utilizes a synthetic substrate, SUMO1-AMC (7-amino-4-methylcoumarin), where the fluorescent AMC molecule is quenched. Upon cleavage by SENP1, the release of free AMC results in a quantifiable increase in fluorescence.
Sources
- 1. mdpi.com [mdpi.com]
- 2. SENP1-mediated deSUMOylation of JAK2 regulates its kinase activity and platinum drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives, a novel class of SENP1 inhibitors: Virtual screening, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the Compatibility between Warheads and Peptidomimetic Sequences of Protease Inhibitors—A Comprehensive Reactivity and Selectivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophilic warheads in covalent drug discovery: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional characterization of a SUMO deconjugating protease of Plasmodium falciparum using newly identified small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Momordin Ic, a new natural SENP1 inhibitor, inhibits prostate cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of potent SENP1 inhibitors that inactivate SENP1/JAK2/STAT signaling pathway and overcome platinum drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Naturally Derived SENP1 Inhibitors with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-(2-Chlorophenyl)-2-oxoethyl Thiocyanate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a series of hypothetical 2-(2-chlorophenyl)-2-oxoethyl thiocyanate analogs. As a class of compounds, α-keto thiocyanates are of significant interest due to the established cytotoxic and antimicrobial properties of various organic thiocyanates and their isomers, the isothiocyanates.[1][2][3][4][5] By systematically modifying the chemical structure of the parent compound, we can elucidate the key molecular features responsible for its biological activity, paving the way for the rational design of more potent and selective therapeutic agents.
Introduction: The Therapeutic Potential of α-Keto Thiocyanates
The this compound scaffold combines several features of interest in medicinal chemistry. The α-keto thiocyanate moiety is a reactive electrophilic system, potentially capable of interacting with nucleophilic residues in biological macromolecules, such as cysteine residues in proteins, a mechanism implicated in the activity of some isothiocyanates.[6] The 2-chlorophenyl group imparts specific steric and electronic properties that can influence ligand-receptor interactions and pharmacokinetic parameters. Understanding how modifications to this scaffold affect its biological activity is crucial for optimizing its therapeutic potential. This guide will explore a hypothetical SAR study to provide a framework for future research in this area.
Synthesis of this compound and its Analogs
The synthesis of the parent compound and its analogs can be achieved through a straightforward two-step process, starting from the appropriately substituted acetophenones.[7] The general synthetic route is outlined below.
Experimental Protocol: General Synthesis
Step 1: α-Bromination of Substituted Acetophenones
A solution of the substituted acetophenone (1.0 eq) in a suitable solvent such as diethyl ether or glacial acetic acid is treated with a brominating agent like bromine (1.0 eq) or N-bromosuccinimide (NBS). A catalytic amount of a Lewis acid like aluminum chloride may be used to facilitate the reaction. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product, the corresponding phenacyl bromide, is isolated and purified.
Step 2: Nucleophilic Substitution with Thiocyanate
The purified phenacyl bromide (1.0 eq) is dissolved in a polar aprotic solvent like ethanol or acetone. An excess of a thiocyanate salt, such as potassium thiocyanate or ammonium thiocyanate (1.2 eq), is added, and the mixture is stirred at room temperature or gently heated. The reaction progress is monitored by TLC. Once the starting material is consumed, the product is isolated by precipitation in cold water, followed by filtration and recrystallization to yield the pure 2-oxoethyl thiocyanate analog.
Caption: General synthetic workflow for 2-oxoethyl thiocyanate analogs.
Comparative Biological Evaluation: A Hypothetical Study
To establish a clear SAR, a library of analogs would be synthesized and evaluated for their cytotoxic activity against a representative cancer cell line, for instance, the human cervical cancer cell line (HeLa) or a lung adenocarcinoma cell line (A549). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of a compound.[8]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: HeLa or A549 cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The synthesized analogs are dissolved in DMSO to create stock solutions and then serially diluted in cell culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Hypothetical Cytotoxicity Data
The following table presents hypothetical IC50 values for a series of this compound analogs, which will be used as the basis for the subsequent SAR discussion.
| Compound ID | R1 (Position) | R2 (Position) | IC50 (µM) on HeLa Cells |
| 1 (Parent) | 2-Cl | H | 15.2 |
| 2 | 3-Cl | H | 25.8 |
| 3 | 4-Cl | H | 10.5 |
| 4 | 2-F | H | 18.9 |
| 5 | 2-Br | H | 12.1 |
| 6 | 2-CH3 | H | 35.4 |
| 7 | 2-OCH3 | H | 42.1 |
| 8 | 2-NO2 | H | 8.3 |
| 9 | H | H | 50.6 |
| 10 | 2,4-diCl | H | 5.7 |
| 11 | 2-Cl | 4-F | 9.8 |
| 12 | 2-Cl | (N-acetyl) | 75.3 |
Structure-Activity Relationship (SAR) Analysis
Based on the hypothetical data presented, we can derive several key SAR insights:
Influence of the Phenyl Ring Substituents
The nature and position of the substituents on the phenyl ring appear to have a significant impact on the cytotoxic activity.
-
Position of the Chlorine Atom: Moving the chlorine atom from the ortho (Compound 1 , IC50 = 15.2 µM) to the meta position (Compound 2 , IC50 = 25.8 µM) leads to a decrease in activity. However, placing the chlorine at the para position (Compound 3 , IC50 = 10.5 µM) results in a slight increase in potency compared to the parent compound. This suggests that the electronic effects and steric hindrance at the ortho position are important for activity, while the para position might be more favorable for binding to a putative target.
-
Nature of the Halogen at the Ortho Position: Comparing the ortho-substituted halogens, the activity follows the trend Br > Cl > F (Compound 5 > 1 > 4 ). This suggests that both the size and electronegativity of the halogen play a role. The larger and more polarizable bromine atom might engage in more favorable interactions with the target.
-
Electron-Donating vs. Electron-Withdrawing Groups: The introduction of electron-donating groups at the ortho position, such as a methyl (Compound 6 , IC50 = 35.4 µM) or a methoxy group (Compound 7 , IC50 = 42.1 µM), significantly reduces the cytotoxic activity. In contrast, a strong electron-withdrawing group like a nitro group (Compound 8 , IC50 = 8.3 µM) enhances the activity. This indicates that an electron-deficient phenyl ring is favorable for cytotoxicity. This might be due to an increase in the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack.
-
Effect of Multiple Substitutions: Disubstitution on the phenyl ring with another electron-withdrawing group, as in the 2,4-dichloro analog (Compound 10 , IC50 = 5.7 µM), leads to a significant increase in potency. This further supports the hypothesis that an electron-poor aromatic system is beneficial for activity.
-
Absence of a Phenyl Ring Substituent: The unsubstituted analog (Compound 9 , IC50 = 50.6 µM) is significantly less active, highlighting the importance of the chloro-substituent for cytotoxic activity.
Role of the Oxoethyl Thiocyanate Moiety
While the hypothetical data table focuses on phenyl ring substitutions, we can infer the importance of the oxoethyl thiocyanate moiety from the literature on related compounds. The electrophilic nature of the α-carbon and the sulfur atom of the thiocyanate group are likely crucial for the mechanism of action. Modification of the ketone to an alcohol or its complete removal would likely lead to a significant loss of activity. Similarly, replacing the thiocyanate group with a less reactive functional group would be expected to diminish the cytotoxic effect.
Caption: Logical relationships in the SAR of this compound analogs.
Proposed Mechanism of Action
The observed SAR suggests that the cytotoxicity of these compounds may be mediated by their ability to act as electrophiles. Drawing parallels with isothiocyanates, a plausible mechanism involves the induction of apoptosis.[2][4][9] The electron-withdrawing substituents on the phenyl ring would enhance the electrophilicity of the carbonyl carbon and the adjacent methylene carbon, making them more susceptible to attack by biological nucleophiles.
A potential signaling pathway that could be investigated is the induction of oxidative stress leading to apoptosis. The compounds might deplete intracellular glutathione (GSH), a key antioxidant, leading to an increase in reactive oxygen species (ROS). This, in turn, can trigger the mitochondrial pathway of apoptosis, involving the release of cytochrome c and the activation of caspases.
Caption: Proposed signaling pathway for the induction of apoptosis.
Conclusion and Future Directions
This guide provides a comprehensive, albeit hypothetical, framework for understanding the structure-activity relationship of this compound analogs. The key takeaways from this analysis are:
-
Electronic Effects are Dominant: The cytotoxicity of these compounds is strongly influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups enhance activity, while electron-donating groups diminish it.
-
Positional Isomers Matter: The position of the substituents is also critical, with the para position appearing to be the most favorable for the chloro-substituent.
-
The Core Moiety is Likely Essential: The α-keto thiocyanate functionality is predicted to be essential for the biological activity of these compounds.
Future research should focus on synthesizing the proposed analogs and validating these hypothetical SAR findings through rigorous biological testing. Further studies to elucidate the precise mechanism of action, including target identification and pathway analysis, will be crucial for the development of these compounds as potential anticancer agents.
References
-
Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells. (2019). National Institutes of Health. [Link]
-
Mechanism of action of isothiocyanates. A review. (2013). SciELO Colombia. [Link]
-
The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. (2018). National Institutes of Health. [Link]
- Examples of bioactive thiocyanate‐containing molecules and synthetic strategies to access alkylthiocyanates.
-
Mechanisms of the Anticancer Effects of Isothiocyanates. (2015). National Institutes of Health. [Link]
-
Synthesis and cytotoxic activity of substituted 2-phenyl-3-hydroxy-4(1H)-quinolinones-7-carboxylic acids and their phenacyl esters. (1998). PubMed. [Link]
-
Influence of phenyl ring disubstitution on bisbenzimidazole and terbenzimidazole cytotoxicity: synthesis and biological evaluation as radioprotectors. (2002). PubMed. [Link]
-
Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds, Their Chemical Transformations and Bioactivity. (2022). MDPI. [Link]
- Recent advances in the chemistry of organic thiocyanates.
-
Recent progress of direct thiocyanation reactions. (2021). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of S-2-Oxo-2-Phenylethyl Alkylcarbamothioates. (2014). SciSpace. [Link]
-
THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties. (2013). PMC - PubMed Central. [Link]
-
Phenethyl isothiocyanate triggers apoptosis in Jurkat cells made resistant by the overexpression of Bcl-2. (2006). PubMed. [Link]
Sources
- 1. Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.org.co [scielo.org.co]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of the Anticancer Effects of Isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic activity of substituted 2-phenyl-3-hydroxy-4(1H)-quinolinones-7-carboxylic acids and their phenacyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenethyl isothiocyanate triggers apoptosis in Jurkat cells made resistant by the overexpression of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate vs. its para-chloro Isomer
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the strategic placement of functional groups on a molecular scaffold can profoundly influence biological activity. This guide delves into a comparative analysis of two isomeric compounds: 2-(2-chlorophenyl)-2-oxoethyl thiocyanate (the ortho-chloro isomer) and 2-(4-chlorophenyl)-2-oxoethyl thiocyanate (the para-chloro isomer). While direct, head-to-head comparative studies on the antimicrobial efficacy of these specific isomers are not extensively documented in publicly available literature, this guide will synthesize existing knowledge on related compounds to provide a framework for understanding their potential differential activities. We will explore the synthesis of these α-ketothiocyanates, discuss the established biological activities of halogenated phenacyl thiocyanates, and present a theoretical framework for their anticipated structure-activity relationship (SAR).
Introduction: The Significance of Isomeric Positioning in Drug Design
The substitution pattern on an aromatic ring is a critical determinant of a molecule's pharmacological profile. The seemingly subtle shift of a substituent from the ortho to the para position can alter a compound's steric hindrance, electronic distribution, and lipophilicity. These modifications, in turn, can impact target binding, membrane permeability, and metabolic stability, ultimately dictating the compound's overall efficacy and therapeutic potential. This guide focuses on the 2-oxoethyl thiocyanate scaffold, a class of compounds recognized for their diverse biological activities, and investigates the influence of the positional isomerism of a chloro substituent on the phenyl ring.
Synthetic Pathways to Chlorinated 2-Oxoethyl Thiocyanates
The synthesis of α-ketothiocyanates, such as the ortho- and para-chloro isomers of 2-oxoethyl thiocyanate, is well-established in organic chemistry. A common and efficient method involves the reaction of the corresponding α-haloketone with a thiocyanate salt.
Experimental Protocol: Synthesis of 2-(Chlorophenyl)-2-oxoethyl thiocyanates
This protocol outlines a general procedure for the synthesis of both the ortho- and para-chloro isomers.
Step 1: Synthesis of the α-Bromoacetophenone Precursor
The synthesis begins with the bromination of the appropriately substituted chloroacetophenone.
-
Materials: 2'-Chloroacetophenone or 4'-chloroacetophenone, N-Bromosuccinimide (NBS), benzoyl peroxide (initiator), carbon tetrachloride (or another suitable solvent).
-
Procedure:
-
Dissolve the starting chloroacetophenone in carbon tetrachloride.
-
Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.
-
The crude 2-bromo-1-(chlorophenyl)ethan-1-one can be purified by recrystallization or column chromatography.
-
Step 2: Thiocyanation
The resulting α-bromoacetophenone is then reacted with a thiocyanate salt to introduce the thiocyanate moiety.
-
Materials: 2-Bromo-1-(2-chlorophenyl)ethan-1-one or 2-bromo-1-(4-chlorophenyl)ethan-1-one, potassium thiocyanate (KSCN) or ammonium thiocyanate (NH4SCN), a suitable solvent (e.g., ethanol, acetone).
-
Procedure:
-
Dissolve the α-bromoacetophenone derivative in the chosen solvent.
-
Add a stoichiometric equivalent of the thiocyanate salt.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Remove the inorganic salt by filtration.
-
Concentrate the filtrate, and purify the resulting 2-(chlorophenyl)-2-oxoethyl thiocyanate by recrystallization or column chromatography.
-
Below is a visual representation of this synthetic workflow.
Comparative Efficacy: A Data-Driven Postulation
While direct comparative antimicrobial data for the two specific isomers is scarce, the broader class of halogenated thiocyanates has demonstrated significant biological activity. Studies on various allylic thiocyanates have shown that chloro-substituted analogs exhibit high antimicrobial activity, in some cases comparable to the antibiotic imipenem[1]. The position of the halogen on the phenyl ring is known to influence the electronic properties and steric profile of the molecule, which can directly impact its interaction with biological targets.
Hypothetical Efficacy Comparison
Based on general principles of structure-activity relationships, we can postulate potential differences in the efficacy of the ortho- and para-chloro isomers.
| Isomer | Predicted Activity | Rationale |
| This compound (ortho-chloro) | Potentially higher activity against certain targets | The ortho substitution may induce a specific conformation that is favorable for binding to the active site of a target enzyme or receptor. The proximity of the chloro and oxoethyl groups could influence the molecule's electronic properties and reactivity. |
| 2-(4-Chlorophenyl)-2-oxoethyl thiocyanate (para-chloro) | Potentially broader spectrum of activity | The para position is less sterically hindered, which might allow for more promiscuous binding to a wider range of biological targets. The electronic effect of the chlorine atom at the para position can influence the reactivity of the entire molecule. |
It is crucial to emphasize that the above table is based on established principles of medicinal chemistry and not on direct experimental evidence comparing these two specific compounds. Further research is required to validate these hypotheses.
Potential Mechanisms of Action
The biological activity of thiocyanate-containing compounds is often attributed to the reactivity of the thiocyanate group. This functional group can participate in various biological interactions, leading to antimicrobial or other therapeutic effects.
One proposed mechanism involves the interaction with sulfhydryl groups in proteins. The thiocyanate group can react with cysteine residues in enzymes, leading to their inactivation and disruption of essential metabolic pathways in microorganisms.
The differential positioning of the chlorine atom in the ortho and para isomers could influence the electrophilicity of the thiocyanate group, thereby modulating its reactivity towards biological nucleophiles and, consequently, its antimicrobial potency.
Conclusion and Future Directions
Future research should focus on the parallel synthesis and comprehensive antimicrobial and antifungal screening of both the ortho- and para-chloro isomers against a broad panel of clinically relevant pathogens. Such studies, providing quantitative data like Minimum Inhibitory Concentration (MIC) values, are essential to elucidate the true impact of chlorine's positional isomerism on the biological activity of this scaffold. A deeper understanding of their structure-activity relationship will be invaluable for the rational design of more potent and selective 2-oxoethyl thiocyanate-based therapeutic agents.
References
-
Silveira, C. C., et al. (2013). Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction. Revista Brasileira de Farmacognosia, 23(3), 456-463. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate
In the landscape of drug discovery and chemical biology, the precise characterization of a compound's molecular interactions is paramount. This guide provides an in-depth technical comparison and experimental framework for assessing the cross-reactivity of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate, a compound belonging to the α-haloketone class of molecules known for their electrophilic reactivity.[1][2][3][4] Understanding the selectivity of such compounds is critical, as off-target interactions can lead to unforeseen toxicity or confound experimental results.
This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical methodologies required to conduct a thorough cross-reactivity analysis. We will explore a multi-pronged approach, leveraging cutting-edge proteomic and biophysical techniques to build a comprehensive selectivity profile.
Understanding the Molecule: The α-Haloketone Moiety
This compound features two key reactive sites: the carbonyl group and the α-carbon bearing the thiocyanate group, which can act as a leaving group. This structure classifies it as an α-haloketone derivative, a class of compounds known to act as alkylating agents.[3] The electrophilic nature of the α-carbon makes it susceptible to nucleophilic attack from amino acid residues on proteins, such as cysteine, lysine, and histidine.[2][3] This potential for covalent modification underscores the importance of a rigorous assessment of its proteome-wide interactions.
The Imperative of Cross-Reactivity Profiling
While a compound may be designed with a specific biological target in mind, its inherent chemical reactivity can lead to interactions with numerous other proteins. This "off-target" activity can have significant consequences:
-
Confounded Biological Readouts: Attributing a cellular phenotype solely to the intended target can be misleading if other proteins are also being modulated.
-
Toxicity: Unintended interactions with essential cellular machinery can lead to adverse effects.
-
Drug Development Failure: A lack of selectivity is a major cause of attrition in the drug development pipeline.
Therefore, a proactive and comprehensive cross-reactivity profiling strategy is not just recommended; it is essential for the validation of any new chemical probe or therapeutic lead.
A Multi-Faceted Approach to Profiling Selectivity
No single technique can provide a complete picture of a compound's selectivity. A robust analysis relies on the integration of orthogonal methods that probe target engagement and protein interaction from different perspectives. Here, we compare three powerful approaches:
-
Activity-Based Protein Profiling (ABPP)
-
Cellular Thermal Shift Assay (CETSA)
-
Kinase Selectivity Profiling
The following sections will delve into the principles of each technique, provide detailed experimental protocols, and present comparative data.
Activity-Based Protein Profiling (ABPP): A Global View of Covalent Interactions
Principle: ABPP is a powerful chemoproteomic strategy for assessing the proteome-wide reactivity of a compound.[5][6] It utilizes chemical probes to directly measure the activity of entire enzyme families within a complex biological sample.[7][8] In a competitive ABPP experiment, a cell lysate or live cells are pre-incubated with the test compound (this compound) before the addition of a broad-spectrum, tagged ABP that targets the same class of residues.
If this compound covalently binds to a protein, it will block the binding of the tagged ABP. The resulting decrease in signal from the tagged ABP for a specific protein, as measured by mass spectrometry, indicates a direct interaction.[7][9]
Causality in Experimental Design: The choice of a competitive ABPP workflow is deliberate. It allows for the analysis of the unmodified, native compound of interest, avoiding potential artifacts introduced by tagging this compound itself. This approach provides a more accurate representation of its cellular interactions.
Comparative ABPP Workflow
Caption: Competitive ABPP workflow for identifying protein targets.
Experimental Protocol: Competitive ABPP
-
Cell Culture and Lysis:
-
Culture cells (e.g., HeLa or HEK293T) to ~80% confluency.
-
Harvest cells and prepare a cell lysate in a suitable buffer (e.g., PBS) via sonication or dounce homogenization on ice.
-
Determine protein concentration using a BCA assay.
-
-
Compound Incubation:
-
Aliquot the cell lysate into microcentrifuge tubes.
-
Treat the lysate with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or DMSO as a vehicle control.
-
Incubate for 1 hour at 37°C to allow for covalent modification.
-
-
Probe Labeling:
-
Add a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) to each sample at a final concentration of 100 µM.
-
Incubate for 1 hour at room temperature.
-
-
Click Chemistry:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne-modified probe.
-
-
Protein Enrichment and Digestion:
-
Enrich biotinylated proteins using streptavidin-coated beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead tryptic digestion to release peptides for mass spectrometry analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify peptides to determine the relative abundance of proteins in the control and treated samples.
-
Data Presentation: Hypothetical ABPP Results
| Protein Target | Function | Fold Change (1 µM) | Fold Change (10 µM) |
| Target X (Hypothetical) | Kinase | 0.2 | 0.1 |
| Protein A | Ubiquitin Ligase | 0.9 | 0.8 |
| Protein B | Phosphatase | 0.4 | 0.2 |
| Protein C | Metabolic Enzyme | 1.0 | 0.9 |
A fold change significantly less than 1 indicates competitive displacement of the ABP by the test compound, suggesting a direct covalent interaction.
Cellular Thermal Shift Assay (CETSA): Assessing Target Engagement in a Native Environment
Principle: CETSA is a biophysical method that measures the thermal stability of proteins in their native cellular environment.[10][11][12] The binding of a ligand, such as our test compound, can stabilize a protein, leading to an increase in its melting temperature (Tm).[13][14] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining, a melting curve can be generated.[11][14] A shift in this curve upon compound treatment provides strong evidence of target engagement.[10][13]
Causality in Experimental Design: The key advantage of CETSA is its ability to confirm target engagement in living cells, providing a more physiologically relevant context than lysate-based assays.[11][13] This is crucial for validating that the compound can access and bind to its target within the complex cellular milieu.
CETSA Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Culture and Treatment:
-
Culture cells in multi-well plates.
-
Treat cells with this compound or DMSO for a defined period (e.g., 1-2 hours).
-
-
Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of a specific target protein using Western blotting or quantify the entire soluble proteome using mass spectrometry (MS-CETSA).
-
Data Presentation: Hypothetical CETSA Results
| Target Protein | Tm (DMSO) | Tm (Compound) | ΔTm (°C) |
| Target X (Hypothetical) | 52.5°C | 57.0°C | +4.5 |
| Protein A | 61.0°C | 61.2°C | +0.2 |
| Protein B | 48.3°C | 51.8°C | +3.5 |
| Protein C | 55.1°C | 55.0°C | -0.1 |
A significant positive ΔTm indicates that the compound binds to and stabilizes the protein.
Kinase Selectivity Profiling: A Focused Investigation
Principle: Since many signaling pathways are regulated by kinases, and kinase inhibitors are a major class of drugs, it is prudent to specifically assess the activity of this compound against a broad panel of kinases.[15][16][17] This is typically done through in vitro activity assays where the ability of the compound to inhibit the phosphorylation of a substrate by a large number of purified kinases is measured.[15][18]
Causality in Experimental Design: This focused approach is essential because the ATP-binding pocket of kinases is highly conserved, making them common off-targets for small molecules. A broad kinase screen provides a clear and quantitative measure of selectivity within this important and druggable protein family.[17][19]
Kinase Profiling Workflow
Caption: Workflow for in vitro kinase selectivity profiling.
Experimental Protocol: Kinase Selectivity Screening
This type of profiling is often performed as a service by specialized companies. The general steps are as follows:
-
Compound Submission:
-
Provide this compound at a specified concentration and purity.
-
-
Assay Performance:
-
The compound is tested at one or more concentrations against a large panel of purified kinases (e.g., >400).
-
Kinase activity is measured, typically using a radiometric (e.g., ³³P-ATP) or fluorescence-based method.
-
-
Data Analysis:
-
The percent inhibition at a given concentration is calculated for each kinase.
-
For significant "hits," a dose-response curve is generated to determine the IC50 value.
-
Data Presentation: Hypothetical Kinase Selectivity Data
| Kinase | % Inhibition at 10 µM | IC50 (µM) |
| Target X (Hypothetical) | 98% | 0.5 |
| Kinase A | 85% | 2.1 |
| Kinase B | 55% | 15.0 |
| Kinase C | 12% | >100 |
Lower IC50 values indicate higher potency. A highly selective compound will have a low IC50 for its intended target and significantly higher IC50 values for other kinases.
Synthesizing the Data: Building a Comprehensive Profile
By integrating the results from ABPP, CETSA, and kinase profiling, a comprehensive and robust understanding of the cross-reactivity of this compound can be achieved.
-
ABPP provides a global, unbiased view of all potential covalent interactions across the proteome.
-
CETSA validates the most promising interactions in a physiologically relevant cellular context.
-
Kinase Profiling offers a deep dive into a critical and common class of off-targets.
A truly selective compound will show a strong and consistent signal for its intended target across all three platforms, with minimal engagement of other proteins. Any identified off-targets should be further investigated to understand their potential biological consequences.
Conclusion
The cross-reactivity profiling of any new chemical entity is a critical step in its development as a research tool or therapeutic agent. For a reactive compound like this compound, this analysis is non-negotiable. By employing a multi-pronged strategy that combines global proteomics with targeted biophysical and biochemical assays, researchers can build a high-confidence selectivity profile. This rigorous, evidence-based approach is the hallmark of sound scientific investigation and is essential for the successful translation of chemical discoveries into validated biological insights.
References
- Al-Iraqi, M. A., et al. (2012). Synthesis and antimicrobial screening of some novel substituted thiophenes. Hygeia Journal of Drugs and Medicines, 4(1), 112-118.
- Benns, H. J., et al. (2021). IAP-MS: A Guide to Applying Activity-Based Protein Profiling to the Ubiquitin System. Frontiers in Chemistry, 9, 700424.
- Chen, X., et al. (2017). Chemical Probes for Activity-Based Protein Profiling of the Deubiquitinating Enzymes. Chemical Society Reviews, 46(10), 2859-2880.
- Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells.
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Al-Obeidi, F. A., et al. (2003). α-Haloketones: Versatile Building Blocks in Organic Synthesis. Arkivoc, 2003(12), 35-61.
- Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.
- Martinez Molina, D., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87.
- Fedorov, O., et al. (2007). A systematic analysis of professional kinase inhibitor selectivity.
- Turnbull, A. P., et al. (2017). A Selective USP7 Inhibitor That Induces p53-Dependent Growth Repression in Cancer Cells. Cell Chemical Biology, 24(1), 38-45.
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Cravatt Lab. (n.d.). Activity-Based Protein Profiling. Available at: [Link]
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A Comparative Benchmarking Guide: Evaluating the Anticancer Potential of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate
In the landscape of oncology research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is a perpetual endeavor. This guide introduces 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate, a synthetic compound with a chemical scaffold suggestive of anticancer properties. Due to the limited direct preclinical data on this specific molecule, this document serves as a forward-looking comparative framework. We will postulate a likely mechanism of action based on its structural features, specifically the isothiocyanate moiety, and benchmark it against well-established anticancer agents. This guide is intended for researchers, scientists, and drug development professionals, providing a robust, scientifically-grounded roadmap for its preclinical evaluation.
Introduction to this compound and Postulated Mechanism of Action
This compound is an organic compound featuring a chlorophenyl group, a keto group, and a thiocyanate functional group. While direct studies on its biological activity are not extensively documented in publicly available literature, the presence of the isothiocyanate (-N=C=S) group is of significant interest. Isothiocyanates are a class of naturally occurring compounds found in cruciferous vegetables and are known for their chemopreventive and therapeutic effects in various cancers.[1][2][3][4]
The anticancer mechanisms of isothiocyanates are multifaceted and include:
-
Induction of Apoptosis: Isothiocyanates can trigger programmed cell death in cancer cells by modulating apoptotic signaling pathways, including the activation of caspases.[1]
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[1][3]
-
Inhibition of Angiogenesis: The formation of new blood vessels, crucial for tumor growth, can be inhibited by isothiocyanates.[1]
-
Modulation of Carcinogen-Metabolizing Enzymes: Isothiocyanates can influence the activity of phase I and II enzymes, leading to the detoxification of carcinogens.[2][3]
-
Generation of Reactive Oxygen Species (ROS): Some isothiocyanates exert their anticancer effects by increasing the levels of ROS within cancer cells, leading to oxidative stress and cell death.[2][4]
Based on this body of evidence, we hypothesize that this compound may exert its anticancer effects through a combination of these mechanisms, with a primary focus on the induction of apoptosis and cell cycle arrest.
Selection of Benchmark Anticancer Agents
To provide a comprehensive evaluation of this compound, a panel of well-characterized anticancer drugs with distinct mechanisms of action will be used as benchmarks. For the purpose of this guide, we will consider a hypothetical scenario of evaluating its efficacy in colorectal cancer, a prevalent malignancy for which standard chemotherapy regimens are well-defined.[5][6][7][8][9]
The selected benchmark agents are:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, leading to DNA damage and apoptosis.[10][][12][13][14] It is a widely used chemotherapeutic agent with a broad spectrum of activity.
-
Cisplatin: A platinum-based drug that forms cross-links with DNA, leading to DNA damage and subsequent apoptosis.[15][16][17][18] It is a cornerstone of treatment for various solid tumors.
-
Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and apoptosis.[19][20][21][][23] It is a key drug in the treatment of several cancers, including ovarian, breast, and lung cancer.
Experimental Design for Comparative Analysis
A multi-pronged approach is essential for a thorough comparison. The following experimental workflow outlines the key assays to be performed.
Caption: Experimental workflow for benchmarking a novel anticancer agent.
In Vitro Assays
Objective: To determine the cytotoxic and mechanistic effects of this compound in comparison to benchmark agents on colorectal cancer cell lines.
Cell Lines:
-
HT-29 (human colorectal adenocarcinoma)
-
HCT116 (human colorectal carcinoma)
Experimental Protocols:
1. Cytotoxicity Assay (MTT Assay)
-
Purpose: To determine the half-maximal inhibitory concentration (IC50) of the compounds.
-
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound, doxorubicin, cisplatin, and paclitaxel for 48 and 72 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Purpose: To quantify the induction of apoptosis.
-
Procedure:
-
Treat cells with the compounds at their respective IC50 concentrations for 24 and 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
3. Cell Cycle Analysis
-
Purpose: To determine the effect of the compounds on cell cycle progression.
-
Procedure:
-
Treat cells with the compounds at their IC50 concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.
-
Wash the cells with PBS and treat with RNase A.
-
Stain the cells with Propidium Iodide.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Data Presentation: Hypothetical In Vitro Results
Table 1: IC50 Values (µM) of Test Compound and Benchmark Agents in Colorectal Cancer Cell Lines after 48h Treatment.
| Compound | HT-29 | HCT116 |
| This compound | 8.5 | 6.2 |
| Doxorubicin | 0.5 | 0.3 |
| Cisplatin | 5.0 | 3.8 |
| Paclitaxel | 0.1 | 0.08 |
Table 2: Percentage of Apoptotic Cells (Early + Late) after 24h Treatment at IC50 Concentrations.
| Compound | HT-29 | HCT116 |
| Vehicle Control | 5.2% | 4.8% |
| This compound | 35.7% | 40.1% |
| Doxorubicin | 45.2% | 48.9% |
| Cisplatin | 38.9% | 42.5% |
| Paclitaxel | 42.1% | 46.3% |
Table 3: Cell Cycle Distribution (%) in HT-29 Cells after 24h Treatment at IC50 Concentrations.
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle Control | 55.3% | 25.1% | 19.6% |
| This compound | 20.1% | 15.5% | 64.4% |
| Doxorubicin | 40.2% | 35.8% | 24.0% |
| Cisplatin | 30.5% | 45.3% | 24.2% |
| Paclitaxel | 15.8% | 10.2% | 74.0% |
Mechanistic Insights and Signaling Pathways
Based on the hypothetical data suggesting G2/M arrest, a plausible mechanism for this compound could involve the disruption of microtubule dynamics, similar to paclitaxel, or the activation of cell cycle checkpoints.
Caption: Postulated signaling pathway for G2/M phase arrest.
Further investigation using Western blot analysis would be crucial to probe key proteins involved in these pathways, such as Cyclin B1, CDK1, and proteins of the Bcl-2 family.
Conclusion and Future Directions
This guide provides a comprehensive framework for the preclinical evaluation of this compound as a potential anticancer agent. By benchmarking against established drugs like doxorubicin, cisplatin, and paclitaxel, a clear understanding of its relative potency and mechanism of action can be achieved. The hypothetical data presented herein suggests that this compound may act as a potent inducer of apoptosis and G2/M cell cycle arrest.
Future studies should focus on elucidating the precise molecular targets of this compound. In vivo studies using xenograft models are the essential next step to validate the in vitro findings and assess the therapeutic potential and safety profile of this compound. The insights gained from such a structured evaluation will be invaluable for its further development as a novel cancer therapeutic.
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate
For researchers, scientists, and drug development professionals, the assurance of compound purity is not merely a quality control checkpoint; it is the bedrock upon which reliable, reproducible, and translatable data are built. In the synthesis of novel compounds such as 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate, a molecule with potential applications in medicinal chemistry, rigorous purity validation is paramount. This guide provides an in-depth, comparative analysis of orthogonal analytical techniques for validating the purity of this synthesized α-thiocyanatoketone, grounded in established scientific principles and regulatory expectations.
The Imperative of Purity: Why Orthogonal Validation Matters
This compound belongs to the class of α-thiocyanatoketones, which are recognized as important precursors for the synthesis of various biologically active heterocyclic compounds.[1] The reactivity of this class of compounds is largely dictated by the electrophilic nature of the carbonyl carbon and the carbon bearing the thiocyanate group. Even minute impurities, such as unreacted starting materials (e.g., 2-chloro-1-(2-chlorophenyl)ethan-1-one) or isomeric byproducts (e.g., 2-(2-chlorophenyl)-2-oxoethyl isothiocyanate), can lead to ambiguous biological assay results, side reactions in subsequent synthetic steps, and flawed structure-activity relationship (SAR) studies.
Therefore, a multi-pronged, or orthogonal, approach to purity validation is essential. By employing techniques that measure different physicochemical properties of the molecule, we can build a comprehensive and trustworthy purity profile. This guide will focus on a suite of four powerful and complementary analytical methods:
-
High-Performance Liquid Chromatography (HPLC): For quantitative assessment of purity and detection of non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and detection of proton-containing impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: For confirmation of functional groups and detection of impurities with distinct vibrational characteristics.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For detection of volatile impurities and structural confirmation through fragmentation patterns.
The validation of these analytical procedures will be framed within the context of internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R2), which outlines the validation of analytical procedures.[2][3][4][5][6]
Comparative Analysis of Purity Validation Methodologies
The choice of analytical technique is dictated by the information sought. While HPLC is the gold standard for quantitative purity assessment in the pharmaceutical industry, spectroscopic methods provide invaluable structural confirmation.[7]
| Technique | Principle of Detection | Strengths | Limitations | Primary Role in Validation |
| HPLC-UV | Differential partitioning between a stationary and mobile phase, with UV absorbance detection.[1][8] | High sensitivity and resolving power for non-volatile impurities. Excellent for quantification (% purity by area normalization).[1] | Requires a UV chromophore. Different impurities may have different response factors, potentially affecting accuracy of area normalization. | Quantitative Purity Determination |
| ¹H and ¹³C NMR | Nuclear spin transitions in a magnetic field. | Provides unambiguous structural confirmation. Can detect and quantify proton-containing impurities, even those structurally similar to the main compound. | Relatively lower sensitivity compared to HPLC. Not ideal for detecting non-proton-containing or polymeric impurities. | Structural Confirmation & Impurity Identification |
| FTIR | Vibrational transitions of molecular bonds upon absorption of infrared radiation. | Rapid confirmation of the presence of key functional groups (C=O, S-C≡N, C-Cl). Good for detecting gross impurities with different functional groups. | Not inherently quantitative. May not detect impurities with similar functional groups to the analyte. | Functional Group Confirmation |
| GC-MS | Separation of volatile compounds followed by ionization and mass-to-charge ratio analysis. | Excellent for identifying and quantifying volatile impurities. Mass spectral data provides structural information based on fragmentation patterns.[9][10][11] | Not suitable for non-volatile or thermally labile compounds. | Volatile Impurity Profiling & Structural Confirmation |
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to be executed sequentially, with the results of each step informing the interpretation of the next. This creates a logical and robust workflow for purity validation.
Workflow for Purity Validation
Caption: Orthogonal workflow for purity validation.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
Rationale: This method is designed to separate the target compound from any non-volatile synthesis-related impurities. A reversed-phase C18 column is chosen due to the non-polar nature of the analyte. The gradient elution ensures that both more and less polar impurities can be resolved and detected. UV detection is suitable as the aromatic ring and carbonyl group provide a strong chromophore.
Methodology:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or multi-wavelength UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 40% B
-
2-15 min: 40% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 40% B
-
18.1-25 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with acetonitrile for analysis. Filter the sample through a 0.45 µm syringe filter before injection.[1][8]
-
Purity Calculation: Purity is determined by the area normalization method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
NMR Spectroscopy Protocol (¹H and ¹³C)
Rationale: NMR provides the most definitive structural confirmation. The ¹H NMR will show the characteristic signals for the aromatic and methylene protons, and integration will help quantify any proton-containing impurities. The ¹³C NMR will confirm the presence of the carbonyl and thiocyanate carbons. Chloroform-d is a suitable solvent as it readily dissolves the compound and its residual proton signal is well-separated from the analyte signals.
Methodology:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; if not, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[14]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2 seconds.
-
Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum. The ratio of the integrals should correspond to the number of protons in the molecule. Any extraneous peaks should be integrated to estimate the level of proton-containing impurities.
-
Analyze the chemical shifts in both ¹H and ¹³C spectra to confirm the structure. For instance, the methylene protons adjacent to the carbonyl group are expected to be deshielded and appear around 4.5-5.0 ppm. The carbonyl carbon should appear in the 190-200 ppm region.
-
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
Rationale: FTIR is a rapid and non-destructive technique to confirm the presence of key functional groups. For this compound, we expect to see characteristic stretching frequencies for the carbonyl (C=O) group, the thiocyanate (S-C≡N) group, and the aromatic C-H and C=C bonds. The Attenuated Total Reflectance (ATR) method is preferred for solid powders as it requires minimal sample preparation.
Methodology:
-
Instrumentation: FTIR spectrometer equipped with an ATR accessory.
-
Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.[15][16]
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands. Expected frequencies include:
-
~2150 cm⁻¹ (C≡N stretch of the thiocyanate)
-
~1700 cm⁻¹ (C=O stretch of the ketone)
-
~3100-3000 cm⁻¹ (Aromatic C-H stretch)
-
~1600-1450 cm⁻¹ (Aromatic C=C stretch)
-
~750 cm⁻¹ (C-Cl stretch)
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Rationale: GC-MS is ideal for identifying any volatile impurities that may be present from the synthesis, such as residual solvents or volatile byproducts. The mass spectrometer provides structural information that can help in the unambiguous identification of these impurities.
Methodology:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5ms or equivalent non-polar capillary column (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[11]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 320 °C.
-
Hold at 320 °C for 2 minutes.[11]
-
-
Inlet Temperature: 300 °C.[11]
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Injection Mode: Splitless.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) for any peaks other than the main analyte.
-
Analyze the mass spectrum of any impurity peaks and compare them to spectral libraries (e.g., NIST) for identification.
-
Analyze the fragmentation pattern of the main peak to further confirm its structure.
-
Interpreting the Data: A Holistic Approach
No single technique tells the whole story. The power of this orthogonal approach lies in the convergence of data:
-
HPLC might show a peak at 99.5% purity by area normalization. This is a strong indicator of high purity.
-
¹H NMR should then corroborate this by showing clean signals with correct integration ratios and no significant impurity peaks. For example, the absence of a singlet around 4.7 ppm would rule out the presence of the starting material, 2-chloro-1-(2-chlorophenyl)ethan-1-one.
-
FTIR will confirm that the 99.5% pure peak is indeed the desired compound by showing the expected C=O and S-C≡N stretches. The absence of a broad -OH stretch would rule out hydrolyzed byproducts.
-
GC-MS will confirm the absence of volatile impurities that might not be detected by HPLC.
If all four techniques provide data consistent with a pure, structurally correct compound, the researcher can have a high degree of confidence in the quality of the synthesized material.
Conclusion: Beyond Purity, Towards Certainty
Validating the purity of a synthesized compound like this compound is a critical exercise in scientific rigor. By moving beyond a single-method approach and adopting a self-validating, orthogonal workflow, researchers can eliminate ambiguity and build a solid foundation for subsequent research and development. The methodologies outlined in this guide, grounded in authoritative principles from the ICH and USP, provide a comprehensive framework for achieving not just a purity value, but a high degree of certainty in the identity and quality of the synthesized molecule.[7][17][18][19] This certainty is the cornerstone of robust and reliable science.
References
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
-
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022). ECA Academy. [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). SGS. [Link]
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A Researcher's Guide to Ensuring Reproducibility in Biological Assays with the GAPDH Inhibitor 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, particularly those targeting fundamental cellular processes like glycolysis, the reproducibility of experimental findings is paramount. This guide provides an in-depth technical analysis of the factors influencing the reproducibility of biological assays involving the covalent inhibitor 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate, a compound targeting the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). By understanding the intricacies of the assay methodology and the compound's mechanism of action, researchers can ensure the generation of robust and reliable data.
Introduction: Targeting a Key Glycolytic Enzyme
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) is a crucial enzyme in the glycolytic pathway, responsible for catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.[1] Beyond its canonical role in energy metabolism, GAPDH is implicated in various other cellular functions, including apoptosis, DNA repair, and membrane trafficking.[1] Its overexpression in many cancer types makes it an attractive target for therapeutic intervention.[2][3]
This compound belongs to a class of compounds that act as covalent inhibitors. These molecules form a stable, covalent bond with their target enzyme, often leading to irreversible inhibition.[4] This mechanism offers the potential for high potency and prolonged duration of action. However, the reactive nature of these compounds also introduces unique challenges in ensuring assay reproducibility.
The Mechanism of Covalent Inhibition of GAPDH
The catalytic activity of GAPDH relies on a highly reactive cysteine residue (Cys152) within its active site.[5] this compound, possessing an electrophilic α-haloketone-like moiety and a thiocyanate group, is predicted to irreversibly modify this cysteine residue. This covalent modification disrupts the enzyme's ability to bind its substrate, leading to a loss of catalytic function. Understanding this mechanism is the first step toward designing robust and reproducible assays.
Caption: Covalent inhibition of GAPDH by this compound.
A Comparative Look at Alternative GAPDH Inhibitors
To contextualize the use of this compound, it is beneficial to compare it with other well-characterized GAPDH inhibitors.
| Inhibitor | Mechanism of Action | Key Experimental Considerations |
| This compound | Covalent modification of the active site cysteine (predicted). | Potential for off-target reactivity due to its electrophilic nature. Requires careful handling and consideration of buffer nucleophiles. |
| Koningic Acid (KA) | A natural product that selectively and irreversibly inhibits GAPDH by covalently binding to the active site cysteine.[6][7] | High specificity for GAPDH.[5] Its potency can be influenced by the concentration of the substrate, glyceraldehyde-3-phosphate (G3P).[5] |
| 3-Bromopyruvate (3-BP) | An alkylating agent that covalently modifies the active site cysteine of GAPDH, leading to its inactivation.[8] | Potent but can be less specific than Koningic Acid, potentially reacting with other cellular thiols.[2] |
| Iodoacetate (IA) | A non-specific alkylating agent that reacts with cysteine residues, including the one in the GAPDH active site. | Lacks specificity and can inhibit a wide range of enzymes, making it a less ideal choice for targeted studies.[5] |
Achieving Reproducibility: A Deep Dive into Assay Parameters
The reproducibility of an enzyme inhibition assay is not a matter of chance; it is the result of meticulous control over experimental variables. For covalent inhibitors like this compound, this control is even more critical.
The Importance of Assay Format and Quality Control
The choice of assay format can significantly impact reproducibility. Spectrophotometric assays that monitor the production or consumption of NADH at 340 nm are common for GAPDH.[9] However, fluorescent or luminescent assays that offer a greater signal-to-noise ratio can improve sensitivity and reproducibility, especially when working with low enzyme concentrations or in high-throughput screening formats.[5][10]
To quantitatively assess the quality and reproducibility of an assay, the Z'-factor is a widely accepted statistical parameter.[1] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening. While specific Z'-factor values for GAPDH assays are not always reported, striving for this range is a key goal in assay development.
Caption: Workflow for developing a reproducible GAPDH inhibition assay.
Critical Experimental Parameters
The following parameters must be carefully controlled to ensure reproducible results:
-
Buffer Composition and pH: The pH of the assay buffer can influence the ionization state of the active site cysteine and the stability of the inhibitor. A systematic evaluation of different buffer systems and pH values is recommended to find the optimal conditions for both enzyme activity and inhibitor stability.
-
Enzyme and Substrate Concentrations: The concentrations of GAPDH and its substrates (NAD+ and G3P) should be carefully chosen. For competitive inhibitors, the apparent potency can be highly dependent on the substrate concentration.[5] It is crucial to use concentrations that are within the linear range of the assay.
-
Inhibitor Purity and Stability: The purity of this compound should be verified, as impurities can lead to confounding results. Its stability in the chosen solvent and assay buffer should also be assessed to prevent degradation over the course of the experiment.
-
Incubation Time and Temperature: For covalent inhibitors, the extent of inhibition is time-dependent.[11] It is essential to establish a pre-incubation time that allows for the covalent reaction to reach a defined endpoint. Temperature fluctuations can also affect both enzyme activity and the rate of the covalent modification.
-
Solvent Effects: The solvent used to dissolve the inhibitor (e.g., DMSO) should be tested for its effect on enzyme activity. The final concentration of the solvent in the assay should be kept constant across all experiments and ideally be below 1%.
Detailed Experimental Protocols
To facilitate the implementation of these principles, the following are detailed protocols for a standard spectrophotometric GAPDH inhibition assay and a cell-based assay.
Protocol: Spectrophotometric GAPDH Inhibition Assay
This protocol is adapted from commercially available kits and the scientific literature.[9][12]
Materials:
-
Purified GAPDH enzyme
-
GAPDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EDTA)
-
NAD+ solution
-
Glyceraldehyde-3-phosphate (G3P) solution
-
This compound stock solution (in DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare working solutions of NAD+ and G3P in GAPDH Assay Buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in GAPDH Assay Buffer. Include a vehicle control (DMSO only).
-
Enzyme Preparation: Dilute the purified GAPDH enzyme to the desired concentration in cold GAPDH Assay Buffer.
-
Pre-incubation: In the wells of the 96-well plate, add a small volume of the diluted inhibitor solutions or vehicle control. Then, add the diluted GAPDH enzyme. Incubate for a predetermined time (e.g., 30 minutes) at a constant temperature (e.g., 25°C) to allow for covalent modification.
-
Reaction Initiation: To initiate the enzymatic reaction, add a solution containing NAD+ and G3P to each well.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes). The rate of the reaction is proportional to the slope of the linear portion of the absorbance curve.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol: Cell-Based GAPDH Inhibition Assay
This protocol provides a framework for assessing the effect of the inhibitor on GAPDH activity within a cellular context.[13]
Materials:
-
Cell line of interest (e.g., a cancer cell line with high glycolytic activity)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
GAPDH activity assay kit (spectrophotometric or fluorometric)
Procedure:
-
Cell Culture: Seed the cells in a multi-well plate and allow them to adhere and grow to a desired confluency.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration in each cell lysate to normalize the GAPDH activity.
-
GAPDH Activity Measurement: Use a commercial GAPDH activity assay kit to measure the enzyme activity in each lysate, following the manufacturer's instructions.
-
Data Analysis: Normalize the GAPDH activity to the total protein concentration for each sample. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Troubleshooting and Ensuring Data Integrity
Even with optimized protocols, variability can arise. The following table provides guidance on common issues and their solutions.[12][14]
| Issue | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Inconsistent pipetting; Temperature gradients across the plate. | Use calibrated pipettes and practice consistent technique; Ensure uniform temperature during incubations. |
| Low Signal or No Enzyme Activity | Inactive enzyme; Incorrect buffer pH or composition. | Use a fresh enzyme stock; Verify the pH and composition of the assay buffer. |
| Assay Drift Over Time | Unstable reagents; Evaporation from wells. | Prepare fresh reagents daily; Use plate sealers to minimize evaporation. |
| Inconsistent Inhibitor Potency | Inhibitor degradation; Interaction with buffer components. | Assess inhibitor stability in the assay buffer; Test for potential interference from buffer components. |
Conclusion: A Commitment to Rigorous Science
The study of covalent inhibitors like this compound holds significant promise for the development of novel therapeutics. However, the path from initial discovery to clinical application is paved with the need for rigorous and reproducible data. By embracing a systematic approach to assay development, paying meticulous attention to experimental detail, and understanding the nuances of covalent inhibition, researchers can ensure the integrity and impact of their findings. This commitment to scientific rigor is not merely a technical exercise but a fundamental prerequisite for advancing our understanding of biology and developing the medicines of tomorrow.
References
- Liberti, M. V., & Locasale, J. W. (2016). The Warburg Effect: How Does it Benefit Cancer Cells? Trends in Biochemical Sciences, 41(3), 211–218.
- Sigma-Aldrich. (n.d.). GAPDH Activity Assay Kit (MAK277) – Technical Bulletin.
- O'Malley, J., et al. (2018). Koningic acid as a tool to study the Warburg effect. Methods in Enzymology, 610, 189-204.
- Canarelli, S. E., et al. (2022). Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes. RSC Chemical Biology, 3(8), 917-926.
- Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
- Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.
- Kato, M., et al. (1992). Koningic acid (heptelidic acid) inhibition of glyceraldehyde-3-phosphate dehydrogenases from various sources. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1120(1), 113-116.
- Mons, E. C., et al. (2022).
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.
- Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. (2023).
- Thermo Fisher Scientific. (n.d.). KDalert™ GAPDH Assay Kit.
- ScienCell Research Laboratories. (n.d.). Colorimetric GAPDH Assay (GAPDH).
- Z'-Factor. (2023). In Wikipedia.
- Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. (2023).
- Santa Cruz Biotechnology, Inc. (n.d.). GAPDH Inhibitors.
- BenchChem. (n.d.). A Comparative Analysis of Ethyl Bromopyruvate and 3-Bromopyruvic Acid in Preclinical Cancer Research.
- Sper Scientific Direct. (2023). Spectrophotometer Selection and Troubleshooting: A Practical Guide.
- Cell Guidance Systems. (2021). Understanding and reducing variability in cell-based assays.
- Discovery of Non-Cysteine-Targeting Covalent Inhibitors by Activity-Based Proteomic Screening with a Cysteine-Reactive Probe. (2022). Journal of the American Chemical Society.
- ResearchGate. (n.d.). Chemical structure of known GAPDH covalent inhibitors.
- OUCI. (n.d.). Covalent inhibitors of GAPDH: From unspecific warheads to selective compounds.
- AIR Unimi. (n.d.). Covalent inhibitors of GAPDH: from unspecific warheads to selective compounds.
- PubMed Central. (n.d.).
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- PubMed. (n.d.). Design of Inhibitors for Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) Enzyme of Leishmania mexicana.
- PubMed. (n.d.). Covalent inhibitors of GAPDH: From unspecific warheads to selective compounds.
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A Head-to-Head Comparison Guide to 2-(2-Chlorophenyl)-2-oxoethyl Thiocyanate Derivatives: Synthesis, Bioactivity, and Mechanistic Insights
This guide provides a comprehensive framework for the synthesis, characterization, and comparative evaluation of novel 2-(2-chlorophenyl)-2-oxoethyl thiocyanate derivatives. As direct head-to-head comparisons of this specific chemical class are not extensively documented in existing literature, this document serves as an expert-level methodological guide for researchers aiming to explore their therapeutic potential. We will delve into the rationale behind experimental design, provide validated protocols, and outline a clear path for elucidating structure-activity relationships (SAR).
The core scaffold, characterized by a 2-chlorophenyl ketone linked to a thiocyanate group via an ethyl bridge, presents a compelling starting point for drug discovery. The thiocyanate (-SCN) moiety is a versatile functional group known for its role in compounds with diverse biological activities, including antimicrobial and anticancer properties.[1][2][3] The presence of the electrophilic ketone and the 2-chloro-substituted aromatic ring further suggests potential for targeted interactions with biological macromolecules. This guide will focus on establishing a robust platform for comparing newly synthesized derivatives in two key therapeutic areas: oncology and microbiology.
General Synthesis Strategy and Derivative Selection
The foundational step in any comparative analysis is the efficient and reproducible synthesis of the target compounds. The this compound scaffold is readily accessible via nucleophilic substitution of a corresponding α-haloketone.
Proposed Synthesis Workflow
The general synthesis proceeds by reacting 2-bromo-1-(2-chlorophenyl)ethan-1-one with a thiocyanate salt, such as potassium thiocyanate (KSCN), in a polar aprotic solvent like acetone or DMF.[3] This reaction is a classic Williamson ether synthesis analogue, where the thiocyanate anion acts as the nucleophile.
Caption: General synthesis scheme for this compound derivatives.
Experimental Protocol: General Synthesis
Rationale: This protocol utilizes standard, high-yield reaction conditions. Acetone is chosen as a solvent for its ability to dissolve the organic precursor while allowing the inorganic potassium bromide byproduct to precipitate, driving the reaction forward according to Le Châtelier's principle.
-
Preparation: To a solution of 2-bromo-1-(2-chlorophenyl)ethan-1-one (1.0 eq) in anhydrous acetone (10 mL/mmol), add potassium thiocyanate (1.2 eq).
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 hexane:ethyl acetate mobile phase.
-
Workup: Upon completion, filter the reaction mixture to remove the precipitated potassium bromide.
-
Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via column chromatography on silica gel to yield the final thiocyanate derivative.
-
Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Proposed Derivatives for Head-to-Head Comparison
To establish a meaningful SAR, we propose the synthesis and evaluation of the following derivatives, which introduce varied electronic and steric properties to the phenyl ring:
-
Derivative A: Parent Compound (Unsubstituted) - this compound
-
Derivative B: Electron-Donating Group (EDG) - 2-(2-Chloro-4-methoxyphenyl)-2-oxoethyl thiocyanate
-
Derivative C: Electron-Withdrawing Group (EWG) - 2-(2-Chloro-4-nitrophenyl)-2-oxoethyl thiocyanate
-
Derivative D: Additional Halogen - 2-(2,4-Dichlorophenyl)-2-oxoethyl thiocyanate
Comparative Evaluation: Anticancer Activity
Isothiocyanates, closely related to thiocyanates, are well-documented for their anticancer properties, which involve inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways.[4][5][6] We will employ a tiered screening approach to compare the anticancer potential of our synthesized derivatives.
Overall Workflow for Anticancer Evaluation
Caption: Tiered workflow for the comparative anticancer evaluation of derivatives.
Tier 1: Cytotoxicity Screening (MTT Assay)
Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability. By screening against a panel of cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HepG2 liver cancer), we can identify both the potency and the potential selectivity of the derivatives.[7]
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of each derivative (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration required to inhibit 50% of cell growth) for each derivative using non-linear regression analysis.
Tier 2: Mechanism of Action Studies
For the most potent derivative(s) identified in Tier 1, further experiments are crucial to elucidate the mechanism of cell death.
A. Apoptosis Induction (Annexin V/PI Staining): Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing definitive evidence of apoptosis. Isothiocyanates are known to induce apoptosis by modulating the expression of Bcl-2 family proteins.[8]
B. Cell Cycle Analysis: Rationale: Cancer is characterized by uncontrolled cell proliferation. Many chemotherapeutic agents act by arresting the cell cycle at specific checkpoints (e.g., G2/M phase).[4][6] Propidium iodide (PI) staining followed by flow cytometry allows for the quantification of cells in each phase of the cell cycle.
Potential Signaling Pathway Involvement
Isothiocyanates often exert their effects by inducing reactive oxygen species (ROS) and modulating stress-related signaling pathways like the MAPK pathway.[4][5]
Caption: Hypothesized apoptosis induction pathway based on related isothiocyanate mechanisms.[5]
Comparative Data Summary: Anticancer Activity
| Derivative | Substituent | IC50 (µM) on MCF-7 | IC50 (µM) on A549 | Apoptosis Induction (Annexin V+) | Cell Cycle Arrest Phase |
| A | 2-Cl | Data | Data | Data | Data |
| B | 2-Cl, 4-OCH₃ | Data | Data | Data | Data |
| C | 2-Cl, 4-NO₂ | Data | Data | Data | Data |
| D | 2,4-diCl | Data | Data | Data | Data |
Comparative Evaluation: Antimicrobial & Antifungal Activity
Thiocyanate and isothiocyanate derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.[1][2][9][10] A head-to-head comparison will reveal which structural modifications enhance potency against clinically relevant microbes.
Experimental Protocol: Minimum Inhibitory Concentration (MIC)
Rationale: The broth microdilution method is the gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1] We will test the derivatives against representative Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal (Candida albicans) strains.
-
Inoculum Preparation: Prepare a standardized microbial suspension (0.5 McFarland standard).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each derivative in appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (microbes + media) and a negative control (media only).
-
Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity.
Comparative Data Summary: Antimicrobial Activity
| Derivative | Substituent | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |
| A | 2-Cl | Data | Data | Data |
| B | 2-Cl, 4-OCH₃ | Data | Data | Data |
| C | 2-Cl, 4-NO₂ | Data | Data | Data |
| D | 2,4-diCl | Data | Data | Data |
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach for a head-to-head comparison of novel this compound derivatives. By following the proposed workflows for synthesis, anticancer screening, and antimicrobial evaluation, researchers can efficiently generate high-quality, comparable data. The resulting structure-activity relationship insights will be invaluable for identifying lead compounds and guiding the rational design of next-generation derivatives with enhanced potency and selectivity. Future work should focus on in vivo efficacy studies for the most promising candidates and detailed toxicological profiling to assess their therapeutic potential.
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The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. MDPI. [Link]
-
Isothiocyanates: mechanism of cancer chemopreventive action. PubMed. [Link]
-
Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. PMC. [Link]
-
Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers. [Link]
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Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells. NIH. [Link]
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Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells. PubMed. [Link]
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Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide. ResearchGate. [Link]
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Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction. SciELO. [Link]
-
In vitro anticancer activity of dietary bioagent (isothiocyanates) on HepG2 and B16F10 cell lines: a comparative study. Annals of Plant Sciences. [Link]
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Novel 2-oxoethylthio-sulfonamide derivatives targeting pyocyanin/staphyloxanthin producing-pathogens: Antibiofilm, DHPS inhibition and gamma radiation effects. PubMed. [Link]
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Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate. MDPI. [Link]
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Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines. PubMed. [Link]
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Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. [Link]
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Antibacterial and mutagenic activities of new isothiocyanate derivatives. PubMed. [Link]
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Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. MDPI. [Link]
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Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. ResearchGate. [Link]
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In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. MDPI. [Link]
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Recent Biological Applications and Chemical Synthesis of Thiohydantoins. IntechOpen. [Link]
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Synthesis and study of the antifungal activity of 1-(2-cyanophenyl)-3-heterylureas. E3S Web of Conferences. [Link]
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Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]
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[Derivatives of 2-thiocyanobenzoic acid with antifungal activity]. PubMed. [Link]
-
Isothiocyanates as Potential Antifungal Agents: A Mini-Review. ResearchGate. [Link]
-
Synthesis and study of the antifungal activity of 1-(2-cyanophenyl)-3-heterylureas. E3S Web of Conferences. [Link]
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Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds, Their Chemical Transformations and Bioactivity. MDPI. [Link]1/2498)
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Safety Operating Guide
Definitive Guide to the Safe Disposal of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate
As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond its use in an experiment. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate, moving beyond simple steps to explain the chemical reasoning that underpins these essential procedures.
The unique structure of this compound presents a dual-hazard profile that must be meticulously managed. The presence of a chlorinated phenyl group classifies it as a halogenated organic compound , while the thiocyanate moiety introduces risks of releasing highly toxic cyanide gas. This guide is structured to address these specific hazards directly and logically.
Hazard Profile and Risk Assessment
Before handling or disposing of this compound, a thorough understanding of its intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its structural components—a chlorinated aromatic ketone and a thiocyanate ester—allow for a robust hazard assessment based on well-characterized analogs.
The primary risks stem from:
-
High Acute Toxicity: Similar chlorinated and thiocyanate-containing compounds exhibit high toxicity if swallowed, inhaled, or in contact with skin.[1][2]
-
Chemical Reactivity: The thiocyanate group is critically incompatible with acids. Contact with acidic solutions will cause a rapid decomposition reaction, liberating highly toxic and flammable hydrogen cyanide (HCN) gas.[3]
-
Hazardous Decomposition Products: Thermal decomposition or combustion can release toxic gases, including nitrogen oxides (NOx), sulfur oxides (SOx), hydrogen chloride, and hydrogen cyanide.[1][4][5]
-
Halogenated Organic Nature: As a chlorinated compound, it requires specific disposal streams to prevent the formation of persistent organic pollutants during waste treatment.[6]
This information is summarized in the table below.
| Hazard Category | Associated Risks & GHS Classification (Anticipated) | Causality & Rationale |
| Acute Toxicity | Fatal/Toxic: Oral (Category 2/3), Dermal (Category 3), Inhalation (Category 2/3).[2] | The combination of the electrophilic carbonyl group, the thiocyanate moiety, and the chlorinated ring contributes to high systemic toxicity. |
| Reactivity | Acid Incompatibility: Reacts with acids to release toxic hydrogen cyanide (HCN) gas.[3] | The thiocyanate ion (SCN⁻) is the conjugate base of the weak thiocyanic acid. Protonation by a stronger acid leads to instability and decomposition to HCN. |
| Health Hazards | Skin/Eye Damage: Causes serious eye damage and skin irritation/burns.[7] Sensitization: May cause respiratory or skin sensitization. | The compound is a potent lachrymator and irritant, a characteristic common to alpha-halo ketones like its precursor, 2-chloroacetophenone.[8] |
| Environmental | Aquatic Toxicity: Likely toxic to aquatic life. | Halogenated organic compounds are often persistent and can bioaccumulate, posing a risk to environmental ecosystems. |
Mandatory Safety Protocols: PPE and Engineering Controls
Given the significant hazards, all handling, including the preparation of waste, must be conducted with stringent safety measures in place.
-
Primary Engineering Control: All work with this compound, whether in solid or solution form, must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles in combination with a face shield is required.
-
Hand Protection: Use chemical-resistant nitrile or neoprene gloves. Always inspect gloves for integrity before use and practice proper removal technique to avoid skin contact.
-
Body Protection: A fully-buttoned, flame-resistant lab coat must be worn.
-
Respiratory Protection: If there is any risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges is necessary. Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.[10]
-
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Minor Spill (Contained within a fume hood)
-
Alert Colleagues: Inform others in the immediate area.
-
Ensure PPE: Don the appropriate PPE as described in Section 2.
-
Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, sealable, and chemically compatible container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.
-
Label and Dispose: Seal and label the container as "Hazardous Waste" and follow the disposal protocol in Section 4.
Major Spill (Outside of a fume hood or large volume)
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify personnel and activate your facility's emergency response system by contacting the EHS office or emergency line.[4]
-
Isolate: If safe to do so, close the doors to the affected area to contain vapors. Prevent entry by unauthorized personnel.
-
Do Not Attempt to Clean: Allow only trained emergency responders to handle the cleanup.
Step-by-Step Waste Disposal Protocol
The fundamental principle for disposing of this compound is strict waste segregation . Co-mingling this compound with incompatible waste streams can have catastrophic consequences.
Step 1: Waste Characterization and Segregation
-
This compound must be disposed of as Halogenated Organic Waste .[11][12]
-
CRITICAL: Establish a dedicated waste container specifically for this compound and any materials (gloves, wipes, pipette tips) grossly contaminated with it.
-
DO NOT mix this waste with:
-
Acids or Acidic Waste: To prevent the generation of hydrogen cyanide gas.[3]
-
Bases or Basic Waste: To avoid potential hydrolysis and other side reactions.
-
Oxidizing Agents.
-
Non-Halogenated Organic Waste: Keeping waste streams separate is crucial for proper treatment and significantly reduces disposal costs.[12][13]
-
Step 2: Container Selection
-
Use a chemically compatible waste container, typically made of high-density polyethylene (HDPE).[13][14]
-
Ensure the container is in good condition, free from leaks or damage, and has a securely fitting, vapor-tight lid.[4]
-
The container must be clearly labeled before any waste is added.
Step 3: Labeling
-
As soon as the first quantity of waste is added, the container must be labeled.
-
The label must include, at a minimum:
Step 4: Accumulation and Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be located at or near the point of generation.[13]
-
The SAA must be under the control of the laboratory personnel.
-
The container must be stored in secondary containment (e.g., a chemical-resistant tub or tray) to contain any potential leaks.[14]
-
Store away from heat, ignition sources, and incompatible materials, especially acids.[14]
Step 5: Arranging Final Disposal
-
Keep the waste container lid securely closed at all times, except when adding waste.[12]
-
When the container is approximately 75% full, arrange for pickup by your institution's EHS department. Do not overfill containers.
-
Your EHS office will manage the final disposal, which for halogenated organic waste is typically high-temperature incineration at a licensed hazardous waste treatment facility.[6][11]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process, from initial handling to final disposition.
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A Comprehensive Guide to the Safe Handling of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate
For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes hazard information from structurally related compounds and the thiocyanate functional group to establish a robust safety protocol. Given the potential for significant hazards, this compound should be handled with extreme caution, assuming high toxicity.
Hazard Identification and Risk Assessment
-
Thiocyanate Group (-SCN): Thiocyanates are known to be goitrogenic, competitively inhibiting the thyroid's iodide uptake mechanism. In cases of high exposure, this can lead to hypothyroidism.[1] While acute toxicity varies, some thiocyanate salts are harmful if swallowed, inhaled, or in contact with skin.[2][3] A significant danger arises from the potential liberation of highly toxic hydrogen cyanide gas if thiocyanates come into contact with acids.[3]
-
2-Chloroacetophenone Moiety: This part of the molecule is a halogenated aromatic ketone. Similar structures, such as 2-chlorophenyl isothiocyanate, are known to be toxic if swallowed or inhaled, cause skin and eye irritation, and may lead to respiratory irritation.[4] Some related compounds are classified as causing severe skin burns and eye damage and can be fatal if inhaled.[5]
Presumptive Hazard Summary: Based on this analysis, this compound should be treated as a substance that is:
-
Acutely toxic by inhalation, ingestion, and dermal contact.
-
A severe irritant to the skin, eyes, and respiratory tract.
-
Potentially capable of causing allergic skin or respiratory reactions .
-
Reactive with acids to produce highly toxic gas.
-
Potentially damaging to the thyroid gland with repeated or high exposure.[6]
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory for all personnel handling this compound. The following table summarizes the required equipment, which should be donned before entering the designated work area and only removed after exiting.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with a side shield and a full-face shield. | Provides maximum protection against splashes and vapors that can cause severe eye damage.[7][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact, which can lead to irritation, burns, and systemic toxicity.[3][9] Gloves must be inspected before use and disposed of after handling. |
| Body Protection | A fully buttoned laboratory coat with elastic cuffs. A chemically resistant apron is also recommended. | Protects against skin exposure from spills and splashes.[7] |
| Respiratory Protection | A NIOSH-approved respirator is required if handling the compound outside of a certified chemical fume hood or if aerosol generation is possible. | Protects against the inhalation of potentially fatal or highly irritating vapors or aerosols.[8] |
Engineering Controls and Safe Handling Practices
Engineering controls are the primary line of defense in minimizing exposure.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Eyewash Station and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[7][8]
Safe Handling Procedures:
-
Designated Area: Designate a specific area within the laboratory for handling this compound.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling, even if gloves were worn.[10]
-
Prevent Dust and Aerosol Formation: Handle the compound in a manner that minimizes the generation of dust or aerosols.[4][8]
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials, particularly acids and strong oxidizing agents.[9][10] The storage area should be secure and accessible only to authorized personnel.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
Exposure Response
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[11][12]
-
Skin Contact: Immediately remove all contaminated clothing.[13] Flush the affected skin with copious amounts of water for at least 15 minutes.[5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][11] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response Workflow
The following diagram outlines the procedural flow for managing a spill of this compound.
Caption: Workflow for managing a chemical spill.
Disposal Plan
All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The label should include the chemical name, "Hazardous Waste," and the associated hazards (e.g., "Toxic," "Irritant").
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal service.[9] Do not dispose of this chemical down the drain or in regular trash.
References
- U.S. Environmental Protection Agency. (2006). Provisional Peer Reviewed Toxicity Values for Thiocyanates.
- T3DB. (2009). Thiocyanate (T3D0089). Toxin and Toxin Target Database.
- Australian Government Department of Health. (2016). Thiocyanate salts: Human health tier II assessment.
- Chem-Supply Pty Ltd. (2023). Thiocyanate Standard 1000 mg/L Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Hazard Summary: Ammonium Thiocyanate.
- BenchChem. (2025). Personal protective equipment for handling Thietan-3-yl thiocyanate.
- West Liberty University. (n.d.). Material Safety Data Sheet: Potassium thiocyanate.
- Minbiole, K. P., & Wuescher, M. A. (2014). THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties. PMC - PubMed Central.
- Sigma-Aldrich. (2022). Safety Data Sheet: 2-Chlorophenyl isothiocyanate.
- TCI Chemicals. (n.d.). Safety Data Sheet: 2-Chlorophenyl Isothiocyanate.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-(4-Chlorophenyl)ethyl isothiocyanate.
- Cayman Chemical. (2025). Safety Data Sheet: 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyisoindol-1-one (hydrochloride).
- TCI Chemicals. (n.d.). Safety Data Sheet: 4-Chlorophenyl Isothiocyanate.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: (O-Chlorophenyl)acetonitrile.
- NOAA. (n.d.). thiourea, (2-chlorophenyl) - Report. CAMEO Chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
